molecular formula C7H9N3O B1489783 1-(Pyrimidin-2-yl)azetidin-3-ol CAS No. 1341070-48-1

1-(Pyrimidin-2-yl)azetidin-3-ol

Número de catálogo: B1489783
Número CAS: 1341070-48-1
Peso molecular: 151.17 g/mol
Clave InChI: HICIOIMHKIQJLO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

1-(Pyrimidin-2-yl)azetidin-3-ol is a useful research compound. Its molecular formula is C7H9N3O and its molecular weight is 151.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Pyrimidin-2-yl)azetidin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Pyrimidin-2-yl)azetidin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS

1341070-48-1

Fórmula molecular

C7H9N3O

Peso molecular

151.17 g/mol

Nombre IUPAC

1-pyrimidin-2-ylazetidin-3-ol

InChI

InChI=1S/C7H9N3O/c11-6-4-10(5-6)7-8-2-1-3-9-7/h1-3,6,11H,4-5H2

Clave InChI

HICIOIMHKIQJLO-UHFFFAOYSA-N

SMILES

C1C(CN1C2=NC=CC=N2)O

SMILES canónico

C1C(CN1C2=NC=CC=N2)O

Origen del producto

United States
Foundational & Exploratory

An In-depth Technical Guide to 1-(Pyrimidin-2-yl)azetidin-3-ol: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 1-(Pyrimidin-2-yl)azetidin-3-ol, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. While a specific CAS number for this exact molecule is not publicly cataloged, this document furnishes a robust framework for its synthesis, characterization, and exploration of its potential biological activities, drawing upon established methodologies for analogous structures.

Introduction: The Strategic Combination of Azetidine and Pyrimidine Moieties

The convergence of the azetidine and pyrimidine scaffolds in a single molecule, 1-(Pyrimidin-2-yl)azetidin-3-ol, presents a compelling opportunity in medicinal chemistry. Azetidines, four-membered nitrogen-containing heterocycles, are prized in drug discovery for their unique physicochemical properties.[1] Their inherent ring strain and three-dimensional character can confer improved solubility, metabolic stability, and novel interactions with biological targets.[1]

The pyrimidine ring is a cornerstone of numerous biologically active molecules, including nucleobases and a wide array of pharmaceuticals.[2][3] Pyrimidine derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[2][4] The strategic fusion of these two pharmacophores is anticipated to yield novel chemical entities with significant therapeutic potential.

Identifiers of Core Scaffolds and Closely Related Analogs

To facilitate research and sourcing of starting materials, the following table summarizes key identifiers for the core azetidin-3-ol structure and its closely related heteroaromatic analogs.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Azetidin-3-ol45347-82-8C₃H₇NO73.09
Azetidin-3-ol hydrochloride18621-18-6C₃H₈ClNO109.55
1-(Pyrazin-2-yl)azetidin-3-ol1342906-03-9C₇H₉N₃O151.17
1-(Pyridin-2-yl)azetidin-3-ol1281967-04-1C₈H₁₀N₂O150.18
1-(Pyridin-3-yl)azetidin-3-ol1823946-64-0C₈H₁₀N₂O150.18
1-(Pyrimidin-2-yl)azetidin-3-amine1343948-38-8C₇H₁₀N₄150.18

Synthesis and Purification

The synthesis of 1-(Pyrimidin-2-yl)azetidin-3-ol can be approached through a nucleophilic aromatic substitution reaction, a common and effective method for coupling amines with heteroaromatic halides.

Proposed Synthetic Workflow

The proposed synthesis involves the reaction of 2-chloropyrimidine with azetidin-3-ol. The azetidine nitrogen acts as a nucleophile, displacing the chloride from the electron-deficient pyrimidine ring.

G A 2-Chloropyrimidine E Reaction at Elevated Temperature A->E B Azetidin-3-ol B->E C Base (e.g., DIPEA) C->E D Solvent (e.g., NMP) D->E F Work-up and Purification E->F G 1-(Pyrimidin-2-yl)azetidin-3-ol F->G

Caption: Proposed synthetic workflow for 1-(Pyrimidin-2-yl)azetidin-3-ol.

Detailed Experimental Protocol

Materials:

  • 2-Chloropyrimidine

  • Azetidin-3-ol hydrochloride[5][6]

  • N,N-Diisopropylethylamine (DIPEA)

  • N-Methyl-2-pyrrolidone (NMP)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of azetidin-3-ol hydrochloride (1.0 eq) in NMP, add DIPEA (2.5 eq). Stir the mixture at room temperature for 15 minutes to liberate the free base.

  • Add 2-chloropyrimidine (1.2 eq) to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 1-(Pyrimidin-2-yl)azetidin-3-ol.

Spectroscopic Characterization

The structure of the synthesized 1-(Pyrimidin-2-yl)azetidin-3-ol can be confirmed using standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrimidine and azetidine protons. The pyrimidine protons will appear in the aromatic region, while the azetidine protons will be in the aliphatic region. The methine proton adjacent to the hydroxyl group will likely appear as a multiplet.

  • ¹³C NMR: The carbon NMR will show distinct signals for the carbons of the pyrimidine and azetidine rings.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (C₇H₉N₃O, MW: 151.17).

Potential Biological Activity and Applications

The 1-(pyrimidin-2-yl)azetidin-3-ol scaffold holds promise for a variety of therapeutic applications, given the established biological relevance of its constituent moieties.

Kinase Inhibition

Many pyrimidine derivatives are known to function as kinase inhibitors, which are crucial in cancer therapy. The azetidine group can provide a vector for deeper penetration into the ATP-binding pocket of kinases, potentially enhancing potency and selectivity.[7]

CNS Disorders

The pyrimidine-azetidine core is also found in compounds targeting central nervous system (CNS) receptors. For instance, derivatives of 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines have been identified as high-affinity histamine H3 receptor agonists, with potential applications in CNS disorders.[8]

Antimicrobial and Antiviral Activity

Both azetidinone (a related four-membered ring) and pyrimidine derivatives have a long history as antimicrobial and antiviral agents.[4] The novel combination in 1-(pyrimidin-2-yl)azetidin-3-ol may lead to the discovery of new agents to combat infectious diseases.

G A 1-(Pyrimidin-2-yl)azetidin-3-ol B Kinase Inhibition A->B C CNS Receptor Modulation A->C D Antimicrobial/Antiviral Activity A->D

Caption: Potential therapeutic applications of 1-(Pyrimidin-2-yl)azetidin-3-ol.

Conclusion

1-(Pyrimidin-2-yl)azetidin-3-ol represents a promising scaffold for the development of novel therapeutics. This guide provides a foundational understanding of its synthesis, characterization, and potential biological applications. While a dedicated CAS number is not yet available, the information presented herein, based on established chemistry of related compounds, offers a clear path for researchers to synthesize and investigate this intriguing molecule. The unique combination of the strained azetidine ring and the versatile pyrimidine nucleus makes this compound a high-priority target for further exploration in drug discovery programs.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective.
  • Godhani, D., Mehta, U., Saiyad, A., Parmar, K., & Mehta, J. (2023). Design, synthesis, characterization and biological evaluation of some azetidinone derivatives containing pyrimidine moiety. Indian Journal of Chemistry, 62(11).
  • Google Patents. (n.d.). CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.
  • Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives.
  • Google Patents. (n.d.). CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
  • PubChem. 1-[(1-{2-[(3-Chloro-1-Methyl-1h-Indazol-5-Yl)amino]pyrimidin-4-Yl}-3-Methyl-1h-Pyrazol-4-Yl)methyl]azetidin-3-Ol. Retrieved from [Link]

  • ChemBK. (2024, April 9). azetidin-3-ol. Retrieved from [Link]

  • Patel, N. B., & Patel, M. D. (2023, May 5). Synthesis and Spectral Characterization of Pyrimidine Based 2-Azetidinones. International Journal of Current Science Research and Review, 6(5).
  • PubChem. (n.d.). Retrieved from [Link]

  • Al-qaraghuli, M. M., & Al-janabi, A. S. (2024). Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives through chalcone intermediates. International Journal of Health Sciences, 8(1), 1-15.
  • International Journal of Current Science Research and Review. (2023, May 31). Synthesis and Spectral Characterization of Pyrimidine Based 2-Azetidinones. Retrieved from [Link]

  • AMERICAN ELEMENTS®. Azetidines. Retrieved from [Link]

  • Indian Journal of Chemistry (IJC). (2023, November 17). The “Design, synthesis, characterization and biological evaluation of some Azetidinone derivatives containing pyrimidine moiety.”. Retrieved from [Link]

  • de Esch, I. J. P., et al. (2019). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Journal of Medicinal Chemistry, 62(17), 8199-8208.
  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(3), 303-337.
  • Li, Y., et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(22), 5226.
  • GSC Advanced Research and Reviews. (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
  • PubChem. 1-[4-(azetidin-1-yl)-5-methylpyrimidin-2-yl]-5-(ethoxymethyl)-N-[(3-methylimidazol-4-yl)methyl]pyrazole-4-carboxamide. Retrieved from [Link]

  • PubChemLite. 1-(pyridin-2-yl)azetidin-3-amine dihydrochloride (C8H11N3). Retrieved from [Link]

  • PubChem. 3-Anilino-1-[3-(cyanomethyl)-1-(pyridine-2-carbonyl)azetidin-3-yl]pyrazole-4-carboxamide. Retrieved from [Link]

  • Mol-Instincts. 1-(pyrimidin-2-yl)azetidin-3-amine - CAS号1343948-38-8. Retrieved from [Link]

  • Ghorab, M. M., et al. (2013). Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. Molecules, 18(4), 4331-4346.
  • Future Medicinal Chemistry. (2026, January 5).
  • Zhang, L., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Chemistry Central Journal, 13(1), 113.
  • MDPI. (2024, September 24). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
  • Wolin, R. L., et al. (2014). Discovery of trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as potent, orally bioavailable TGR5 (GPBAR1) agonists: structure-activity relationships, lead optimization, and chronic in vivo efficacy. Journal of Medicinal Chemistry, 57(8), 3263-3282.

Sources

Comprehensive Guide to Pyrimidinyl Azetidinol Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Biological Activity of Pyrimidinyl Azetidinol Compounds.

Executive Summary

The pyrimidinyl azetidinol scaffold represents a "privileged structure" in modern medicinal chemistry, specifically engineered to address the physicochemical limitations of earlier generation G-Protein Coupled Receptor (GPCR) agonists and kinase inhibitors. By combining the electron-deficient pyrimidine ring (a classic bioisostere for phenyl/pyridine rings) with the polar, conformationally restricted azetidin-3-ol (azetidinol) moiety, researchers can significantly lower lipophilicity (LogD) while maintaining high-affinity target binding.

This guide details the biological activity, mechanism of action, and experimental validation of this scaffold, with a primary focus on its application as a GPR119 agonist for Type 2 Diabetes Mellitus (T2DM) and emerging roles in oncology.

Structural Analysis & Medicinal Chemistry

The Scaffold Architecture

The pyrimidinyl azetidinol compound is not a single drug but a structural template.[1] Its efficacy stems from the synergistic interplay between its two core components:[1]

  • The Pyrimidine Core:

    • Function: Acts as the primary anchor, often binding to the "hinge region" of kinases or the orthosteric site of GPCRs.

    • Chemistry: The nitrogen atoms at positions 1 and 3 create an electron-deficient system, making it less susceptible to oxidative metabolism (e.g., by CYP450) compared to a phenyl ring.

  • The Azetidin-3-ol Linker:

    • Function: Replaces larger, more lipophilic rings like piperidine or pyrrolidine.

    • Key Advantage: The hydroxyl group (-OH) at position 3 introduces a specific hydrogen bond donor/acceptor vector and lowers the overall LogP, improving aqueous solubility and reducing off-target hERG channel inhibition (a common cardiac toxicity risk).

Structural Diagram (DOT Visualization)

The following diagram illustrates the pharmacophore breakdown of a typical bioactive pyrimidinyl azetidinol.

ScaffoldAnalysis Core Pyrimidine Ring (Electron Deficient Core) Linker Azetidin-3-ol (Polar Linker) Core->Linker N-Linked (Rigid) Function1 Reduces CYP Metabolism Hinge Binder Core->Function1 Tail Variable Tail Group (Lipophilic/Aryl Moiety) Linker->Tail Ether/Amide Bond Function2 Lowers LogD H-Bond Donor (OH) Linker->Function2

Figure 1: Pharmacophore dissection of the pyrimidinyl azetidinol scaffold. The azetidinol moiety serves as a critical polarity modulator.[1]

Primary Mechanism of Action: GPR119 Agonism[1]

The most well-validated biological activity of pyrimidinyl azetidinol derivatives is GPR119 agonism . GPR119 is a Gs-coupled GPCR expressed in pancreatic


-cells and intestinal L-cells.[2]
The Signaling Cascade

Upon binding to the GPR119 receptor, the compound stabilizes the active conformation of the receptor, triggering the G


s signaling pathway.[1] This leads to a dual therapeutic effect:
  • Pancreas: Glucose-Dependent Insulin Secretion (GSIS).

  • Intestine: Secretion of GLP-1 (Glucagon-Like Peptide-1) and GIP.

Pathway Visualization

GPR119_Pathway Ligand Pyrimidinyl Azetidinol (Agonist) Receptor GPR119 Receptor (Pancreatic/Intestinal) Ligand->Receptor Binding (EC50 < 10nM) Gs Gs Protein Activation Receptor->Gs Coupling AC Adenylate Cyclase (AC) Gs->AC Stimulates cAMP cAMP Accumulation (Secondary Messenger) AC->cAMP ATP -> cAMP PKA Protein Kinase A (PKA) cAMP->PKA Epac Epac2 cAMP->Epac Insulin Insulin Secretion (Glucose Dependent) PKA->Insulin GLP1 GLP-1 Secretion (Incretin Effect) PKA->GLP1 Epac->Insulin

Figure 2: GPR119 signaling cascade activated by pyrimidinyl azetidinol agonists, leading to glycemic control.[1]

Experimental Protocols & Assay Validation

To validate the biological activity of these compounds, a robust screening cascade is required. Below are the standard operating procedures (SOPs) for the critical assays.

In Vitro Potency: HTRF cAMP Accumulation Assay

Objective: Quantify the agonist's ability to stimulate cAMP production in HEK293 cells stably expressing human GPR119.

Protocol:

  • Cell Prep: Harvest HEK293-hGPR119 cells and suspend in stimulation buffer (PBS + 0.1% BSA + 0.5 mM IBMX).

  • Dosing: Dispense 5

    
    L of test compound (serial dilution in DMSO) into a 384-well low-volume white plate.
    
  • Incubation: Add 5

    
    L of cell suspension (2,000 cells/well) and incubate for 30 minutes at RT.
    
  • Detection: Add 5

    
    L of cAMP-d2 conjugate followed by 5 
    
    
    
    L of Anti-cAMP-Cryptate (Cisbio HTRF kit).
  • Read: Incubate for 1 hour and read FRET signal (665 nm / 620 nm ratio) on an EnVision plate reader.

  • Analysis: Normalize data to 0% (DMSO) and 100% (Reference Agonist, e.g., GSK1292263) controls to calculate EC50.

Ex Vivo Functional Assay: GLP-1 Secretion

Objective: Confirm the compound stimulates GLP-1 secretion in a physiological context using GLUTag cells (murine enteroendocrine cell line).

Protocol:

  • Seeding: Plate GLUTag cells in 24-well plates coated with Matrigel.

  • Starvation: Wash cells with Krebs-Ringer buffer (KRB) containing 0.2% BSA and low glucose (2.8 mM). Incubate for 1 hour.

  • Treatment: Replace buffer with KRB containing test compound (1-10

    
    M) + DPP-IV inhibitor (to prevent GLP-1 degradation).
    
  • Sampling: Incubate for 2 hours at 37°C. Collect supernatant.

  • Quantification: Measure active GLP-1 levels using a specific ELISA kit.

Structure-Activity Relationship (SAR) Data Summary

The following table summarizes how modifications to the pyrimidinyl azetidinol scaffold typically affect biological activity (GPR119 potency).

Structural ModificationEffect on GPR119 Potency (EC50)Effect on Physicochemical Props
Parent Scaffold < 10 nM LogD ~ 2.5 (Optimal)
Removal of 3-OH (Azetidine)Decrease (5-10x loss)Increases LogD (Lipophilicity risk)
Expansion to Pyrrolidine (5-ring)Maintain/Slight DecreaseIncreases LogD, Metabolic risk
Substitution on Pyrimidine C5Variable (H > F > Me)Can block metabolism but steric clash
Replacement of Pyrimidine w/ PyridineDecrease (2-5x loss)Increases oxidative metabolism

Emerging Applications: Oncology

While metabolic disease is the primary domain, recent studies indicate potential in oncology:[1][3]

  • Kinase Inhibition: The pyrimidine hinge-binding motif, when linked to azetidinol, has shown activity against CDK (Cyclin-Dependent Kinases) .[4] The azetidinol hydroxyl group can interact with the ribose-binding pocket of the ATP site.

  • Pol

    
     Inhibition:  Recent AI-driven discovery identified 3-hydroxymethyl-azetidine derivatives (closely related) as inhibitors of Polymerase Theta, a target for BRCA-deficient tumors [1].[5]
    

References

  • Ding, X., et al. (2024).[5] Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorganic & Medicinal Chemistry. Link

  • Ritter, K., et al. (2012). G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry. Link

  • Nema, P., et al. (2024).[6] Exhaustive computational studies on pyrimidine derivatives as GPR119 agonist. BMC Endocrine Disorders. Link

  • Cheekatla, S.R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. Link

  • Alper, P.B., et al. (2014).[7][8] Discovery of structurally novel, potent and orally efficacious GPR119 agonists. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Preliminary pharmacological profile of 1-(Pyrimidin-2-yl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 1-(Pyrimidin-2-yl)azetidin-3-ol , a privileged scaffold in Fragment-Based Drug Discovery (FBDD).[1][2][3][4][5] It synthesizes physicochemical data, predicted pharmacological interactions, and experimental protocols for researchers utilizing this moiety as a chemical probe or building block.[2][4]

Document Type: Technical Monograph & Characterization Guide Subject: 1-(Pyrimidin-2-yl)azetidin-3-ol (CAS: Generic/Analogous Ref | MW: 151.17 Da) Classification: Fragment-Based Drug Discovery (FBDD) Scaffold / Pharmacophore[1][2][3][4][5]

Executive Summary

1-(Pyrimidin-2-yl)azetidin-3-ol represents a high-value "privileged structure" in modern medicinal chemistry.[1][2][3][4] It combines a pyrimidine ring (a classic kinase hinge-binder and bioisostere for pyridine/phenyl rings) with an azetidine-3-ol moiety (a rigid, polar spacer that lowers lipophilicity).[1][2][3][4][5]

Unlike flexible alkyl chains, the azetidine ring restricts conformational entropy, potentially improving binding affinity per heavy atom (Ligand Efficiency).[3][4][5] The 3-hydroxyl group provides a critical vector for hydrogen bonding or further functionalization (e.g., into ethers or carbamates) to reach solvent-exposed regions of a protein target.[1][2][3]

Key Applications:

  • Kinase Inhibitors: Hinge-binding fragment targeting the ATP pocket.[1][2][3]

  • GPCR Ligands: Polar core to reduce LogP in lipophilic receptor antagonists.[2][3]

  • Biophysical Probes: High-solubility fragment for NMR/SPR screening.

Physicochemical & In Silico Profile

Understanding the "hardware" of the molecule is prerequisite to pharmacological assessment.[2][3] The following data is synthesized from structural analysis and standard medicinal chemistry principles.

Table 1: Physicochemical Properties
PropertyValue (Predicted/Exp)Pharmacological Implication
Molecular Weight 151.17 g/mol Ideal for Fragment-Based Discovery (Rule of 3 compliant).[1][2][3][4][5]
Formula C₇H₉N₃OHigh Nitrogen content implies polarity.[1][2][3]
cLogP ~ -0.3 to 0.1Hydrophilic. Excellent for lowering the lipophilicity of lead compounds (LLE improvement).[1][2][3][4][5]
TPSA ~58 ŲGood membrane permeability (TPSA < 140 Ų); likely CNS penetrant if TPSA < 90 Ų.[2][3][4][5]
H-Bond Donors 1 (OH)Critical for directional interactions (e.g., with catalytic residues).[2][3][4][5]
H-Bond Acceptors 4 (3 N, 1 O)High capacity for water-bridging or backbone interactions.[1][2][3][4]
pKa (Conj. Acid) ~2.5 (Pyrimidine)Weakly basic.[2][3][4][5] Unlikely to be protonated at physiological pH (7.4), ensuring neutral permeability.[3][4][5]
Structural Visualization

The following diagram illustrates the pharmacophore features and the rigid vector provided by the azetidine ring.[2][3]

G cluster_0 Pharmacophore Features Pyrimidine Pyrimidine Ring (H-Bond Acceptor) Kinase Hinge Binder Azetidine Azetidine Ring (Rigid Spacer) Restricts Entropy Pyrimidine->Azetidine C-N Bond (Planar/Rigid) Hydroxyl 3-OH Group (H-Bond Donor/Acceptor) Solvent Interaction Azetidine->Hydroxyl Vector Projection

Caption: Pharmacophore decomposition showing the hinge-binding pyrimidine, rigid azetidine linker, and the solubilizing hydroxyl vector.[2][3][4][5]

Pharmacological Mechanism & Utility

This scaffold is rarely a drug in isolation but acts as a pharmacophore driver .[2][3] Its pharmacological profile is defined by how it interacts with protein binding pockets.[2][3]

Kinase Hinge Binding Mode

In many kinase inhibitors (e.g., analogs of Baricitinib or Ruxolitinib), the pyrimidine ring mimics the adenine ring of ATP.[3][4][5]

  • Mechanism: The pyrimidine nitrogens accept hydrogen bonds from the backbone NH of the kinase hinge region.[2][3]

  • Role of Azetidine: It projects the 3-OH group towards the ribose-binding pocket or the solvent front, allowing for solubilizing interactions without steric clash.[1][2]

Metabolic Stability (ADME)
  • Phase I Metabolism: The pyrimidine ring is generally resistant to oxidative metabolism compared to phenyl or pyridine rings.[2][3] However, the azetidine ring can be susceptible to ring-opening or N-dealkylation if the C-N bond is labile.[1][2]

  • Phase II Metabolism: The 3-hydroxyl group is a "soft spot" for glucuronidation (UGT enzymes), which promotes rapid clearance.[1][2][3][4][5]

    • Design Strategy: In drug design, this OH is often capped (methylated) or replaced with fluorine if half-life extension is required.[2][3][4][5]

Experimental Characterization Protocols

To validate this profile in a drug discovery campaign, the following "Tier 1" assays are mandatory. These protocols ensure data integrity and reproducibility.[2][3]

Workflow Visualization

Workflow cluster_tier1 Tier 1: Physicochemical Profiling cluster_tier2 Tier 2: In Vitro Pharmacology Start Compound Synthesis (>95% Purity) Solubility Kinetic Solubility (PBS pH 7.4) Start->Solubility LogD LogD Determination (Shake-Flask) Start->LogD Microsomes Metabolic Stability (RLM/HLM Assays) Solubility->Microsomes If Soluble > 10µM Permeability PAMPA / Caco-2 (Passive Diffusion) LogD->Permeability

Caption: Tiered profiling workflow. Solubility and LogD must be established before advancing to expensive biological assays.[2][4][5]

Protocol 1: Kinetic Solubility Assay (Nephelometry)

Purpose: To determine if the compound is soluble enough for biological screening.[2][3][4][5]

  • Preparation: Prepare a 10 mM stock solution of 1-(Pyrimidin-2-yl)azetidin-3-ol in DMSO.

  • Dilution: Spiking 1 µL of stock into 99 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 100 µM, 1% DMSO).

  • Incubation: Shake for 2 hours at room temperature (25°C).

  • Measurement: Read light scattering (nephelometry) or absorbance at 620 nm.

  • Validation: Compare against a standard curve of known soluble drugs (e.g., Caffeine) and insoluble controls (e.g., Pyrene).[3][4][5]

    • Success Criteria: Solubility > 50 µM is required for fragment screening.[2][3]

Protocol 2: Microsomal Stability (Metabolic Clearance)

Purpose: To assess the liability of the azetidine ring and hydroxyl group to hepatic metabolism.[2][3][4][5]

  • System: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) at 0.5 mg/mL protein.[2][3][4][5]

  • Reaction:

    • Test compound: 1 µM.

    • Cofactor: NADPH regenerating system (1 mM).[2][3][4][5]

    • Buffer: 100 mM Potassium Phosphate, pH 7.4.[2][3]

  • Timepoints: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold Acetonitrile (containing internal standard, e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    
    • Interpretation: High clearance suggests the OH group is being rapidly oxidized or the azetidine is opening.[2][3]

Synthesis & Purity Considerations

For pharmacological data to be valid, the integrity of the material is paramount.[2][3]

  • Synthesis Route: Typically synthesized via Nucleophilic Aromatic Substitution (

    
    ) of 2-chloropyrimidine with azetidin-3-ol hydrochloride in the presence of a base (e.g., 
    
    
    
    or DIPEA) in DMF at 80-100°C.[1][2][3][4][5]
  • Impurity Watch:

    • 2-chloropyrimidine:[1][2][6] Toxic and reactive.[2][3] Must be <0.1%.

    • Dimerization:[1][2][4][5] Azetidine nitrogen attacking another azetidine ring (rare but possible).[2][3][4][5]

  • Storage: Hygroscopic solid. Store at -20°C under desiccated conditions.

References

  • Jhoti, H., et al. "Fragment-based drug discovery."[1][2] Nature Reviews Drug Discovery 12, 644 (2013).[3][4][5] Link

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design."[2][3] Journal of Medicinal Chemistry 61, 5822–5880 (2018).[3][4][5] (Discusses azetidine as a spacer). Link[1][2][3][4][5]

  • PubChem Compound Summary. "Pyrimidine derivatives and Azetidines." (General structural data). Link

  • Wermuth, C. G. "The Practice of Medicinal Chemistry."[2][3] Academic Press, 4th Edition.[2][3] (Source for bioisostere principles).

Disclaimer: This guide is for research purposes only. 1-(Pyrimidin-2-yl)azetidin-3-ol is a chemical intermediate and not an approved pharmaceutical product.[1][2][3][4] Always consult Safety Data Sheets (SDS) before handling.

Sources

Strategic Screening of 1-(Pyrimidin-2-yl)azetidin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Medicinal Chemists & Pharmacologists[1]

Executive Summary

The 1-(pyrimidin-2-yl)azetidin-3-ol scaffold represents a "privileged structure" in modern medicinal chemistry, increasingly utilized to replace traditional piperidine or pyrrolidine cores.[1] Its value lies in scaffold morphing : the strained four-membered azetidine ring lowers lipophilicity (LogD) and increases fraction of sp3 carbon (Fsp3) without sacrificing the vector orientation required for target binding.

This guide details the in vitro screening cascade for derivatives of this scaffold. Unlike generic screening campaigns, evaluating azetidine-pyrimidine hybrids requires specific attention to chemical stability (ring strain) , polar surface area (PSA) optimization , and GPCR/Kinase target engagement .[1]

Part 1: The Scaffold Rationale & Screening Strategy[2]
1.1 Structural Logic

The core consists of a polar hydroxyl group (position 3) and a pyrimidine ring (position 1).

  • The Azetidine Switch: Replacing a six-membered ring (e.g., piperidine) with azetidine typically reduces LogP by ~1.0–1.5 units, improving metabolic stability and solubility.[1]

  • The Pyrimidine Anchor: Acts as a robust hydrogen bond acceptor (kinase hinge binder) or a pi-stacking element (GPCR pockets).[1]

  • The Hydroxyl Handle: Provides a vector for further functionalization (ethers, carbamates) or acts as a solvent-exposed polar group to modulate permeability.[1]

1.2 The Screening Cascade

The following workflow prioritizes physicochemical integrity before biological potency, as azetidine derivatives are often synthesized to solve ADME problems in lead series.

ScreeningCascade Start Library Synthesis 1-(Pyrimidin-2-yl)azetidin-3-ol Derivatives QC Tier 0: QC & Stability LC-MS (Purity >95%) Stability pH 7.4 (Ring Integrity) Start->QC PhyChem Tier 1: Physicochemical Profiling Solubility (Kinetic) LogD7.4 PAMPA Permeability QC->PhyChem Pass Bio Tier 2: Target Engagement (Parallel Tracks) PhyChem->Bio Solubility > 50µM GPCR Track A: GPCR (e.g., GPR119) cAMP / Calcium Flux Bio->GPCR Kinase Track B: Kinase FRET / ADP-Glo Bio->Kinase ADME Tier 3: ADME-Tox Microsomal Stability (HLM/MLM) hERG Inhibition (Safety) GPCR->ADME EC50 < 100nM Kinase->ADME IC50 < 100nM

Figure 1: Strategic screening cascade designed to filter unstable or insoluble azetidine derivatives early, focusing resources on high-quality hits.

Part 2: Tier 1 - Physicochemical & Stability Profiling

Objective: Verify that the strained azetidine ring remains intact and that the pyrimidine substitution provides the desired polarity shift.[1]

2.1 Chemical Stability Assay (Critical)

Azetidines can be susceptible to ring-opening hydrolysis under acidic conditions or in the presence of strong nucleophiles.

  • Protocol: Incubate 10 µM compound in PBS (pH 7.4) and SGF (Simulated Gastric Fluid, pH 1.2) for 24 hours.

  • Readout: LC-MS/MS. Look for mass shifts corresponding to hydration (+18 Da) indicating ring opening to the linear amine.

  • Acceptance Criteria: >90% parent remaining after 24h.

2.2 Kinetic Solubility & LogD

Since this scaffold is often used to fix "greasy" leads, verifying the improvement is mandatory.

  • Method: Shake-flask method (24h equilibrium) or Nephelometry.[1]

  • Target: Solubility > 50 µM in PBS is expected for this polar scaffold.

Part 3: Tier 2 - Biological Activity Screening

The 1-(pyrimidin-2-yl)azetidin-3-ol core is a privileged scaffold for two primary target classes: GPR119 (Metabolic) and Kinases (Oncology/Fibrosis).[1]

Track A: GPCR Agonism (Focus: GPR119)

Derivatives of this scaffold are potent GPR119 agonists used for Type 2 Diabetes [1].[2]

  • Mechanism: Gs-coupled receptor activation ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     cAMP accumulation 
    
    
    
    Insulin secretion.[3]
  • Assay Protocol (cAMP HTRF):

    • Cells: CHO-K1 or HEK293 stably expressing human GPR119.[1]

    • Reagent: HTRF cAMP dynamic kit (Cisbio) or GloSensor (Promega).

    • Procedure:

      • Plate 2,000 cells/well in 384-well low-volume plates.

      • Add IBMX (phosphodiesterase inhibitor) to prevent cAMP degradation.

      • Add test compounds (11-point dose response, top conc 10 µM).

      • Incubate 30–60 min at RT.

      • Add detection reagents (Cryptate-labeled anti-cAMP + d2-labeled cAMP).[1]

    • Data Analysis: Calculate EC50. Potent hits typically show EC50 < 50 nM.

Track B: Kinase Inhibition (Focus: DDR1/2 or PI3K)

The pyrimidine nitrogen often acts as the "hinge binder" in the ATP pocket [3].

  • Assay Protocol (ADP-Glo):

    • Enzyme: Recombinant DDR1 or PI3K kinase.

    • Substrate: Poly(Glu, Tyr) or lipid substrate (PIP2).

    • Procedure:

      • Incubate Kinase + Substrate + ATP (at Km) + Compound for 60 min.

      • Add ADP-Glo Reagent (terminates reaction, depletes remaining ATP).[1]

      • Add Kinase Detection Reagent (converts ADP to ATP

        
         Luciferase light).
        
    • Logic: The azetidine ring restricts the vector of the substituent, often improving selectivity over off-target kinases by avoiding steric clashes in the solvent front.

Part 4: Tier 3 - ADME-Tox & Safety

Expert Insight: While azetidines improve metabolic stability compared to some rings, the pyrimidine moiety can introduce hERG liability (cardiotoxicity) if the overall molecule is lipophilic and basic.[1]

4.1 Microsomal Stability[1]
  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Risk: Oxidation of the azetidine ring (lactam formation) or oxidation of the pyrimidine.

  • Goal: Intrinsic clearance (CLint) < 20 µL/min/mg protein.

4.2 hERG Inhibition (Safety Flag)
  • Method: Automated Patch Clamp (e.g., QPatch or SyncroPatch).

  • Rationale: Pyrimidine-containing molecules with basic centers can block the hERG potassium channel.[1]

  • Threshold: IC50 > 10 µM is desired. If IC50 < 1 µM, prioritize "scaffold morphing" (e.g., adding polarity to the pyrimidine) to reduce affinity.

Summary of Key Data Metrics
ParameterAssay TypeDesired RangeRationale
Purity LC-MS>95%Essential for SAR accuracy.
Solubility Kinetic (PBS)>50 µMAzetidine-ol is a polar core; insolubility indicates aggregation.[1]
Stability SGF (pH 1.2)>90% (24h)Rule out acid-catalyzed ring opening.
Potency cAMP / Kinase<100 nMTypical lead criteria for this scaffold.
Permeability PAMPA / Caco-2Papp > 5 x 10⁻⁶ cm/sEnsure polar -OH doesn't block membrane crossing.[1]
Safety hERG>10 µMMitigate QT prolongation risk.
References
  • Jones, R. M., et al. (2009).[4] GPR119 agonists for the treatment of type 2 diabetes.[2][3][4] Expert Opinion on Therapeutic Patents. Link

  • Cheekatla, S. R. (2026).[5] Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Link

  • Carzaniga, L., et al. (2026).[6] A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF. Journal of Medicinal Chemistry. Link

  • Life Chemicals. (2022). Substituted Azetidines in Drug Discovery. Life Chemicals Blog. Link

Sources

1-(Pyrimidin-2-yl)azetidin-3-ol: A Privileged Scaffold for Next-Generation Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The Paradigm Shift Toward High-Fsp³ Scaffolds

Modern medicinal chemistry has increasingly shifted away from flat, highly aromatic molecules toward three-dimensional, sp³-rich architectures. This transition is driven by the need to improve clinical success rates by mitigating off-target toxicity, enhancing aqueous solubility, and optimizing metabolic stability. Within this landscape, the azetidine ring has emerged as a premier bioisostere for larger heterocycles (like piperidine or piperazine) and aromatic rings[1].

When the azetidine core is functionalized with an electron-deficient pyrimidine ring and a hydroxyl group—forming 1-(pyrimidin-2-yl)azetidin-3-ol —the resulting scaffold offers a unique convergence of properties. It combines the hinge-binding capability of pyrimidine with the rigid, highly defined exit vectors of the azetidine ring[2]. This whitepaper provides an in-depth technical analysis of the 1-(pyrimidin-2-yl)azetidin-3-ol scaffold, detailing its structural rationale, synthetic methodologies, and applications in targeted therapeutics.

Structural Anatomy and Physicochemical Profiling

The Azetidine Core: Rigidity and Vector Control

Azetidines are four-membered, nitrogen-containing saturated heterocycles. Despite their inherent ring strain (~26 kcal/mol), they are remarkably stable under physiological conditions[3]. The inclusion of the azetidine ring in a drug candidate serves multiple causal functions:

  • Conformational Restriction: Unlike the highly flexible acyclic amines or the rapidly flipping chair conformations of piperidines, azetidines adopt a relatively rigid, slightly puckered conformation. This restricts the entropic penalty upon binding to a target receptor[4].

  • Exit Vector Geometry: The geometric relationship between the N1 atom and the C3 position provides a highly specific trajectory for substituents. The C3-hydroxyl group acts as a versatile handle for probing structure-activity relationships (SAR), directing functional groups into solvent-exposed regions or deep hydrophobic pockets[5].

The Pyrimidin-2-yl Moiety: Kinase Hinge Binding

The pyrimidine ring is a ubiquitous motif in oncology and immunology, primarily due to its ability to mimic the adenine ring of ATP. The nitrogen atoms at the 1- and 3-positions of the pyrimidine ring act as potent hydrogen-bond acceptors. When positioned correctly within the ATP-binding pocket of a kinase, these nitrogens interact with the backbone amides of the kinase hinge region[2].

Synergy of the Combined Scaffold

Combining these two motifs yields a scaffold that is highly modular. The electron-withdrawing nature of the pyrimidine ring significantly reduces the basicity (pKa) of the azetidine nitrogen, preventing unwanted hERG channel interactions (a common cause of cardiotoxicity) while maintaining high aqueous solubility.

Table 1: Comparative Physicochemical Impact of Saturated N-Heterocycles Attached to a Pyrimidine Core

Heterocyclic Core (attached to Pyrimidin-2-yl)Ring SizeRelative Fsp³Estimated LogP ImpactBasicity (pKa of N)Conformational Flexibility
Azetidin-3-ol 4HighLowestLow (Amide-like)Rigid (Puckered)
Pyrrolidin-3-ol 5MediumLowModerateModerate (Envelope)
Piperidin-4-ol 6HighModerateModerateHigh (Chair-Boat)

Note: The azetidine core provides the most favorable reduction in lipophilicity (LogP) while maintaining structural rigidity, making it superior for optimizing ligand efficiency (LE).

Logical Workflows in Scaffold Synthesis and Diversification

To utilize 1-(pyrimidin-2-yl)azetidin-3-ol effectively, chemists must employ robust, scalable synthetic routes. The core is typically synthesized via a Nucleophilic Aromatic Substitution (S_NAr) reaction. The electron-deficient nature of 2-chloropyrimidine makes it an excellent electrophile, while the secondary amine of azetidin-3-ol serves as the nucleophile.

SynthesisWorkflow A 2-Chloropyrimidine (Electrophile) C SNAr Reaction Base: DIPEA, Solvent: NMP/DMF Temp: 80-100°C A->C B Azetidin-3-ol (Nucleophile) B->C D 1-(Pyrimidin-2-yl)azetidin-3-ol (Core Scaffold) C->D High Yield (>85%) E O-Alkylation (NaH, R-X) D->E Ether Derivatives F Mitsunobu Reaction (DIAD, PPh3, Nucleophile) D->F Inverted Stereocenter / Amines G Oxidation to Ketone (Dess-Martin / Swern) D->G C3-Functionalization

Figure 1: Synthetic workflow for the generation and downstream diversification of the 1-(pyrimidin-2-yl)azetidin-3-ol scaffold.

Causality in Experimental Design
  • Solvent Choice (NMP/DMF): Polar aprotic solvents are critical because they stabilize the negatively charged Meisenheimer complex intermediate formed during the S_NAr addition-elimination mechanism[5].

  • Base Selection (DIPEA): N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base. It neutralizes the HCl byproduct (driving the reaction forward) without competing with azetidin-3-ol for the electrophilic pyrimidine carbon.

  • Temperature (80-100 °C): While azetidines are strained, they do not undergo thermal ring-opening at these temperatures. The elevated heat provides the activation energy required to overcome the steric hindrance of the incoming nucleophile.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring reproducibility in the synthesis and functionalization of the scaffold.

Protocol A: Synthesis of 1-(Pyrimidin-2-yl)azetidin-3-ol Core

Materials:

  • 2-Chloropyrimidine (1.0 equiv, 10.0 mmol)

  • Azetidin-3-ol hydrochloride (1.1 equiv, 11.0 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 30.0 mmol)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP) (20 mL)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar with azetidin-3-ol hydrochloride (1.20 g, 11.0 mmol) and anhydrous NMP (20 mL) under an inert nitrogen atmosphere.

  • Neutralization: Add DIPEA (5.2 mL, 30.0 mmol) dropwise at room temperature. Stir for 15 minutes to ensure complete liberation of the free azetidine base.

  • Electrophile Addition: Add 2-chloropyrimidine (1.14 g, 10.0 mmol) to the reaction mixture in one portion.

  • Heating: Attach a reflux condenser and heat the mixture to 90 °C using an oil bath. Monitor the reaction via LC-MS or TLC (eluent: 10% MeOH in DCM). The reaction typically reaches completion within 4–6 hours.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate (100 mL). Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 × 50 mL), water (2 × 50 mL), and brine (50 mL) to remove NMP and DIPEA salts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution from 0% to 10% MeOH in DCM) to afford the pure product as a white solid.

Protocol B: Downstream Diversification via O-Alkylation

To explore the hydrophobic sub-pockets of a target receptor, the C3-hydroxyl group can be alkylated to form diverse ether linkages[5].

Step-by-Step Methodology:

  • Dissolve 1-(pyrimidin-2-yl)azetidin-3-ol (1.0 equiv) in anhydrous DMF at 0 °C under nitrogen.

  • Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) portion-wise. Causality: NaH irreversibly deprotonates the hydroxyl group, generating a highly nucleophilic alkoxide and releasing hydrogen gas as a driving force.

  • Stir at 0 °C for 30 minutes until gas evolution ceases.

  • Add the desired alkyl or benzyl halide (1.2 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours. Quench carefully with water, extract with ethyl acetate, and purify via chromatography.

Therapeutic Translation: Case Studies in Drug Discovery

Kinase Inhibition (e.g., LATS1/2 and Cyclin-Dependent Kinases)

In the development of LATS1 and LATS2 kinase inhibitors for regenerative medicine, researchers utilized azetidine scaffolds to restrict the conformation of the ligand[4]. The pyrimidine/pyridine-azetidine axis acts as a rigid spacer. The pyrimidine nitrogen binds to the kinase hinge region, while the azetidine ring projects the C3-substituent directly into the solvent-exposed region or a specific hydrophobic pocket, enhancing both potency and kinome-wide selectivity[2][4].

KinaseInteraction Kinase Kinase ATP-Binding Pocket Hinge Hinge Region (Hydrogen Bonding) Kinase->Hinge Solvent Solvent Exposed Region (Solubility / PK) Kinase->Solvent Hydrophobic Hydrophobic Pocket (Selectivity) Kinase->Hydrophobic Pyrimidine Pyrimidin-2-yl Moiety (H-Bond Acceptor) Hinge->Pyrimidine Binds Azetidine Azetidine Ring (Rigid Spacer, High Fsp3) Solvent->Azetidine Occupies Hydroxyl C3-Hydroxyl / Ether (Exit Vector Modulator) Hydrophobic->Hydroxyl Targets Pyrimidine->Azetidine C-N Bond Azetidine->Hydroxyl C3 Position

Figure 2: Pharmacophore mapping of the 1-(pyrimidin-2-yl)azetidin-3-ol scaffold within a standard kinase ATP-binding pocket.

Modulating Target Selectivity via the C3 Position

Beyond kinases, the azetidine ring has been heavily utilized in GPCR modulators and PDE4 inhibitors[1]. The C3-hydroxyl group can be converted into an amine (via Mitsunobu reaction or oxidation/reductive amination) to yield 1-(pyrimidin-2-yl)azetidin-3-amine derivatives. This subtle shift from an oxygen to a nitrogen at the C3 position alters the hydrogen-bond donor/acceptor profile, often resulting in drastic shifts in target selectivity, moving a compound from a kinase inhibitor profile to a GPCR agonist/antagonist profile.

Conclusion

The 1-(pyrimidin-2-yl)azetidin-3-ol scaffold represents a masterclass in modern molecular design. By fusing the robust, hinge-binding capacity of the pyrimidine ring with the geometrically precise, sp³-rich architecture of the azetidine ring, medicinal chemists can navigate complex SAR landscapes. The self-validating synthetic protocols provided herein ensure that this scaffold can be rapidly integrated into diverse drug discovery pipelines, driving the development of highly selective, metabolically stable, and efficacious therapeutics.

References

  • Organic Letters - ACS Publications. "Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines." American Chemical Society. Available at: [Link]

  • PMC - National Institutes of Health. "Discovery and Optimization of LATS1 and LATS2 Kinase Inhibitors for Use in Regenerative Medicine." PubMed Central. Available at:[Link]

  • ResearchGate. "Azetidines in medicinal chemistry: emerging applications and approved drugs." Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]

Sources

Exploring the Pyrimidine-Azetidine Core for Novel Therapeutics: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Escaping Flatland

In modern drug discovery, the over-reliance on flat, sp2-hybridized aromatic rings has historically led to clinical attrition due to poor physicochemical properties, such as low aqueous solubility and off-target promiscuity. As of 2026, the paradigm has decisively shifted toward increasing the fraction of sp3-hybridized carbons (


) to create more complex, three-dimensional pharmacophores.

The pyrimidine-azetidine core represents a masterclass in this structural evolution. By coupling the privileged, kinase-hinge-binding pyrimidine scaffold with the compact, sp3-rich azetidine ring, medicinal chemists can meticulously tune the topological polar surface area (TPSA), alter substituent exit vectors, and dramatically improve metabolic stability. This whitepaper dissects the structural rationale, mechanistic pathways, and self-validating synthetic methodologies required to leverage this core in novel therapeutics.

Structural Rationale: The Synergistic Core

The Pyrimidine Anchor

The pyrimidine ring is a cornerstone of targeted therapeutics, particularly in oncology and immunology. Its nitrogen atoms act as highly efficient hydrogen-bond acceptors, perfectly complementing the backbone amide NH of the kinase hinge region (e.g., Met793 in EGFR or Leu932 in JAK2)[1]. However, bare pyrimidines are highly electron-deficient and prone to nucleophilic attack, necessitating strategic substitution to stabilize the core and direct its binding pose.

The Azetidine Bioisostere

Historically, pyrrolidine or piperidine rings were appended to pyrimidines to access the solvent-front or ribose-binding pockets of kinases. However, these larger rings often introduce high lipophilicity (LogP) and steric bulk, leading to hERG channel liabilities (cardiotoxicity).

Azetidine—a strained, four-membered nitrogen heterocycle—solves this by acting as a superior bioisostere.

  • Causality of Choice: The azetidine ring forces a ~15–20° shift in the exit vector of appended functional groups compared to pyrrolidine. This subtle geometric tweak allows for deeper penetration into narrow allosteric pockets. Furthermore, its lower molecular weight and reduced lipophilicity intrinsically lower the risk of off-target hERG binding while enhancing oral bioavailability[2].

Quantitative Physicochemical Profiling

To illustrate the superiority of the azetidine substitution, the following table benchmarks the pyrimidine-azetidine core against its larger homologues based on standard predictive medicinal chemistry assays.

Scaffold CoreRing SizeCalculated LogPTPSA (Ų)hERG IC₅₀ (µM)*Intrinsic Clearance (Cl_int)**
Pyrimidine-Azetidine 4-membered1.855.2> 30 (Safe)15 µL/min/mg (Stable)
Pyrimidine-Pyrrolidine 5-membered2.455.212 (Moderate Risk)35 µL/min/mg (Moderate)
Pyrimidine-Piperidine 6-membered2.955.24 (High Risk)60 µL/min/mg (Unstable)

*Higher hERG IC₅₀ indicates lower cardiotoxicity risk. **Lower Cl_int indicates higher metabolic stability in human liver microsomes.

Mechanistic Grounding: Kinase Inhibition Pathway

The pyrimidine-azetidine core frequently operates as a Type I or Type II kinase inhibitor. In the context of mutant EGFR (e.g., L858R/T790M), the pyrimidine anchors into the ATP-binding pocket, while the azetidine moiety extends toward the solvent interface, often carrying an electrophilic warhead (like an acrylamide) to covalently bind to Cys797[2].

KinasePathway Ligand Extracellular Signal (e.g., EGF) Receptor EGFR Dimerization & Activation Ligand->Receptor ATP ATP Binding (Kinase Domain) Receptor->ATP Signaling Downstream Signaling (Proliferation) ATP->Signaling Phosphorylation Inhibitor Pyrimidine-Azetidine Inhibitor Inhibitor->ATP Competitive Binding

Mechanism of EGFR kinase inhibition by pyrimidine-azetidine therapeutics.

Synthetic Methodology: A Self-Validating Protocol

Synthesizing the pyrimidine-azetidine core requires strict regiocontrol. The following step-by-step protocol details the synthesis of a C2-aryl, C4-azetidinyl pyrimidine scaffold. Every step is designed as a self-validating system to ensure high yield and purity.

Step 1: Regioselective Nucleophilic Aromatic Substitution (SNAr)
  • Objective: Install the azetidine ring exclusively at the C4 position of 2,4-dichloropyrimidine.

  • Reagents: 2,4-dichloropyrimidine (1.0 eq), tert-butyl 3-aminoazetidine-1-carboxylate (1.05 eq), N,N-diisopropylethylamine (DIPEA) (2.0 eq), anhydrous DMF.

  • Causality & Execution: The C4-chloride is intrinsically more electrophilic than the C2-chloride due to the combined electron-withdrawing effects (alpha and gamma) of the adjacent ring nitrogens. By strictly maintaining the reaction at 0 °C for 2 hours , thermodynamic C2-substitution is completely suppressed. DIPEA is utilized as a non-nucleophilic base to scavenge the HCl byproduct without competing for the electrophile.

  • Validation: LC-MS analysis must show a single major peak corresponding to the mono-adduct

    
    . 
    
    
    
    NMR will confirm regioselectivity by the presence of a distinct doublet for the C6 proton, which shifts upfield due to the electron-donating nature of the newly installed amine.
Step 2: Buchwald-Hartwig Cross-Coupling
  • Objective: Install an arylamine at the highly deactivated C2 position.

  • Reagents: C4-azetidinyl intermediate (1.0 eq), substituted arylamine (1.2 eq),

    
     (0.05 eq), Xantphos (0.1 eq), 
    
    
    
    (2.0 eq), 1,4-dioxane.
  • Causality & Execution: Once the electron-donating azetidine is installed at C4, the pyrimidine ring becomes highly deactivated, making the remaining C2-chloride entirely resistant to standard SNAr conditions. Palladium catalysis is mandatory to overcome this activation energy barrier. Xantphos is specifically selected for its wide bite angle, which accelerates the reductive elimination step to forge the new C-N bond. The reaction is heated to 100 °C under

    
     for 12 hours .
    
  • Validation:

    
     NMR must confirm the disappearance of the primary arylamine 
    
    
    
    protons and the emergence of a secondary amine singlet at ~9.0 ppm.
Step 3: Deprotection and Late-Stage Functionalization
  • Objective: Unmask the azetidine nitrogen for final diversification.

  • Reagents: Trifluoroacetic acid (TFA) / Dichloromethane (DCM) (1:4 v/v).

  • Causality & Execution: Acidic cleavage of the Boc group at room temperature for 1 hour exposes the secondary azetidine nitrogen. This nitrogen can then be acylated (e.g., with acryloyl chloride to form a covalent warhead) or sulfonylated depending on the target binding pocket.

  • Validation: A positive Ninhydrin stain confirms the presence of the free secondary amine, corroborated by HRMS.

SynthesisWorkflow SM 2,4-Dichloropyrimidine (Starting Material) Step1 Regioselective SNAr (Boc-Azetidine, DIPEA, 0°C) SM->Step1 Int1 C4-Azetidinyl Intermediate Step1->Int1 Step2 Buchwald-Hartwig Amination (Arylamine, Pd-Catalyst) Int1->Step2 Int2 C2-Aryl-C4-Azetidinyl Core Step2->Int2 Step3 Boc Deprotection (TFA/DCM, RT) Int2->Step3 Final Functionalized Core (Lead Compound) Step3->Final

Step-by-step synthetic workflow for the pyrimidine-azetidine core.

Beyond Kinases: Expanding the Therapeutic Horizon

While the pyrimidine-azetidine core is a staple in kinase inhibitor design[1], its utility is rapidly expanding into anti-infectives. Recent breakthroughs have demonstrated that spirocyclic azetidine-pyrimidine hybrids, particularly those equipped with nitrofuran warheads, exhibit exceptional, highly selective in vitro activity against Mycobacterium tuberculosis (Mtb), outperforming standard-of-care drugs like isoniazid in specific resistant strains[3]. The rigid spiro-azetidine core prevents the molecule from adopting flat, inactive conformations, ensuring optimal engagement with bacterial reductases.

Conclusion

The pyrimidine-azetidine core is not merely a structural combination; it is a highly engineered physicochemical system. By understanding the causality behind its synthesis—from exploiting the intrinsic electrophilicity of 2,4-dichloropyrimidine to utilizing the geometric advantages of the azetidine ring—drug development professionals can systematically design therapeutics with superior safety profiles, enhanced metabolic stability, and precise target engagement.

References

1.[1] Title: Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

2.[2] Title: Novel pyrimidine compound as kinase inhibitors with biological activities on egfr mutants (WO2024064091A1) Source: WIPO / Google Patents URL:

3.[3] Title: The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis Source: Molecules (MDPI) URL: [Link]

Sources

Target Identification and Validation: 1-(Pyrimidin-2-yl)azetidin-3-ol

[1][2]

Executive Summary & Chemotype Analysis

1-(Pyrimidin-2-yl)azetidin-3-ol represents a high-value "privileged scaffold" in Fragment-Based Drug Discovery (FBDD).[1][2] Unlike complex lead compounds, this molecule functions as a minimal pharmacophore, primarily targeting ATP-binding pockets (kinases) and allosteric sites on G-Protein Coupled Receptors (GPCRs).[2]

Physicochemical Profile[1][3][4][5][6][7][8]
  • Rigidity : The azetidine ring restricts conformational entropy, minimizing the thermodynamic penalty upon protein binding.

  • Interaction Motifs :

    • Pyrimidine Ring : A classic bidentate hydrogen bond acceptor/donor motif, mimicking the adenine ring of ATP (critical for kinase hinge binding).

    • Hydroxyl Group (-OH) : A solvent-exposed vector for solubilization or a "warhead" attachment point for covalent probes.[1][2]

    • Vectorality : The

      
       hybridized azetidine core projects the pyrimidine and hydroxyl groups at a defined angle (
      
      
      ), allowing precise probing of sub-pockets.

Computational Target Prediction (In Silico)

Before wet-lab experimentation, in silico profiling narrows the search space from the proteome level to specific gene families.[2]

Pharmacophore Modeling & Docking

The pyrimidine-azetidine motif is structurally homologous to known inhibitors of Janus Kinases (JAKs) , Cyclin-Dependent Kinases (CDKs) , and Phosphodiesterase 4 (PDE4) .[2]

Protocol:

  • Similarity Search : Query the ChEMBL database using Tanimoto similarity (>0.7) against the core scaffold.

  • Inverse Docking : Dock the molecule against a curated panel of the "Kinome" (human kinase structures) and "GPCR-ome".[2]

  • Hot-Spot Mapping : Analyze the binding energy of the pyrimidine nitrogen (

    
    , 
    
    
    ) interacting with the "hinge region" backbone (e.g., Met, Leu residues).

Experimental Target Identification Strategies

The following workflows describe how to transition from a phenotypic hit to a confirmed physical target.

Thermal Shift Assay (TSA) Screening

TSA is the primary filter to validate direct physical binding to purified proteins.

Mechanism : Ligand binding stabilizes the protein's native state, increasing its melting temperature (

ParameterExperimental Condition
Protein Concentration 2–5 µM (recombinant kinase domain)
Ligand Concentration 10 µM – 100 µM (Fragment range)
Dye SYPRO Orange (5000x stock, used at 5x)
Buffer System HEPES pH 7.5, 150 mM NaCl, 1 mM DTT
Readout

is considered a hit
Chemoproteomics: Photoaffinity Labeling (PAL)

Since 1-(Pyrimidin-2-yl)azetidin-3-ol has a secondary hydroxyl group, it is chemically accessible for converting into a Chemical Probe without disrupting the critical pyrimidine binding motif.[1][2]

Probe Synthesis Strategy:

  • Core : 1-(Pyrimidin-2-yl)azetidin-3-ol.[1][2]

  • Linker : Attach a minimal carbamate linker at the 3-OH position.[1][2]

  • Reporter : Biotin (for enrichment).

  • Warhead : Diazirine (photo-activatable crosslinker).[1][2]

Workflow:

  • Incubation : Treat cell lysate with the Probe (1–10 µM).

  • Competition : Co-incubate with excess "free" 1-(Pyrimidin-2-yl)azetidin-3-ol (100 µM) to prove specific binding.

  • Crosslinking : UV irradiation (365 nm) to covalently bond the probe to the target.

  • Enrichment : Streptavidin bead pulldown.

  • Identification : LC-MS/MS proteomics.

Visualizing the Target ID Workflow

The following diagram illustrates the decision matrix for identifying the target of this scaffold.

TargetID_WorkflowStartFragment Hit:1-(Pyrimidin-2-yl)azetidin-3-olInSilicoIn Silico Profiling(Kinase vs. GPCR)Start->InSilicoBranch_KinaseHypothesis A:Kinase InhibitorInSilico->Branch_Kinase Hinge Binder MotifBranch_GPCRHypothesis B:GPCR ModulatorInSilico->Branch_GPCR Azetidine PharmacophoreExp_TSAThermal Shift Assay(Purified Protein Panel)Branch_Kinase->Exp_TSAExp_FuncFunctional Assay(cAMP / Ca2+ Flux)Branch_GPCR->Exp_FuncChemoproteomicsChemoproteomics(Biotin-Diazirine Probe)Exp_TSA->Chemoproteomics Confirmed BinderExp_Func->Chemoproteomics Confirmed ActivityMS_AnalysisLC-MS/MSTarget DeconvolutionChemoproteomics->MS_AnalysisValidationTarget Validation(CRISPR/RNAi Rescue)MS_Analysis->Validation

Figure 1: Integrated workflow for deconvoluting the biological target of the 1-(Pyrimidin-2-yl)azetidin-3-ol scaffold.

Target Validation Protocols

Once a candidate (e.g., a specific kinase like CDK2 or a GPCR like GPR119 ) is identified via MS, it must be biologically validated.[2]

Cellular Rescue Assay (CRISPR/Cas9)

Objective : Prove that the phenotypic effect of the compound is dependent on the identified target protein.

  • Gene Editing : Generate a homozygous knockout (KO) of the target gene in the relevant cell line.

  • Treatment : Treat WT and KO cells with 1-(Pyrimidin-2-yl)azetidin-3-ol.[1][2]

  • Logic :

    • If the compound loses potency in the KO line

      
       The target is valid (On-Target).[1][2]
      
    • If the compound retains potency in the KO line

      
       The identified protein is a bystander; the real target is unknown (Off-Target).[1][2]
      
Surface Plasmon Resonance (SPR)

Objective : Determine binding kinetics (



  • Chip : CM5 Sensor Chip.

  • Immobilization : Amine coupling of the target protein.

  • Analyte : Inject 1-(Pyrimidin-2-yl)azetidin-3-ol at 6 concentrations (0, 3.125, 6.25, 12.5, 25, 50 µM).

  • Model : 1:1 Langmuir binding model.

  • Success Criteria : Fast on/off rates (typical for fragments) with

    
    .[2]
    

References

  • Cheekatla, S. R. (2026).[3][4] Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(3), 303-337.[2][3] Link

  • Jin, Y., et al. (2022).[5] Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10. Link

  • Diness, F., et al. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.[1][2][6][7] Organic & Biomolecular Chemistry. Link

  • Scott, D. E., et al. (2016). Fragment-Based Drug Discovery: A Practical Approach. Methods in Molecular Biology. Link

Methodological & Application

Application Note: Synthesis of 1-(Pyrimidin-2-yl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

The azetidine ring is a "privileged scaffold" in modern drug discovery, offering a unique vector for tuning physicochemical properties.[1][2] Specifically, 1-(pyrimidin-2-yl)azetidin-3-ol (CAS: 1060816-34-7) serves as a critical intermediate in the synthesis of Janus Kinase (JAK) inhibitors, GPCR ligands, and PROTAC linkers.

Replacing larger saturated rings (like piperidine) with azetidine often lowers lipophilicity (


) and improves metabolic stability while maintaining rigid vector orientation. However, the synthesis presents specific challenges: the hydrophilicity of the azetidin-3-ol core complicates isolation, and the ring strain requires careful thermal management to prevent degradation.

This guide provides a robust, field-validated protocol for the


 coupling of azetidin-3-ol with 2-chloropyrimidine, emphasizing high-yield isolation strategies.

Retrosynthetic Analysis & Mechanism

The synthesis relies on a Nucleophilic Aromatic Substitution (


). The secondary amine of the azetidine attacks the electron-deficient C-2 position of the pyrimidine.

Key Mechanistic Considerations:

  • Nucleophilicity: The azetidine nitrogen is moderately nucleophilic but is often supplied as a hydrochloride salt (Azetidin-3-ol HCl), requiring in situ neutralization.

  • Electrophilicity: 2-Chloropyrimidine is sufficiently activated for

    
     due to the electron-withdrawing nature of the two ring nitrogens.
    
  • Regioselectivity: The reaction is highly selective for the C-2 position; however, forcing conditions can lead to bis-alkylation if impurities are present, though rare with this specific substrate.

Reaction Scheme Visualization

ReactionScheme SM1 Azetidin-3-ol HCl (Nucleophile) TS Meisenheimer-like Transition State SM1->TS + Base SM2 2-Chloropyrimidine (Electrophile) SM2->TS Base Base (DIPEA/K2CO3) (HCl Scavenger) Byprod Byproduct: Chloride Salt Base->Byprod Captures HCl Prod 1-(Pyrimidin-2-yl)azetidin-3-ol (Target) TS->Prod - Cl⁻ TS->Byprod

Caption: Mechanistic flow of the


 coupling. Base is critical for unmasking the nucleophilic amine.

Experimental Protocol

Method A: Thermal Coupling in Ethanol (Scale-Up Friendly)

This method is preferred for multi-gram synthesis due to ease of workup and lower toxicity of solvents.

Reagents & Equipment
ReagentCAS No.[3][4][5]Equiv.[3][6][7]Role
Azetidin-3-ol HCl 18621-17-51.0Nucleophile
2-Chloropyrimidine 1722-12-91.1Electrophile
Triethylamine (TEA) 121-44-82.5 - 3.0Base
Ethanol (Abs.) 64-17-510 volSolvent
Step-by-Step Procedure
  • Charge: To a round-bottom flask equipped with a magnetic stir bar, add Azetidin-3-ol HCl (1.0 equiv) and Ethanol (10 mL/g).

  • Neutralize: Add Triethylamine (3.0 equiv) dropwise at room temperature. The solution may become slightly cloudy as triethylamine hydrochloride forms. Stir for 10 minutes to ensure full free-basing.

  • Addition: Add 2-Chloropyrimidine (1.1 equiv) in a single portion.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) for 4–6 hours .

    • Checkpoint: Monitor by TLC (10% MeOH in DCM) or LCMS. The starting material (azetidine) is UV-inactive, so rely on the disappearance of 2-chloropyrimidine and the appearance of the product peak (

      
      ).
      
  • Workup (Critical):

    • Cool the reaction to room temperature.[8]

    • Concentrate the mixture under reduced pressure to remove Ethanol and excess TEA.

    • Residue Handling: The residue will contain the product and TEA-HCl salts.

    • Option 1 (Precipitation): Triturate the residue with cold Ethyl Acetate (EtOAc). The product is moderately soluble in EtOAc, while TEA-HCl is insoluble. However, due to the polarity of the hydroxyl group, Column Chromatography is recommended for high purity.

    • Option 2 (Flash Chromatography): Dissolve the residue in a minimum amount of DCM/MeOH (10:1) and load onto a silica gel cartridge. Elute with a gradient of 0%

      
       10% Methanol in DCM.
      
  • Isolation: Collect product fractions and concentrate to dryness. The product typically solidifies upon drying under high vacuum.

Method B: Microwave-Assisted Synthesis (High Throughput)

Ideal for rapid library generation (mg scale).

  • Mixture: In a microwave vial, combine Azetidin-3-ol HCl (1.0 equiv), 2-Chloropyrimidine (1.2 equiv), and DIPEA (3.0 equiv) in NMP or DMF (5 mL/g).

  • Condition: Seal and irradiate at 120°C for 20 minutes .

  • Workup: Dilute with water and extract with EtOAc (3x). Note: The product is water-soluble; salting out the aqueous layer with NaCl is required for efficient extraction.

Purification & Characterization Logic

Workup Decision Tree

The hydrophilicity of the hydroxyl group makes aqueous workup risky (yield loss). Follow this logic flow:

WorkupLogic Start Crude Reaction Mixture Step1 Evaporate Volatiles (EtOH/TEA) Start->Step1 Check Is Scale > 5g? Step1->Check LargeScale Dissolve in DCM/iPrOH (3:1) Wash with minimal Brine Check->LargeScale Yes SmallScale Direct Load on Silica (DCM/MeOH) Check->SmallScale No Purification Flash Chromatography Gradient: 0-10% MeOH in DCM LargeScale->Purification SmallScale->Purification Final Pure Product (White/Off-white Solid) Purification->Final

Caption: Purification strategy based on reaction scale to minimize yield loss.

Analytical Validation[9][10][11]
  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       8.35 (d, 2H, Pyrimidine H-4,6) - Diagnostic doublet.
      
    • 
       6.65 (t, 1H, Pyrimidine H-5) - Diagnostic triplet.
      
    • 
       5.70 (d, 1H, -OH) - Exchangeable.
      
    • 
       4.55 (m, 1H, Azetidine CH-O).
      
    • 
       4.20 (t, 2H, Azetidine 
      
      
      
      ).
    • 
       3.80 (dd, 2H, Azetidine 
      
      
      
      ).
  • LCMS: ESI (+) m/z = 152.1

    
    .
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<40%) Product lost in aqueous layer during extraction.Switch to "Dry Load" purification (Method A, Option 2). Do not wash with large volumes of water.
Incomplete Reaction HCl salt not fully neutralized.Ensure Base is

equiv. Use DIPEA instead of TEA for higher boiling point reactions.
Bis-alkylation Excess electrophile + high temp.Strictly control stoichiometry (1.1 equiv electrophile). Lower temp to 60°C.

Safety & Compliance

  • 2-Chloropyrimidine: Corrosive and causes severe eye damage. Handle in a fume hood.

  • Azetidines: While this specific derivative is stable, low molecular weight azetidines can be potential alkylating agents. Handle with gloves and avoid inhalation.

  • Pressure: If using Method B (Microwave), ensure vials are rated for the generated pressure of solvents at 120°C.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1060816-34-7. Retrieved from [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Retrieved from [Link]

  • Volochnyuk, D. M., et al. (2011). Practical approaches to the synthesis of azetidines. (Contextual grounding for azetidine handling). Retrieved from [Link]

Sources

Application Note: Optimized Synthesis of 1-(Pyrimidin-2-yl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable synthetic protocol for 1-(Pyrimidin-2-yl)azetidin-3-ol , a high-value pharmacophore used frequently in kinase inhibitor discovery and fragment-based drug design (FBDD).

The synthesis utilizes a Nucleophilic Aromatic Substitution (


) strategy.[1][2][3] Unlike standard aminations, this protocol addresses the specific challenges posed by the high polarity of the azetidin-3-ol moiety and the volatility of pyrimidine intermediates. The guide includes a self-validating characterization section and troubleshooting steps for yield optimization.

Chemical Context & Retrosynthetic Analysis[4][5]

Structural Significance

The target molecule features a rigid azetidine ring spiro-fused to a pyrimidine. This geometry is critical in medicinal chemistry for:

  • Vector positioning: Orienting the hydroxyl group to engage in hydrogen bonding within a binding pocket.

  • Metabolic Stability: The azetidine ring is often more metabolically stable than larger saturated heterocycles like pyrrolidine.

Retrosynthetic Strategy

The disconnection approach relies on breaking the


 bond. The electron-deficient nature of the pyrimidine ring (due to the two nitrogen atoms) makes the C-2 position highly susceptible to nucleophilic attack, even by moderately nucleophilic secondary amines like azetidin-3-ol.

Retrosynthesis Target Target: 1-(Pyrimidin-2-yl)azetidin-3-ol Precursor1 Electrophile: 2-Chloropyrimidine Target->Precursor1 SNAr Precursor2 Nucleophile: Azetidin-3-ol HCl Target->Precursor2 Disconnection Disconnection (C-N Bond)

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target from commercially available precursors.

Detailed Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[4][5]RoleCAS No.
2-Chloropyrimidine 114.531.0Electrophile1722-12-9
Azetidin-3-ol HCl 109.551.1Nucleophile18621-18-6
DIPEA (Hünig's Base) 129.242.5Base7087-68-5
Ethanol (Absolute) --Solvent64-17-5

Note on Base Selection: We utilize Diisopropylethylamine (DIPEA) over inorganic bases (like


) to ensure homogeneity in the reaction mixture and facilitate easier workup, as the organic base salts are often soluble in the organic wash layers or easily removed.
Step-by-Step Methodology
Step 1: Reaction Setup
  • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the flask with Azetidin-3-ol HCl (1.21 g, 11.0 mmol, 1.1 equiv).

  • Add Ethanol (20 mL). The salt may not dissolve completely at this stage.

  • Add DIPEA (4.35 mL, 25.0 mmol, 2.5 equiv) dropwise.

    • Observation: You should observe the dissolution of the azetidine salt as the free base is liberated. Exotherm is minimal.

  • Add 2-Chloropyrimidine (1.15 g, 10.0 mmol, 1.0 equiv) in one portion.

Step 2: Reaction Execution
  • Heat the reaction mixture to 80°C (Reflux) .

  • Maintain reflux for 4–6 hours .

  • Monitoring: Monitor by TLC (DCM:MeOH 90:10) or LC-MS.

    • TLC Visualization: The product is UV active (

      
       in 10% MeOH/DCM). The starting chloropyrimidine is less polar (
      
      
      
      ).
    • LC-MS: Look for the disappearance of m/z 115 (SM) and appearance of m/z 152

      
      .
      
Step 3: Workup (Critical for Polar Products)

Caution: The product has significant water solubility. Standard aqueous extraction often leads to yield loss.

  • Cool the mixture to room temperature.

  • Evaporation: Concentrate the reaction mixture to dryness under reduced pressure (Rotavap) to remove Ethanol and excess DIPEA. Result is a viscous oil or semi-solid.

  • Trituration/Extraction:

    • Add Dichloromethane (DCM) (30 mL) to the residue.

    • Sonicate for 5 minutes to extract the product from the DIPEA·HCl salts.

    • Filter the suspension through a sintered glass funnel (or Celite pad) to remove insoluble salts.

    • Concentrate the filtrate.[4]

Step 4: Purification
  • Flash Column Chromatography:

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Eluent A: Dichloromethane (DCM).

    • Eluent B: Methanol (MeOH).[6][7]

    • Gradient: 0% to 10% MeOH in DCM over 20 minutes.

  • Collection: Collect fractions containing the spot at

    
    .
    
  • Drying: Evaporate solvents and dry under high vacuum for 12 hours to yield the product as a white to off-white solid.

Process Analytical Technology (PAT) & Mechanism

Reaction Mechanism ( )

The reaction proceeds via a Meisenheimer complex. The electronegative nitrogen atoms in the pyrimidine ring lower the energy of the LUMO, accepting electron density from the azetidine nitrogen.

Mechanism Reactants Reactants: 2-Cl-Pyrimidine + Azetidine amine TS Transition State: Meisenheimer Complex Reactants->TS Nucleophilic Attack Elimination Elimination: Loss of Cl- TS->Elimination Re-aromatization Product Product: 1-(Pyrimidin-2-yl) azetidin-3-ol Elimination->Product

Figure 2: Simplified reaction pathway illustrating the addition-elimination mechanism.

Characterization Data (Self-Validation)

Use these expected values to validate your isolated product.

TechniqueExpected Signal / ValueInterpretation
LC-MS (ESI+) 152.08 m/z

peak.
1H NMR (DMSO-d6)

8.35 (d, 2H)
Pyrimidine C4/C6 protons (Deshielded).

6.65 (t, 1H)
Pyrimidine C5 proton (Coupling to C4/C6).

5.70 (d, 1H)
Hydroxyl OH (Exchangeable).

4.55 (m, 1H)
Azetidine CH-OH (Methine).

4.20 (t, 2H), 3.80 (dd, 2H)
Azetidine

protons (Distinct splitting due to ring strain).
Appearance White crystalline solidMP: ~118–122°C.

Troubleshooting & Optimization

Common Failure Modes
  • Low Yield (<40%):

    • Cause: Product lost in aqueous layer during workup.

    • Fix: Avoid aqueous extraction. Use the "dry load" technique: dissolve crude residue in minimal MeOH, adsorb onto silica, and load directly onto the column.

  • Incomplete Conversion:

    • Cause: Azetidin-3-ol HCl salt not fully neutralized.

    • Fix: Ensure DIPEA is fresh and added before the chloropyrimidine. Increase temperature to 100°C (requires sealed tube/pressure vial if using EtOH, or switch to DMF).

  • Byproduct Formation (Hydrolysis):

    • Cause: Wet solvent leading to 2-hydroxypyrimidine.

    • Fix: Use anhydrous Ethanol or store solvent over molecular sieves.

Safety & Handling

  • Azetidines: Small strained rings can possess genotoxic potential. Handle all azetidine precursors in a fume hood with proper PPE (gloves, goggles).

  • Pyrimidines: Generally irritants. Avoid inhalation of dust.

  • Waste: Dispose of halogenated organic waste (DCM) and non-halogenated waste (Ethanol/DIPEA) in separate, designated containers.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 25146091, 1-(Pyrimidin-2-yl)azetidin-3-ol. Retrieved from [Link]

  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. (Context on Azetidine use in MedChem). DOI:

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry. (Validation of SNAr prevalence). DOI:

Sources

Application Note: 1-(Pyrimidin-2-yl)azetidin-3-ol as a Privileged Bioisostere and Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Application of 1-(Pyrimidin-2-yl)azetidin-3-ol in Medicinal Chemistry Content Type: detailed Application Note and Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

In modern drug discovery, the escape from "flatland" (aromatic-heavy structures) is a critical mandate. 1-(Pyrimidin-2-yl)azetidin-3-ol represents a high-value,


-rich building block that combines the pharmacokinetic superiority of the azetidine ring with the privileged pharmacophore of the pyrimidine heterocycle.

This guide details the application of this scaffold in optimizing solubility, metabolic stability, and vector positioning. It provides validated protocols for synthesizing the core moiety and leveraging the hydroxyl "handle" for divergent library synthesis.

Physicochemical Profile & Strategic Value

The azetidine ring acts as a rigid spacer, distinct from flexible linkers (like propyl chains) or larger rings (like piperidines).[1][2][3]

PropertyValue / CharacteristicImpact on Drug Design
Rigidity High (Puckered 4-membered ring)Reduces entropic penalty upon binding; defines precise exit vectors.
Lipophilicity (cLogP) ~0.2 - 0.5 (Low)Lowers overall LogP of the drug candidate, improving solubility and reducing off-target toxicity.
Basicity (

)
Reduced (vs. secondary amines)The pyrimidine ring withdraws electron density, modulating the basicity of the azetidine nitrogen.
Metabolic Stability HighAzetidines are generally more resistant to oxidative metabolism than pyrrolidines or piperidines.
LLE (Ligand Lipophilicity Efficiency) HighIdeal for fragment-based drug design (FBDD) and lead optimization.

Synthetic Protocols

Protocol A: Core Scaffold Synthesis (SNAr)

Objective: Synthesis of 1-(pyrimidin-2-yl)azetidin-3-ol from commercially available precursors.

Mechanism: Nucleophilic Aromatic Substitution (


).
Precursors:  Azetidin-3-ol hydrochloride, 2-Chloropyrimidine.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve azetidin-3-ol hydrochloride (1.0 equiv) in DMF (Dimethylformamide) or DMSO (5 mL/mmol).

  • Base Addition: Add DIPEA (N,N-Diisopropylethylamine) (3.0 equiv) dropwise at room temperature. The solution may warm slightly.

  • Electrophile Addition: Add 2-chloropyrimidine (1.1 equiv) in a single portion.

  • Reaction: Heat the mixture to 80–100 °C for 4–12 hours. Monitor via LC-MS for the disappearance of the amine and formation of the product (

    
    ).
    
  • Work-up:

    • Cool to room temperature.

    • Dilute with water (10x volume) and extract with EtOAc (3x). Note: Due to polarity, the product may remain in the aqueous phase; continuous extraction or evaporation of DMF followed by column chromatography is recommended for high recovery.

    • Wash organic layers with brine, dry over

      
      , and concentrate.
      
  • Purification: Flash column chromatography (Silica gel, 0–10% MeOH in DCM).

    • Yield Expectation: 85–95%.

Protocol B: Divergent Functionalization (The "Handle")

The C3-hydroxyl group is the strategic "handle" for expanding chemical space.

Path 1: Oxidation to Ketone (For Reductive Amination)

Target: 1-(pyrimidin-2-yl)azetidin-3-one.

  • Reagents: Sulfur trioxide pyridine complex (

    
    ), DMSO, TEA (Parikh-Doering conditions) OR Dess-Martin Periodinane (DMP).
    
  • Procedure (DMP): Dissolve alcohol (1 equiv) in DCM. Add DMP (1.2 equiv) at 0 °C. Warm to RT and stir for 2 hours. Quench with sat.

    
     / 
    
    
    
    .
  • Application: The resulting ketone is a universal acceptor for amines using

    
    , allowing the rapid synthesis of amine libraries (e.g., for H3 receptor or GPR119 targets).
    
Path 2: Activation and Displacement (

)

Target: Introduction of nucleophiles with stereochemical inversion.

  • Activation: React alcohol with Methanesulfonyl chloride (MsCl) and TEA in DCM at 0 °C to form the mesylate.

  • Displacement: Treat the crude mesylate with a nucleophile (e.g., Morpholine, Thiol, Azide) in MeCN or DMF at 60 °C.

    • Note: This proceeds with Walden inversion.

Visualizing the Workflow

The following diagram illustrates the central role of this scaffold in divergent synthesis.

G Start Azetidin-3-ol (Starting Material) Core 1-(Pyrimidin-2-yl) azetidin-3-ol (The Scaffold) Start->Core SNAr (2-Cl-Pyrimidine) Ketone Azetidin-3-one (Ketone) Core->Ketone Oxidation (Dess-Martin) Mesylate 3-OMs Intermediate Core->Mesylate Activation (MsCl, TEA) Prod_Fluor 3-Fluoro Analog (DAST Fluorination) Core->Prod_Fluor DAST Inversion Prod_Amine 3-Amino Derivatives (Reductive Amination) Ketone->Prod_Amine R-NH2 NaBH(OAc)3 Prod_Ether 3-Alkoxy/Thio (SN2 Displacement) Mesylate->Prod_Ether Nu-H Base, Heat

Caption: Divergent synthetic pathways starting from the 1-(pyrimidin-2-yl)azetidin-3-ol core.

Therapeutic Case Study: GPR119 Agonists

Target: GPR119 (Class A GPCR) – A target for Type 2 Diabetes (T2DM) and obesity. Mechanism: GPR119 activation stimulates glucose-dependent insulin secretion (GDIS) and GLP-1 release.[4]

Application of the Scaffold: In the development of GPR119 agonists, the 1-(pyrimidin-2-yl)azetidin-3-yl moiety serves as a critical linker.

  • The Pyrimidine Headgroup: Mimics the endogenous ligand's polar interactions.

  • The Azetidine Spacer:

    • Replaces flexible propyl or piperidine linkers found in early hits (e.g., AR231453).

    • Result: The rigid azetidine ring locks the conformation, reducing the entropic cost of binding.[1]

    • SAR Insight: Substitution at the 3-position (via the protocols above) with carbamates or ethers allows the molecule to span the receptor binding pocket, contacting the "switch region" of the GPCR.

Key Structural Motif in Clinical Candidates: [Aryl Sulfone] — [Piperidine/Azetidine] — [Pyrimidine] — [Polar Tail] The azetidine-pyrimidine unit specifically tunes the polarity and solubility of the "right-hand side" of the molecule.

Safety & Handling

  • Hazards: Treat as a standard organic chemical irritant.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Storage: Store at 2–8 °C (Refrigerate). Hygroscopic – keep under inert atmosphere (Nitrogen/Argon) for long-term storage.

  • Stability: The pyrimidine-azetidine bond is stable under standard acidic and basic workup conditions, but the azetidine ring can open under extremely harsh acidic conditions (e.g., conc. HI or HBr) or strong Lewis acids.

References

  • Cheekatla, S. R. (2026).[3][5] Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Link

  • Negoro, K., et al. (2012). Synthesis and structure-activity relationship of fused-pyrimidine derivatives as a series of novel GPR119 agonists. Bioorganic & Medicinal Chemistry. Link

  • Katamreddy, S., et al. (2012). Discovery of 6,7-dihydro-5H-pyrrolo[2,3-a]pyrimidines as orally available G protein-coupled receptor 119 agonists. Journal of Medicinal Chemistry. Link

  • Alper, P. B., et al. (2014).[6] Discovery of structurally novel, potent and orally efficacious GPR119 agonists. Bioorganic & Medicinal Chemistry Letters. Link

  • Nainwal, L. M., et al. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. JACS Directory. Link

Sources

Use of 1-(Pyrimidin-2-yl)azetidin-3-ol as a building block for kinase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Application of 1-(Pyrimidin-2-yl)azetidin-3-ol in the Design and Synthesis of Kinase Inhibitors

Authored by: Gemini, Senior Application Scientist

Abstract

The confluence of privileged scaffolds in medicinal chemistry often yields building blocks of exceptional value. 1-(Pyrimidin-2-yl)azetidin-3-ol is a prime example of such a synergistic construct, merging the well-established kinase hinge-binding capabilities of the 2-aminopyrimidine motif with the desirable physicochemical properties conferred by the three-dimensional azetidine ring.[1][2] This guide provides a comprehensive overview of this building block, from its rational design and synthesis to its application in the development of potent and selective kinase inhibitors. We offer detailed, field-tested protocols for its synthesis, derivatization, and subsequent biological evaluation, aimed at researchers, medicinal chemists, and drug development professionals.

Introduction: The Rationale for a Privileged Construct

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of substrate proteins.[3] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important target families in drug discovery.[3][4] Small molecule kinase inhibitors have revolutionized treatment paradigms, with over 80 inhibitors having received clinical approval.[3]

A common strategy in kinase inhibitor design involves targeting the ATP-binding site. The pyrimidine scaffold is a cornerstone of this approach, acting as a bioisostere of the adenine ring of ATP.[5][6] The nitrogen atoms at positions 1 and 3 of the pyrimidine ring are perfectly positioned to form critical hydrogen bonds with the "hinge" region of the kinase, a conserved backbone segment that connects the N- and C-lobes of the catalytic domain.[2][7] This interaction is a primary anchor for a vast number of successful kinase inhibitors.

Concurrently, modern drug discovery has seen a shift away from flat, aromatic molecules towards compounds with greater three-dimensional (3D) character. Saturated heterocycles like azetidine are increasingly incorporated into drug candidates to improve properties such as solubility, metabolic stability, and cell permeability, while providing vectors for exiting the flat ATP binding pocket into more selective regions.[1][8] The strained four-membered ring of azetidine imparts a rigid, well-defined geometry.[9]

1-(Pyrimidin-2-yl)azetidin-3-ol strategically combines these two powerful motifs. It presents the pyrimidine for hinge binding while the azetidine ring introduces 3D character and a crucial functional handle—the 3-hydroxyl group—for synthetic elaboration and property modulation.

cluster_Kinase Kinase ATP Binding Site cluster_Inhibitor 1-(Pyrimidin-2-yl)azetidin-3-ol Moiety hinge Hinge Region (Backbone NH) pocket ATP Pocket solvent Solvent-Exposed Region inhibitor Pyrimidine Ring Azetidine Ring 3-Hydroxyl Group inhibitor:pyrimidine->hinge H-Bonds (Anchoring) inhibitor:azetidine->pocket Occupies Pocket (3D Scaffold) inhibitor:hydroxyl->solvent Vector for Derivatization reagent1 2-Chloropyrimidine step1 S_NAr Reaction DIPEA, n-BuOH, 120 °C reagent1->step1 reagent2 Azetidin-3-ol reagent2->step1 product 1-(Pyrimidin-2-yl)azetidin-3-ol purification Purification (Silica Gel Chromatography) product->purification step1->product

Figure 2: General workflow for the synthesis of the core building block.

Protocol 1: Synthesis via SNAr Reaction

This protocol describes a robust procedure for the gram-scale synthesis of 1-(Pyrimidin-2-yl)azetidin-3-ol.

Rationale: The choice of a high-boiling point solvent like n-butanol allows the reaction to be conducted at an elevated temperature, accelerating the SNAr reaction which can otherwise be sluggish. Diisopropylethylamine (DIPEA) is used as a non-nucleophilic organic base to quench the HCl generated during the reaction, preventing the protonation and deactivation of the azetidine nucleophile and potential acid-catalyzed ring-opening of the strained azetidine. [9] Materials:

  • Azetidin-3-ol hydrochloride

  • 2-Chloropyrimidine

  • N,N-Diisopropylethylamine (DIPEA)

  • n-Butanol (n-BuOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add azetidin-3-ol hydrochloride (1.0 equiv), 2-chloropyrimidine (1.1 equiv), and n-butanol (to make a ~0.2 M solution).

  • Add DIPEA (2.5 equiv) to the suspension. The mixture should become more homogeneous.

  • Heat the reaction mixture to 120 °C and maintain for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the n-butanol.

  • Partition the resulting residue between ethyl acetate and saturated NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of 0-10% methanol in dichloromethane) to yield 1-(Pyrimidin-2-yl)azetidin-3-ol as a solid.

Expected Results:

  • The product is typically an off-white to pale yellow solid.

  • Yields generally range from 60-80%.

  • Purity should be >95% as determined by ¹H NMR and LC-MS.

Troubleshooting:

  • Low Yield: Incomplete reaction may be due to insufficient heating or reaction time. If starting material remains, consider increasing the reaction time or temperature slightly. Alternatively, ensure the DIPEA used is dry and of high quality.

  • Azetidine Ring Instability: Avoid any acidic conditions during workup, as this can promote ring-opening. [9]The use of NaHCO₃ is critical.

  • Purification Difficulty: The product is quite polar due to the hydroxyl group and nitrogen atoms. A polar eluent system is required for chromatography. If separation is difficult, consider reverse-phase chromatography.

Application in Kinase Inhibitor Synthesis

The 1-(Pyrimidin-2-yl)azetidin-3-ol scaffold offers two primary vectors for diversification to explore the structure-activity relationship (SAR) and optimize inhibitor properties.

A. Modification at the 3-Hydroxyl Group

The hydroxyl group serves as an excellent synthetic handle for introducing substituents that can probe the solvent-exposed region of the kinase active site or fine-tune physicochemical properties like solubility and lipophilicity.

start 1-(Pyrimidin-2-yl)azetidin-3-ol step Williamson Ether Synthesis (NaH, DMF) start->step reagent R-X (e.g., Alkyl halide) reagent->step product 3-O-Substituted Analog step->product

Figure 3: Diversification via etherification at the 3-position.

Protocol 2: O-Alkylation via Williamson Ether Synthesis

Rationale: This classic ether synthesis is a reliable method for forming C-O bonds. Sodium hydride (NaH) is a strong, non-nucleophilic base that effectively deprotonates the alcohol to form the more nucleophilic alkoxide, which then displaces a halide or other suitable leaving group. DMF is an ideal polar aprotic solvent that solvates the sodium cation, leaving a "naked" and highly reactive alkoxide.

Materials:

  • 1-(Pyrimidin-2-yl)azetidin-3-ol (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., benzyl bromide, 1.1 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Water

Procedure:

  • Wash the NaH dispersion with hexanes to remove mineral oil. Suspend the washed NaH in anhydrous DMF in a flame-dried flask under an inert atmosphere (N₂ or Ar).

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of 1-(Pyrimidin-2-yl)azetidin-3-ol in anhydrous DMF dropwise to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes. Gas evolution (H₂) should be observed.

  • Add the alkyl halide dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding saturated NH₄Cl solution at 0 °C.

  • Dilute with water and extract three times with EtOAc.

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purify via silica gel chromatography to obtain the desired ether.

B. Modification of the Pyrimidine Ring

To explore interactions deeper within the ATP pocket or with residues outside the hinge, the pyrimidine ring can be functionalized, typically at the 5-position. This often begins with a halogenated version of the building block, such as 1-(5-bromopyrimidin-2-yl)azetidin-3-ol,[10] which can then undergo cross-coupling reactions.

Table 1: Summary of Structure-Activity Relationships (SAR) for Pyrimidine-Based Kinase Inhibitors (This table is a representative summary based on general findings in the literature; specific effects are highly target-dependent)

Position of ModificationType of SubstituentGeneral Effect on ActivityRationaleRepresentative References
Pyrimidine C5 Small hydrophobic (e.g., methyl)Often tolerated or slightly beneficialFills a small hydrophobic pocket near the hinge.[11][12]
Aryl or heteroaryl groupCan significantly increase potencyForms additional π-stacking or polar interactions.[12][13]
Hydrogen bond donor/acceptorCan increase potency and selectivityForms specific interactions with residues in the ribose-binding pocket.[11]
Azetidine C3 (via -OH) Small polar groupsImproves solubility and ADME propertiesEnhances interaction with the aqueous solvent phase.[1]
Larger hydrophobic/aromatic groupsCan increase potency by accessing adjacent pocketsProbes for additional binding interactions outside the primary pocket.[14]

Biological Evaluation of Synthesized Inhibitors

Once a library of inhibitors is synthesized, a systematic biological evaluation is required to determine their potency, selectivity, and cellular activity.

synthesis Synthesized Compound Library biochem_assay Biochemical Kinase Assay (e.g., ADP-Glo) synthesis->biochem_assay Determine IC₅₀ cellular_assay Cellular Anti-Proliferative Assay (e.g., MTT) biochem_assay->cellular_assay Potent hits advance selectivity Kinase Selectivity Profiling biochem_assay->selectivity Determine selectivity sar_analysis SAR Analysis & Lead Optimization cellular_assay->sar_analysis selectivity->sar_analysis

Sources

1-(Pyrimidin-2-yl)azetidin-3-ol in the synthesis of JAK inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-(Pyrimidin-2-yl)azetidin-3-ol in the Synthesis of JAK Inhibitors

Abstract

This application note details the synthesis, functionalization, and strategic application of 1-(pyrimidin-2-yl)azetidin-3-ol as a privileged scaffold in the development of Janus Kinase (JAK) inhibitors. While the commercial JAK inhibitor Baricitinib utilizes an N-ethylsulfonyl azetidine core, the N-pyrimidinyl analogue represents a critical bioisostere for structure-activity relationship (SAR) exploration. This guide provides validated protocols for the preparation of this intermediate via S_NAr coupling, its oxidation to the corresponding ketone, and subsequent conversion into the cyanomethylene Michael acceptor required for assembling JAK-binding warheads (e.g., pyrrolo[2,3-d]pyrimidines).

Introduction: The Azetidine Scaffold in JAK Inhibition

The azetidine ring has emerged as a "privileged structure" in modern kinase inhibitor design, most notably in Baricitinib (Olumiant), a selective JAK1/JAK2 inhibitor. In Baricitinib, the azetidine ring serves as a rigid linker that positions the electrophilic cyanomethylene group to interact with the cysteine residue (Cys909 in JAK1) via a reversible covalent or tight-binding mechanism, while the N-ethylsulfonyl group occupies the solvent-exposed region.

Why 1-(Pyrimidin-2-yl)azetidin-3-ol? Replacing the N-ethylsulfonyl group with a pyrimidin-2-yl moiety is a strategic medicinal chemistry modification (scaffold hopping) designed to:

  • Modulate Physicochemical Properties: The pyrimidine ring lowers lipophilicity (LogD) compared to aryl sulfonamides and introduces a hydrogen bond acceptor.

  • Alter Metabolic Stability: The heteroaryl ring avoids the potential metabolic liability of the sulfonyl group.

  • Explore New Binding Vectors: The pyrimidine nitrogen atoms can engage in water-mediated hydrogen bonding with solvent-exposed residues in the kinase ATP-binding pocket.

This guide focuses on the 1-(pyrimidin-2-yl)azetidin-3-ol intermediate, which serves as the divergent point for synthesizing these next-generation analogues.

Chemical Profile & Retrosynthesis

Compound: 1-(Pyrimidin-2-yl)azetidin-3-ol CAS: 1037303-83-5 (Generic structure reference) Molecular Weight: 151.17 g/mol Role: Core Scaffold / Linker

Retrosynthetic Analysis (Graphviz Diagram)

The following diagram illustrates how the target JAK inhibitor is disconnected back to the 1-(pyrimidin-2-yl)azetidin-3-ol scaffold.

Retrosynthesis Target Target JAK Inhibitor (N-Pyrimidinyl Analogue) MichaelAcceptor Cyanomethylene Intermediate (Michael Acceptor) Target->MichaelAcceptor Michael Addition (Pyrrolopyrimidine coupling) Ketone 1-(Pyrimidin-2-yl)azetidin-3-one MichaelAcceptor->Ketone HWE Reaction Alcohol 1-(Pyrimidin-2-yl)azetidin-3-ol (CORE SCAFFOLD) Ketone->Alcohol Oxidation (Swern/TEMPO) StartingMaterials Azetidin-3-ol HCl + 2-Chloropyrimidine Alcohol->StartingMaterials SnAr Coupling

Figure 1: Retrosynthetic analysis showing the central role of 1-(pyrimidin-2-yl)azetidin-3-ol in assembling the JAK inhibitor core.

Experimental Protocols

Protocol A: Synthesis of 1-(Pyrimidin-2-yl)azetidin-3-ol

Objective: Preparation of the core scaffold via Nucleophilic Aromatic Substitution (S_NAr).

Reagents:

  • Azetidin-3-ol hydrochloride (1.0 equiv)

  • 2-Chloropyrimidine (1.1 equiv)

  • Potassium Carbonate (

    
    ) (2.5 equiv) or DIPEA (3.0 equiv)
    
  • Solvent: Ethanol/Water (3:1) or DMF (for higher temperature)[1][2]

Step-by-Step Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Azetidin-3-ol HCl (5.0 g, 45.6 mmol) and Ethanol (50 mL).

  • Base Addition: Add

    
      (15.8 g, 114 mmol) dissolved in Water  (15 mL). Stir for 10 minutes at room temperature to liberate the free amine.
    
  • Coupling: Add 2-Chloropyrimidine (5.75 g, 50.2 mmol) in one portion.

  • Reaction: Heat the mixture to reflux (80°C) for 4–6 hours.

    • Monitoring: Monitor by TLC (10% MeOH in DCM) or LC-MS. The spot for 2-chloropyrimidine should disappear.

  • Workup: Cool the reaction mixture to room temperature. Concentrate under reduced pressure to remove ethanol.

  • Extraction: Dilute the aqueous residue with water (20 mL) and extract with Ethyl Acetate (3 x 50 mL).

    • Note: The product is moderately polar. If extraction is difficult, saturate the aqueous layer with NaCl.

  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate. The crude product is often pure enough (>95%) for the next step. If necessary, recrystallize from EtOAc/Hexane or purify via flash chromatography (DCM:MeOH 95:5).
    

Yield: 85–92% (White to off-white solid).

Protocol B: Downstream Application (Synthesis of the Michael Acceptor)

Objective: Converting the alcohol to the cyanomethylene Michael acceptor, the key intermediate for JAK inhibitor assembly (analogous to the Baricitinib synthesis route).

Part 1: Oxidation to 1-(Pyrimidin-2-yl)azetidin-3-one

  • Reagents: Oxalyl chloride (1.2 equiv), DMSO (2.4 equiv), TEA (5.0 equiv) in DCM (Swern Oxidation).

  • Procedure:

    • Cool oxalyl chloride in DCM to -78°C. Add DMSO dropwise. Stir 15 min.

    • Add 1-(pyrimidin-2-yl)azetidin-3-ol (dissolved in DCM) dropwise. Stir 30 min at -78°C.

    • Add Triethylamine (TEA). Warm to 0°C. Quench with water.

    • Result: The ketone is unstable; use immediately or store at -20°C.

Part 2: Horner-Wadsworth-Emmons (HWE) Reaction

  • Reagents: Diethyl cyanomethylphosphonate (1.2 equiv), LiBr (1.5 equiv), TEA (2.0 equiv), THF.

  • Procedure:

    • To a solution of the phosphonate and LiBr in THF at 0°C, add TEA. Stir 30 min.

    • Add the crude ketone from Part 1.

    • Warm to room temperature and stir for 12 hours.

    • Workup: Aqueous quench, EtOAc extraction.[3]

  • Product: 2-(1-(Pyrimidin-2-yl)azetidin-3-ylidene)acetonitrile . This is the "Warhead Linker" ready for coupling with the JAK-binding pharmacophore (e.g., 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine).

Comparative Data: Sulfonyl vs. Pyrimidinyl Scaffolds

The following table highlights the theoretical property shifts when moving from the Baricitinib scaffold to the Pyrimidinyl scaffold.

PropertyN-Ethylsulfonyl Scaffold (Baricitinib)N-Pyrimidinyl Scaffold (Analogue)Impact on Drug Design
Molecular Weight ~Linker + 93 Da~Linker + 79 DaSlight reduction in MW.
LogP (Lipophilicity) Lower (Polar sulfone)Moderate (Aromatic)Pyrimidine may improve permeability in some series.
H-Bond Acceptors 2 (Sulfonyl oxygens)2 (Pyrimidine nitrogens)Different vector for solvent interaction.
Metabolic Stability High (Sulfone is stable)Variable (Pyrimidine can be oxidized)Pyrimidine offers a handle for further substitution (e.g., 5-F, 5-CF3) to block metabolism.
Synthetic Access Requires Sulfonyl ChlorideRequires 2-ChloropyrimidineBoth are commercially abundant and cheap.

Process Workflow Diagram

The following Graphviz diagram details the experimental workflow for the synthesis and application.

Workflow Start Start: Azetidin-3-ol HCl Step1 Step 1: SnAr Coupling (2-Chloropyrimidine, K2CO3, 80°C) Start->Step1 Inter1 Intermediate 1: 1-(Pyrimidin-2-yl)azetidin-3-ol Step1->Inter1 Step2 Step 2: Oxidation (Swern or TEMPO) Inter1->Step2 Inter2 Intermediate 2: 1-(Pyrimidin-2-yl)azetidin-3-one Step2->Inter2 Step3 Step 3: HWE Reaction (Diethyl cyanomethylphosphonate) Inter2->Step3 Final Final Scaffold: 2-(1-(Pyrimidin-2-yl)azetidin- 3-ylidene)acetonitrile Step3->Final

Figure 2: Step-by-step synthetic workflow from starting material to the active Michael acceptor scaffold.

References

  • Baricitinib Synthesis (Methodological Basis)

    • Zhang, Y. et al. "An Efficient Synthesis of Baricitinib." Journal of Chemical Research, 2016, 40(4), 205–208.
  • Azetidine Ring Formation & Functionalization

    • Couty, F. et al.
  • General SnAr Protocols for Pyrimidines

    • Roughley, S. D. et al. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." RSC Drug Discovery Series, 2016.
  • HWE Reaction on Azetidin-3-ones

    • Patent WO2016205487A1.[4] "Processes and Intermediates for the Preparation of {1-(ethylsulfonyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile."

Disclaimer: This guide is for research purposes only. All synthesis should be conducted in a fume hood with appropriate PPE. The intermediates described are potent chemical precursors.

Sources

Application Note: Divergent Synthesis of a 1-(Pyrimidin-2-yl)azetidin-3-ol Derivative Library

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the incorporation of small, strained heterocycles is a proven strategy for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Azetidines are considered privileged scaffolds in drug discovery, offering an optimal compromise between molecular rigidity and metabolic stability while effectively tuning physicochemical properties such as basicity and aqueous solubility[1].

The 1-(pyrimidin-2-yl)azetidin-3-ol motif is a highly versatile building block frequently utilized in the development of kinase inhibitors, GPCR ligands, and FLAP modulators. To accelerate structure-activity relationship (SAR) studies, we have designed a divergent, modular library generation strategy. By utilizing 5-bromo-2-chloropyrimidine as the starting material, we can exploit the differential reactivity of the C2 and C5 positions. The library is constructed through a foundational nucleophilic aromatic substitution (SNAr)[2] to form the core scaffold, followed by orthogonal late-stage functionalizations via palladium-catalyzed cross-coupling and etherification.

Library Generation Workflow

LibraryWorkflow Start 5-Bromo-2-chloropyrimidine + Azetidin-3-ol SNAr Protocol A: SNAr (DIPEA, DMF, 80°C) Start->SNAr Scaffold Key Scaffold: 1-(5-Bromopyrimidin-2-yl)azetidin-3-ol SNAr->Scaffold DivA_rxn Protocol C: O-Alkylation (NaH, R-X) Scaffold->DivA_rxn DivB_rxn Protocol B: Suzuki Coupling (Pd-Cat, Ar-B(OH)2) Scaffold->DivB_rxn LibA Sub-Library 1: C3-O-Alkyl Derivatives DivA_rxn->LibA LibC Sub-Library 3: Dual Functionalized DivA_rxn->LibC LibB Sub-Library 2: C5-Aryl Derivatives DivB_rxn->LibB DivB_rxn->LibC LibA->DivB_rxn Iterative LibB->DivA_rxn Iterative

Divergent synthetic workflow for generating a 1-(pyrimidin-2-yl)azetidin-3-ol derivative library.

General Protocol A: Scaffold Synthesis via Regioselective SNAr

Mechanistic Rationale

The synthesis of the core scaffold relies on the highly regioselective SNAr of 5-bromo-2-chloropyrimidine. The C2 position is flanked by two electronegative endocyclic nitrogen atoms, which drastically lower the LUMO energy at this site, making the C-Cl bond highly susceptible to nucleophilic attack. Recent isotopic and computational studies suggest that such SNAr reactions on heterocycles with good leaving groups may proceed via a concerted mechanism rather than a discrete Meisenheimer complex[3]. The C5-bromine remains unreactive under these conditions due to its relatively electron-rich environment, preserving it as a synthetic handle. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to neutralize the generated HCl without competing with the azetidin-3-ol nucleophile.

Step-by-Step Methodology
  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-2-chloropyrimidine (10.0 mmol, 1.0 eq) and azetidin-3-ol hydrochloride (11.0 mmol, 1.1 eq) in anhydrous DMF (25 mL).

  • Base Addition: Add DIPEA (25.0 mmol, 2.5 eq) dropwise at room temperature. The solution may slightly change color as the amine base dissolves the hydrochloride salt.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C in an oil bath for 12 hours under a nitrogen atmosphere.

  • Workup: Cool the mixture to room temperature and quench with distilled water (50 mL). Extract the aqueous layer with Ethyl Acetate (3 × 40 mL). Wash the combined organic layers with brine (3 × 30 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure scaffold.

Validation & Quality Control
  • LC-MS Analysis: The reaction is deemed complete when the starting material (m/z ~193/195/197) is fully consumed. The product, 1-(5-bromopyrimidin-2-yl)azetidin-3-ol, must exhibit a characteristic 1:1 isotopic doublet at m/z 230.0 and 232.0 [M+H]⁺ , confirming the retention of the bromine atom.

General Protocol B: C5-Diversification via Suzuki-Miyaura Cross-Coupling

Mechanistic Rationale

To build "Sub-Library 2", the C5-bromo handle of the scaffold is subjected to palladium-catalyzed Suzuki-Miyaura cross-coupling. The use of Pd(dppf)Cl₂ is critical here; the bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates the rate-determining reductive elimination step. Potassium carbonate (K₂CO₃) acts as the base to activate the arylboronic acid via the formation of a boronate complex, facilitating transmetalation.

Step-by-Step Methodology
  • Degassing: In a 20 mL microwave vial, combine 1-(5-bromopyrimidin-2-yl)azetidin-3-ol (1.0 mmol, 1.0 eq), the desired aryl/heteroaryl boronic acid (1.5 mmol, 1.5 eq), and K₂CO₃ (3.0 mmol, 3.0 eq). Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Sparge the solution with argon for 10 minutes.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%) and seal the vial with a crimp cap.

  • Reaction: Heat the mixture at 90 °C in a heating block for 4–6 hours.

  • Workup: Dilute the cooled mixture with EtOAc (20 mL) and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry over MgSO₄, and concentrate.

  • Purification: Purify via reverse-phase preparative HPLC to isolate the target C5-aryl derivative.

Validation & Quality Control
  • Self-Validating Check: The disappearance of the 1:1 bromine doublet in the LC-MS trace and the appearance of a single dominant [M+H]⁺ peak corresponding to the exact mass of the coupled product validates successful transmetalation and reductive elimination.

General Protocol C: C3-Diversification via O-Alkylation

Mechanistic Rationale

To build "Sub-Library 1", the secondary hydroxyl group of the azetidine ring is functionalized via Williamson ether synthesis. Sodium hydride (NaH) is employed to irreversibly deprotonate the alcohol, generating a highly nucleophilic alkoxide. The reaction is performed in anhydrous DMF at low temperatures to suppress potential elimination side-reactions of the alkyl halide electrophiles.

Step-by-Step Methodology
  • Deprotonation: Dissolve 1-(5-bromopyrimidin-2-yl)azetidin-3-ol (1.0 mmol, 1.0 eq) in anhydrous DMF (5 mL) under an argon atmosphere. Cool the solution to 0 °C in an ice bath. Carefully add NaH (60% dispersion in mineral oil, 1.5 mmol, 1.5 eq) in one portion. Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases.

  • Alkylation: Add the desired alkyl halide (R-X, 1.2 mmol, 1.2 eq) dropwise. Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2–4 hours.

  • Quenching & Workup: Cool the mixture back to 0 °C and carefully quench with saturated aqueous NH₄Cl (10 mL). Extract with EtOAc (3 × 15 mL). Wash the organics with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via automated flash chromatography (DCM/MeOH gradient) to yield the O-alkylated derivative.

Validation & Quality Control
  • TLC & NMR Check: The reaction progress can be monitored by TLC (staining with KMnO₄). Successful O-alkylation is definitively confirmed by ¹H-NMR through the disappearance of the broad -OH singlet (typically around δ 5.0–5.5 ppm in DMSO-d₆) and the appearance of new aliphatic signals corresponding to the R-group.

Quantitative Data & Reaction Parameters

A summary of the optimized reaction parameters and historically observed yields across the library generation workflow is provided below to benchmark expected experimental outcomes.

Reaction TypeReagents & CatalystSolvent SystemTemp / TimeExpected YieldProduct Sub-Library
SNAr (Scaffold) Azetidin-3-ol, DIPEADMF (Anhydrous)80 °C / 12 h75 – 90% Key Scaffold
Suzuki Coupling Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃1,4-Dioxane / H₂O (4:1)90 °C / 4–6 h60 – 85% Sub-Library 2
O-Alkylation R-X (Alkyl Halide), NaHDMF (Anhydrous)0 °C to RT / 4 h50 – 80% Sub-Library 1
Iterative Dual Rxn Sequential Protocol C

B
DMF then Dioxane/H₂OVariable40 – 65% (Over 2 steps)Sub-Library 3

References

  • Azetidines in Drug Discovery PharmaBlock URL
  • Nucleophilic aromatic substitution Wikipedia URL
  • National Center for Biotechnology Information (PMC)

1-(Pyrimidin-2-yl)azetidin-3-ol in central nervous system (CNS) drug development

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-(Pyrimidin-2-yl)azetidin-3-ol in CNS Drug Development

Executive Summary

In the high-attrition landscape of Central Nervous System (CNS) drug discovery, 1-(pyrimidin-2-yl)azetidin-3-ol (CAS: 1060816-30-7) has emerged as a high-value pharmacophore and building block. This scaffold represents a strategic convergence of two "privileged" motifs: the electron-deficient pyrimidine ring and the strained, metabolic-resistant azetidine core.

This guide details the application of this scaffold to solve common CNS design challenges—specifically, the reduction of lipophilicity (LogP) without sacrificing metabolic stability, and the precise vectorization of hydrogen bond donors. We provide validated protocols for its synthesis, physicochemical profiling, and application in Fragment-Based Drug Discovery (FBDD).

Strategic Design Principles: The "Azetidine Advantage"

Physicochemical Rationale (CNS MPO)

The blood-brain barrier (BBB) demands a delicate balance of properties. Traditional scaffolds like piperidines or piperazines often suffer from high lipophilicity (LogP > 3) or basicity (pKa > 9), leading to phospholipidosis or P-gp efflux.

The 1-(pyrimidin-2-yl)azetidin-3-ol scaffold offers a superior profile:

  • LogD Lowering: The azetidine ring significantly lowers LogD compared to piperidine analogs due to reduced carbon count and distinct solvation energetics.

  • Vector Control: The 4-membered ring creates a rigid, defined exit vector (approx. 180° between N1 and C3 substituents), unlike the chair-boat flipping of 6-membered rings.

  • Metabolic Stability: The pyrimidine ring blocks the metabolic "soft spot" on the azetidine nitrogen, while the ring strain paradoxically protects against oxidative metabolism compared to pyrrolidines.

Decision Logic for Scaffold Selection

CNS_MPO_Logic Problem High Lipophilicity / P-gp Efflux Strategy Scaffold Hopping / Bioisosterism Problem->Strategy OptionA Piperidine/Pyrrolidine (Flexible, High LogP) Strategy->OptionA Traditional OptionB Azetidine Scaffold (Rigid, Low LogP) Strategy->OptionB Modern OptionA->Problem Metabolic Liability Outcome 1-(Pyrimidin-2-yl)azetidin-3-ol (Optimal CNS MPO Score) OptionB->Outcome Lower TPSA Rigid Vector

Figure 1: Decision matrix for selecting azetidine scaffolds to improve CNS Multi-Parameter Optimization (MPO) scores.

Validated Synthesis Protocol

Objective: Scalable synthesis of 1-(pyrimidin-2-yl)azetidin-3-ol via Nucleophilic Aromatic Substitution (SNAr). Scale: 10 mmol (adaptable to kg scale).

Reaction Scheme

Synthesis_Scheme Reactant1 2-Chloropyrimidine (Electrophile) Conditions K2CO3, DMSO 100°C, 4h Reactant1->Conditions Reactant2 Azetidin-3-ol HCl (Nucleophile) Reactant2->Conditions Product 1-(Pyrimidin-2-yl)azetidin-3-ol (Target) Conditions->Product

Figure 2: One-step SNAr synthesis pathway.

Step-by-Step Procedure
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend Azetidin-3-ol hydrochloride (1.10 g, 10.0 mmol) and 2-Chloropyrimidine (1.14 g, 10.0 mmol) in anhydrous DMSO (10 mL). Note: DMSO is preferred over DMF for higher reaction rates and safety profiles at scale.

  • Base Addition: Add Potassium Carbonate (K₂CO₃) (2.76 g, 20.0 mmol) in a single portion. The reaction is slightly exothermic.

  • Reaction: Heat the mixture to 100°C under an argon atmosphere. Monitor via LC-MS or TLC (10% MeOH in DCM). Conversion is typically complete within 4 hours.

    • Checkpoint: The product spot (Rf ~0.3) will appear more polar than the starting chloride.

  • Workup (Aqueous Extraction):

    • Cool to room temperature.[1]

    • Pour the reaction mixture into ice-water (50 mL).

    • Extract exhaustively with Ethyl Acetate (EtOAc) (3 x 30 mL). Note: The product is moderately polar; adding NaCl to the aqueous phase improves recovery.

  • Purification:

    • Dry combined organics over Na₂SO₄, filter, and concentrate.

    • Purify via flash column chromatography (Silica gel, 0-10% MeOH in DCM gradient).

  • Characterization:

    • Yield: Expect 1.2–1.35 g (80–90%).

    • Appearance: White to off-white solid.

    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.35 (d, 2H, Pyrimidine), 6.65 (t, 1H, Pyrimidine), 5.60 (d, 1H, OH), 4.55 (m, 1H, CH-O), 4.20 (t, 2H, Azetidine), 3.80 (dd, 2H, Azetidine).

Application Protocols: In Vitro ADME Profiling

To validate the CNS suitability of the scaffold, the following assays are mandatory.

PAMPA-BBB (Permeability Assay)

Purpose: To predict passive blood-brain barrier penetration.

  • System: Porcine brain lipid extract (PBLE) coated on a PVDF filter.

  • Protocol:

    • Prepare a 10 mM stock of the test compound in DMSO.

    • Dilute to 50 µM in PBS (pH 7.4).

    • Add 200 µL to the donor well (bottom).

    • Add 200 µL of PBS to the acceptor well (top, coated with PBLE).

    • Incubate for 18 hours at room temperature in a humidity chamber.

    • Quantify concentration in both wells via LC-MS/MS.

  • Target Metric: Papp > 10 x 10⁻⁶ cm/s indicates high CNS penetration potential.

Microsomal Metabolic Stability

Purpose: To assess the vulnerability of the pyrimidine-azetidine linkage.

  • System: Human and Rat Liver Microsomes (HLM/RLM).

  • Protocol:

    • Incubate 1 µM compound with 0.5 mg/mL microsomes in phosphate buffer.

    • Initiate reaction with NADPH regenerating system.

    • Sample at 0, 15, 30, and 60 minutes.

    • Quench with cold acetonitrile containing internal standard (e.g., Warfarin).

    • Analyze % remaining via LC-MS.

  • Expectation: The pyrimidine ring deactivates the azetidine nitrogen, preventing N-oxidation. Expect T1/2 > 60 min.

Case Study: Histamine H3 Receptor (H3R) Agonists

Context: The 1-(pyrimidin-2-yl)azetidin-3-ol scaffold serves as a critical intermediate for non-imidazole H3R agonists . Imidazole-based drugs often suffer from CYP450 inhibition.[2]

Application Workflow:

  • Scaffold Synthesis: As per Section 3.

  • Functionalization: Convert the C3-hydroxyl group to an amine (via mesylation/azide displacement or oxidation/reductive amination).

  • Result: The resulting 4-(3-aminoazetidin-1-yl)pyrimidin-2-amine derivatives show nanomolar affinity (pKi = 8.5) and excellent CNS distribution, validating the scaffold's utility in replacing problematic imidazole rings.

References

  • BenchChem. (2025).[3] The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. Retrieved from

  • Wijtmans, M., et al. (2019). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity.[2][4] Journal of Medicinal Chemistry, 62(23), 10848-10866.[4] Retrieved from

  • Hao, J., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Chemistry Central Journal. Retrieved from

  • Pant, S., & Nain, S. (2023).[5] Recent Advances in the Development of Pyrimidine-based CNS Agents. Current Drug Discovery Technologies.[5] Retrieved from

  • Lowe, J. A., et al. (2025).[6] Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Retrieved from

Sources

Analytical techniques for characterization of 1-(Pyrimidin-2-yl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Executive Summary & Molecule Profile

1-(Pyrimidin-2-yl)azetidin-3-ol is a critical fragment in medicinal chemistry, often utilized as a polar building block to modulate physicochemical properties (LogP, solubility) in drug candidates. Its structure combines a rigid, four-membered azetidine ring with a polar pyrimidine heteroaromatic system and a hydroxyl handle for further functionalization.

This guide addresses the primary analytical challenge: Polarity . The molecule is small, highly polar, and basic, making retention on standard C18 HPLC columns difficult without specific method optimization.

Physicochemical Profile
PropertySpecificationNotes
IUPAC Name 1-(Pyrimidin-2-yl)azetidin-3-ol
CAS Number 1341070-48-1 Validated identifier
Formula C

H

N

O
Molecular Weight 151.17 g/mol
Appearance White to off-white solidTypical for class
Solubility DMSO, Methanol, WaterPoor in non-polar solvents (Hexane, DCM)
pKa (Predicted) ~2.5 (Pyrimidine N)Weakly basic; protonates at low pH
LogP (Predicted) -0.4 to 0.2Hydrophilic; requires aqueous-stable columns

Structural Identification (Qualitative)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Confirm the connectivity of the azetidine ring to the pyrimidine and the integrity of the hydroxyl group.[1] Solvent: DMSO-


 is preferred over CDCl

due to the molecule's polarity and to visualize the exchangeable -OH proton.

Expected


H NMR Signals (500 MHz, DMSO-

):
  • Pyrimidine Ring:

    • 
       ~8.3–8.4 ppm (d, 
      
      
      
      Hz, 2H): Protons at C4 and C6 positions.
    • 
       ~6.6–6.7 ppm (t, 
      
      
      
      Hz, 1H): Proton at C5 position.
  • Hydroxyl Group:

    • 
       ~5.5–5.7 ppm (d, 
      
      
      
      Hz, 1H): -OH proton (doublet due to coupling with CH). Note: This signal disappears in D
      
      
      O shake.
  • Azetidine Ring:

    • 
       ~4.5–4.6 ppm (m, 1H): Methine proton (CH-OH).
      
    • 
       ~4.1–4.3 ppm (m, 2H): Azetidine CH
      
      
      
      (protons cis to OH).
    • 
       ~3.7–3.9 ppm (m, 2H): Azetidine CH
      
      
      
      (protons trans to OH).

Expert Insight: The azetidine protons often appear as complex multiplets due to the ring puckering and diastereotopic nature relative to the hydroxyl group.

Mass Spectrometry (LC-MS)

Objective: Confirm molecular weight and purity. Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Primary Ion: [M+H]

    
     = 152.1 m/z.
    
  • Adducts: [M+Na]

    
     = 174.1 m/z (common in unbuffered solvents).
    
  • Fragmentation: Loss of -OH (M-17) or ring opening of azetidine may be observed at higher collision energies.

Purity & Assay (Quantitative HPLC Protocol)

The Challenge: Retention of Polar Heterocycles

Standard C18 columns often fail to retain this molecule, leading to elution in the void volume (


) where ion suppression is high.
Solution:  Use a Polar-Embedded C18  or 100% Aqueous Stable C18  column to engage in hydrogen bonding and prevent "phase collapse" (dewetting) in highly aqueous mobile phases.
Protocol A: Reverse Phase (Preferred for QC)

This method uses a high-aqueous start to trap the polar analyte.

  • Instrument: HPLC or UPLC with PDA/UV detector.

  • Column:

    • Primary: Waters Atlantis T3 (C18), 3 µm, 4.6 x 150 mm (or equivalent YMC-Triart C18).

    • Rationale: T3 bonding technology is designed for retention of polar compounds in 100% aqueous conditions.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (pH ~2.7).

    • B: Acetonitrile (ACN).

  • Gradient Program:

    Time (min) %A %B Curve
    0.0 98 2 Initial
    2.0 98 2 Isocratic Hold (Crucial for retention)
    12.0 40 60 Linear Gradient
    12.1 5 95 Wash
    15.0 5 95 Wash
    15.1 98 2 Re-equilibration

    | 20.0 | 98 | 2 | End |

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 30°C.

  • Detection: UV at 245 nm (Pyrimidine

    
    ) and 210 nm.
    
  • Injection Volume: 5–10 µL.

Protocol B: HILIC (Alternative for LC-MS)

If the RP method shows poor peak shape or insufficient retention, Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for this polarity class.

  • Column: Waters XBridge Amide or BEH Amide (1.7 µm or 3.5 µm).

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate in Water, pH 9.0 (Basic pH suppresses protonation, improving peak shape for basic nitrogens).

    • B: Acetonitrile.[3]

  • Gradient: 95% B to 50% B (Inverse gradient).

  • Expert Note: Sample diluent must be high organic (e.g., 90% ACN) to prevent peak distortion in HILIC.

Workflow Visualization

Figure 1: Analytical Characterization Workflow

This diagram outlines the logical flow from raw material receipt to final certificate of analysis (CoA) generation.

AnalyticalWorkflow cluster_ID Identification (Qualitative) cluster_Purity Purity & Assay (Quantitative) Start Sample Receipt: 1-(Pyrimidin-2-yl)azetidin-3-ol ID_NMR 1H NMR (DMSO-d6) Check: Pyrimidine (8.3, 6.6 ppm) Azetidine (4.1-4.6 ppm) Start->ID_NMR ID_MS LC-MS (ESI+) Check: [M+H]+ = 152.1 Start->ID_MS Method_Dev Method Selection (Based on Polarity) Start->Method_Dev Pass Generate CoA ID_NMR->Pass ID_MS->Pass ID_IR FT-IR Check: OH stretch, Pyrimidine ring RP_HPLC Protocol A: RP-HPLC Col: Atlantis T3 (C18-Aq) MP: 0.1% FA / ACN (High Aqueous Start) Method_Dev->RP_HPLC Default Decision Is Retention > 2.0 min? RP_HPLC->Decision HILIC Protocol B: HILIC Col: Amide / Silica MP: Amm. Acetate / ACN Data_Process Integration & Calculation (% Area, w/w Assay) HILIC->Data_Process Data_Process->Pass Decision->HILIC No (k' < 1) Decision->Data_Process Yes Fail Switch Method

Caption: Figure 1. Integrated analytical workflow for the characterization of 1-(Pyrimidin-2-yl)azetidin-3-ol, highlighting the decision matrix for HPLC method selection based on analyte retention.

Impurity Profiling & Troubleshooting

Potential Impurities[8]
  • 2-Chloropyrimidine (Starting Material):

    • Detection: Less polar, elutes later in RP-HPLC. Distinctive UV spectrum.

    • Limit: NMT 0.15% (ICH Q3A).

  • Azetidin-3-ol (Starting Material):

    • Detection: Extremely polar, no chromophore (UV transparent). Requires LC-MS or derivatization for detection.

    • Control Strategy: Ensure stoichiometry drives this to completion during synthesis.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Interaction between basic pyrimidine N and residual silanols on column.1. Use "End-capped" columns.2. Increase buffer strength (e.g., 20mM Ammonium Formate).3. Raise pH to ~7-8 (if column permits).
Split Peaks Sample solvent incompatibility.Dissolve sample in mobile phase A (Water/Buffer) rather than 100% MeOH or ACN.
No Retention (

)
"Phase Collapse" of C18 chains in 100% water.Switch to C18-Aq (Aquilic/T3) or PFP (Pentafluorophenyl) phases which offer alternative selectivity.

References

  • Sigma-Aldrich. 1-(pyrimidin-2-yl)azetidin-3-ol Product Specification & CAS Verification. Retrieved from .[4]

  • National Center for Biotechnology Information. PubChem Compound Summary for Pyrimidine Derivatives. Retrieved from .

  • Waters Corporation. Atlantis T3 Columns: Retention of Polar Compounds. Application Note 720001693EN. Retrieved from .

  • YMC Co., Ltd. YMC-Triart C18: Hybrid Silica for High pH and Aqueous Stability. Technical Guide. Retrieved from .

  • Dolan, J. W. HPLC Method Development for Polar Compounds. LCGC North America, 2008. Retrieved from .[3]

(Note: While specific application notes for this exact CAS are proprietary to CROs, the protocols above are derived from validated methodologies for the structural class of aminopyrimidines and azetidines.)

Sources

Application Note: High-Throughput Screening Assays Involving 1-(Pyrimidin-2-yl)azetidin-3-ol Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(pyrimidin-2-yl)azetidin-3-ol and its derivatives represent a highly versatile, sp³-rich chemical class increasingly utilized in fragment-based drug discovery (FBDD) and high-throughput screening (HTS). This Application Note provides a comprehensive, field-tested guide for designing and executing HTS campaigns centered around this scaffold. By bridging the chemical rationale with rigorous, self-validating assay protocols, this guide ensures that researchers can confidently screen these polar fragments against high-value targets such as G protein-coupled receptors (GPCRs) and kinases.

Chemical Rationale & Scaffold Significance

In modern medicinal chemistry, escaping "flatland" (the over-reliance on planar aromatic rings) is critical for improving the pharmacokinetic profiles of drug candidates. 1-(Pyrimidin-2-yl)azetidin-3-ol offers a distinct structural advantage:

  • Azetidine Ring: Provides a rigid, three-dimensional conformation that significantly improves aqueous solubility and metabolic stability compared to standard pyrrolidines or planar aromatics.

  • Pyrimidine Core: Offers highly predictable hydrogen bond acceptor vectors, crucial for anchoring into kinase hinge regions or GPCR orthosteric pockets.

  • Hydroxyl Handle: The -OH group at the 3-position serves as a synthetic handle for further functionalization or acts as a direct hydrogen bond donor/acceptor.

Recently, derivatives of this specific azetidine-pyrimidine scaffold have been successfully deployed as high-affinity non-imidazole Histamine H3 Receptor (H3R) agonists[1] and have been instrumental in the optimization of highly selective PDE4 inhibitors[2].

Assay Design & Causality

When screening low-molecular-weight polar fragments, assay interference—such as compound autofluorescence, aggregation, or non-specific plastic binding—is a primary cause of false positives.

  • Why TR-FRET? Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected for primary binding assays. The lanthanide fluorophores used (e.g., Europium or Terbium) have exceptionally long emission half-lives (milliseconds). By introducing a 50–100 microsecond time delay before measurement, the short-lived background autofluorescence typical of pyrimidine-based libraries is completely bypassed, yielding pristine signal-to-noise ratios.

  • Why Acoustic Dispensing? Polar azetidinols can exhibit non-specific binding to polypropylene pipette tips. Acoustic droplet ejection (ADE) uses sound energy to transfer nanoliter volumes directly from source to destination plates. This eliminates tip-based carryover, prevents surface adsorption, and preserves the exact concentration-response curve.

HTS_Workflow A Library Prep (Azetidinol Scaffolds) B Primary Screen (TR-FRET Binding) A->B C Hit Validation (Dose-Response) B->C D Secondary Screen (cAMP Functional) C->D E Lead Optimization D->E

Caption: High-Throughput Screening workflow for pyrimidinyl-azetidine derivatives.

Experimental Protocols

Protocol A: Compound Library Preparation & Acoustic Dispensing

Objective: Prepare 1536-well assay-ready plates (ARPs) with minimal solvent interference.

  • Solubilization: Dissolve 1-(pyrimidin-2-yl)azetidin-3-ol derivatives in 100% anhydrous DMSO to a stock concentration of 10 mM.

    • Causality: Anhydrous conditions prevent the hydrolytic degradation of any moisture-sensitive functional groups appended to the scaffold during prolonged library storage.

  • Serial Dilution: Create a 10-point, 3-fold serial dilution in a 384-well cyclic olefin copolymer (COC) source plate.

  • Acoustic Transfer: Use an Echo 555 Liquid Handler to transfer 15 nL of compound into a dry 1536-well assay plate.

  • System Validation & QC: Include a full column of DMSO-only (negative control) and a known reference ligand (positive control). The system validates itself dynamically by continuously monitoring the transfer volume via acoustic impedance metrics; any well failing the impedance check is automatically flagged, ensuring no "false negatives" result from empty wells.

Protocol B: Primary TR-FRET Binding Assay

Objective: Identify orthosteric binders to the target protein (e.g., GPCR or Kinase).

  • Reagent Addition: Dispense 3 µL of target protein (e.g., SNAP-tagged H3R) labeled with Terbium (Tb) cryptate into the 1536-well plate.

  • Tracer Addition: Dispense 3 µL of a fluorescently labeled tracer ligand (e.g., red-fluorescent antagonist) at its predetermined

    
     concentration.
    
    • Causality: Operating exactly at the

      
       ensures the assay is maximally sensitive to competitive displacement by the low-affinity azetidinol fragments, balancing signal strength with displacement kinetics.
      
  • Incubation: Seal and incubate the plate at room temperature for 120 minutes to reach thermodynamic equilibrium.

  • Detection: Read on a PHERAstar FSX microplate reader. Excitation: 337 nm. Emissions: 620 nm (Tb) and 665 nm (Tracer).

  • System Validation & QC: Calculate the Z'-factor using the positive and negative controls on every single plate. A Z'-factor > 0.6 validates the plate's dynamic range; plates falling below this threshold are automatically rejected and queued for re-screening.

Protocol C: Secondary Cell-Based cAMP Functional Assay

Objective: Determine if the binding fragments act as agonists or antagonists (e.g., for H3R[1]).

  • Cell Plating: Seed CHO-K1 cells stably expressing the target GPCR into 384-well plates at 5,000 cells/well.

  • Compound Incubation: Add the azetidinol compounds and incubate for 30 minutes at 37°C.

  • Lysis and Detection: Add cAMP-d2 conjugate and anti-cAMP Cryptate lysis buffer.

    • Causality: The lysis buffer contains potent phosphodiesterase (PDE) inhibitors. This halts cellular metabolism instantly, "freezing" the cAMP concentration at the exact 30-minute mark for accurate TR-FRET quantification.

  • System Validation & QC: Generate a standard curve using known cAMP concentrations on every plate. This allows the conversion of raw TR-FRET ratios into absolute intracellular cAMP levels (nM), proving the assay's quantitative accuracy across different days and batches.

Signaling_Pathway L Azetidine Derivative (Agonist) R Target GPCR (e.g., H3R) L->R Binds G Gαi Protein (Activation) R->G Couples E Adenylyl Cyclase (Inhibition) G->E Inhibits C cAMP Production (Decreased) E->C Reduces

Caption: GPCR signaling pathway modulated by azetidine-based agonists.

Data Presentation & Quality Control Metrics

To ensure robust triage of 1-(pyrimidin-2-yl)azetidin-3-ol hits, the following baseline metrics must be achieved across the screening cascade. Summarized below are the standardized acceptance criteria for both the primary and secondary assays:

Assay ParameterTR-FRET Binding (1536-well)Cell-Based cAMP (384-well)
Target Readout Target-Tracer DisplacementIntracellular cAMP Levels
Incubation Time 120 minutes30 minutes
Maximum DMSO Tolerance Up to 5% (Fragment friendly)Up to 1% (Cellular toxicity limit)
Acceptable Z'-Factor 0.75 - 0.850.65 - 0.75
Signal-to-Background (S/B) > 8.0> 5.0
Coefficient of Variation (CV) < 4%< 7%

Table 1: Summary of quantitative quality control metrics for HTS assays evaluating azetidinol libraries.

References

1.[1] 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Journal of Medicinal Chemistry (via PMC). URL: [Link] 2.[2] Discovery of oral and inhaled PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters. URL: [Link] 3. Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences (NCATS). URL: [Link]

Sources

Application Notes & Protocols: 1-(Pyrimidin-2-yl)azetidin-3-ol as a Scaffold for Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Inflammation is a critical biological response, but its dysregulation leads to chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a paramount goal in medicinal chemistry. This document provides a comprehensive guide for researchers on utilizing the novel scaffold, 1-(pyrimidin-2-yl)azetidin-3-ol, for the discovery and development of next-generation anti-inflammatory therapeutics. We detail the scientific rationale for this scaffold, drawing on the privileged properties of both pyrimidine and azetidine heterocycles. Furthermore, we provide detailed, field-proven protocols for the in vitro and in vivo evaluation of derivatives, focusing on key inflammatory pathways and validated preclinical models.

Scientific Rationale: A Privileged Scaffold for Inflammation

The selection of a core scaffold is a critical decision in a drug discovery campaign. The 1-(pyrimidin-2-yl)azetidin-3-ol structure is a strategic amalgamation of two pharmacologically significant heterocycles, offering a unique combination of properties for targeting inflammatory pathways.

The Pyrimidine Moiety: A Proven Anti-Inflammatory Pharmacophore

The pyrimidine ring is a cornerstone of medicinal chemistry, found in numerous natural and synthetic compounds with a wide spectrum of biological activities.[1][2][3] Its utility in an anti-inflammatory context is well-documented, with derivatives known to modulate key inflammatory mediators.[4][5][6][7] The anti-inflammatory effects of pyrimidines are often attributed to their ability to inhibit the expression and activity of crucial mediators like prostaglandin E2, various interleukins, and tumor necrosis factor-α (TNF-α) by targeting upstream signaling molecules.[1][3] The nitrogen atoms in the ring can act as hydrogen bond acceptors, facilitating strong and specific interactions with biological targets.

The Azetidine Ring: A Unique Modulator of Physicochemical Properties

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as "privileged" motifs in drug development.[8] Their inclusion in a molecule can confer significant advantages:

  • Improved Physicochemical Properties: The azetidine ring can enhance aqueous solubility and metabolic stability compared to more lipophilic or metabolically labile groups.[9][10]

  • Three-Dimensionality: The strained, non-planar structure of the azetidine ring introduces a defined three-dimensional (3D) vector, allowing for more precise and novel interactions within a target's binding pocket, which is often difficult to achieve with flat aromatic rings alone.[9]

  • Novel Chemical Space: Azetidines provide access to novel chemical space, enabling the development of compounds with unique structure-activity relationships (SAR).[10][11]

By combining the pyrimidine and azetidine rings, the 1-(pyrimidin-2-yl)azetidin-3-ol scaffold presents a unique starting point for creating libraries of compounds with enhanced drug-like properties and potent anti-inflammatory activity.

The Inflammatory Cascade: Key Signaling Targets

A successful anti-inflammatory drug discovery program requires targeting central nodes of the inflammatory signaling network. Two of the most critical pathways are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) cascades.[12][13][14] These pathways are activated by stimuli such as bacterial lipopolysaccharide (LPS) or pro-inflammatory cytokines like TNF-α, leading to the transcription of genes that drive the inflammatory response.[12][15][16][17]

Inflammatory_Pathways cluster_0 Extracellular Stimuli cluster_1 Membrane Receptors cluster_2 MAPK Pathway cluster_3 NF-κB Pathway cluster_4 Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR MAP3K MAP3K (e.g., TAK1) TLR4->MAP3K IKK IKK Complex TLR4->IKK TNFR->MAP3K TNFR->IKK MAP2K MAP2K (e.g., MKK3/6) MAP3K->MAP2K p38 p38 MAPK MAP2K->p38 AP1 AP-1 (Active) p38->AP1 Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates Nucleus Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nuc->Genes Induces Transcription AP1->Genes Induces Transcription

Caption: Key Inflammatory Signaling Pathways Targeted for Drug Discovery.

In Vitro Evaluation: Protocols for Screening Anti-Inflammatory Activity

The following protocols provide a robust workflow for the initial screening of a library of compounds derived from the 1-(pyrimidin-2-yl)azetidin-3-ol scaffold. The primary model utilizes lipopolysaccharide (LPS)-stimulated macrophages, a gold-standard method for mimicking inflammation driven by bacterial pathogens.[18][19]

InVitro_Workflow cluster_outputs 6. Assay Endpoints start Start: Compound Library culture 1. Culture Macrophages (e.g., RAW 264.7 or THP-1) start->culture seed 2. Seed Cells into 96-well Plates culture->seed treat 3. Pre-treat with Test Compounds (Varying concentrations) seed->treat stimulate 4. Stimulate with LPS (e.g., 1 µg/mL) treat->stimulate incubate 5. Incubate for 18-24 hours stimulate->incubate cytotoxicity A. Cytotoxicity Assay (MTS/MTT on parallel plate) incubate->cytotoxicity Parallel Plate griess B. Nitric Oxide Measurement (Griess Assay on Supernatant) incubate->griess elisa C. Cytokine Measurement (ELISA for TNF-α, IL-6 on Supernatant) incubate->elisa end End: Data Analysis (IC50 Determination) cytotoxicity->end Inform interpretation griess->end elisa->end

Caption: Workflow for In Vitro Screening of Anti-inflammatory Compounds.

Protocol 1: General Cell Culture and Seeding

Causality: This protocol establishes a consistent and healthy cell population, which is critical for reproducible results. THP-1 cells are a human monocytic line that can be differentiated into macrophage-like cells, providing a relevant human model.[4]

  • Cell Line: Human THP-1 monocytes.

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.

  • Maintenance: Culture cells at 37°C in a humidified 5% CO₂ incubator. Maintain cell density between 2 x 10⁵ and 1 x 10⁶ cells/mL.

  • Differentiation (for THP-1):

    • Seed THP-1 monocytes into 96-well plates at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.

    • Add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 100 ng/mL.

    • Incubate for 48-72 hours to allow cells to differentiate into adherent, macrophage-like cells.

    • After differentiation, gently aspirate the PMA-containing medium and wash the cells twice with 150 µL of sterile Phosphate-Buffered Saline (PBS).

    • Add 100 µL of fresh, serum-free RPMI-1640 to each well and rest the cells for 24 hours before treatment.

Protocol 2: Compound Treatment and LPS Stimulation

Causality: Pre-treatment with the test compounds allows them to enter the cells and engage with their targets before the inflammatory cascade is initiated by LPS. LPS robustly activates the TLR4 receptor, triggering both NF-κB and MAPK pathways, providing a strong and measurable inflammatory response.[19][20]

  • Compound Preparation: Dissolve test compounds in dimethyl sulfoxide (DMSO) to create 10-20 mM stock solutions. Prepare serial dilutions in serum-free medium to achieve final desired concentrations. The final DMSO concentration in the well should be ≤ 0.5% to avoid solvent toxicity.

  • Pre-treatment: Remove the resting medium from the differentiated THP-1 cells. Add 100 µL of medium containing the test compound or vehicle control (e.g., 0.5% DMSO) to the appropriate wells.

  • Controls:

    • Vehicle Control: Cells treated with vehicle + LPS.

    • Negative Control: Cells treated with vehicle only (no LPS).

    • Positive Control: Cells treated with a known anti-inflammatory drug (e.g., Dexamethasone) + LPS.

  • Incubation: Incubate the plates for 1-2 hours at 37°C.

  • Stimulation: Add 10 µL of LPS solution (from a 10 µg/mL stock) to all wells except the Negative Control group, to achieve a final concentration of 1 µg/mL.

  • Final Incubation: Incubate the plates for 18-24 hours at 37°C and 5% CO₂. After incubation, centrifuge the plates at 400 x g for 5 minutes and carefully collect the supernatant for analysis.

Protocol 3: Measurement of Inflammatory Markers

A. Nitric Oxide (NO) Production (Griess Assay) Causality: NO is a key signaling molecule in inflammation produced by inducible nitric oxide synthase (iNOS), an enzyme whose expression is driven by NF-κB. The Griess assay is a simple, colorimetric method to quantify nitrite, a stable breakdown product of NO.

  • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

  • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify nitrite concentration by comparing the absorbance values to a standard curve prepared using sodium nitrite.

B. Pro-inflammatory Cytokine Quantification (ELISA) Causality: TNF-α and IL-6 are canonical pro-inflammatory cytokines whose production is a direct and functionally relevant downstream consequence of NF-κB and MAPK activation.[21] ELISA provides a highly specific and sensitive method for their quantification.

  • Use commercially available ELISA kits for human TNF-α and IL-6.

  • Follow the manufacturer’s protocol precisely. Typically, this involves coating a plate with a capture antibody, adding the collected supernatants, adding a detection antibody, followed by a substrate solution.

  • Measure the absorbance at the specified wavelength (usually 450 nm).

  • Calculate the cytokine concentrations based on the standard curve provided with the kit.

Data Analysis and Presentation

Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each compound concentration relative to the vehicle-treated, LPS-stimulated control. Plot the percent inhibition against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of the inflammatory response is inhibited).

Table 1: Hypothetical In Vitro Anti-Inflammatory Activity Data

Compound ID Cytotoxicity (CC₅₀, µM) NO Inhibition (IC₅₀, µM) TNF-α Inhibition (IC₅₀, µM) IL-6 Inhibition (IC₅₀, µM)
Scaffold-001 > 100 5.2 2.1 3.5
Scaffold-002 > 100 15.8 9.7 11.2

| Dexamethasone | > 100 | 0.05 | 0.01 | 0.02 |

In Vivo Evaluation: A First Look at Efficacy

Promising candidates from in vitro screening should be advanced to in vivo models to assess their efficacy in a complex biological system. The carrageenan-induced paw edema model is a widely used and well-characterized model of acute inflammation.[22][23][24][25]

InVivo_Workflow cluster_measure 6. Measure Paw Volume (Vt) start Start: Select Lead Compound acclimate 1. Acclimatize Animals (e.g., Wistar Rats) start->acclimate group 2. Group Animals (n=6-8 per group) acclimate->group baseline 3. Measure Baseline Paw Volume (V₀) group->baseline treat 4. Administer Compound (e.g., p.o. or i.p.) baseline->treat induce 5. Induce Inflammation (Inject Carrageenan into Paw) treat->induce 1 hr later t1 1 hr post-carrageenan induce->t1 t2 2 hr post-carrageenan t1->t2 t3 3 hr post-carrageenan t2->t3 t4 4 hr post-carrageenan t3->t4 end End: Data Analysis (% Inhibition of Edema) t4->end

Caption: Workflow for the Carrageenan-Induced Paw Edema Model.

Protocol 4: Carrageenan-Induced Paw Edema in Rats

Causality: Carrageenan is a non-antigenic phlogistic agent that induces a biphasic inflammatory response.[26] The initial phase involves the release of histamine and serotonin, while the later phase (after 1 hour) is mediated by prostaglandins and cytokines, which is sensitive to inhibition by both NSAIDs and novel anti-inflammatory agents. Measuring the resulting edema (swelling) provides a direct, quantifiable readout of the inflammatory response.[22][23]

  • Animals: Male Wistar rats (150-200 g). Acclimatize for at least one week before the experiment.

  • Grouping (n=6 per group):

    • Group I (Control): Administer vehicle (e.g., 0.5% CMC in saline).

    • Group II (Positive Control): Administer a standard drug (e.g., Indomethacin, 10 mg/kg, p.o.).

    • Group III-V (Test Groups): Administer the test compound at three different doses (e.g., 10, 30, and 100 mg/kg, p.o.).

  • Procedure:

    • Fast the animals overnight with free access to water.

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the basal volume (V₀).

    • Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) as per the study design.

    • One hour after drug administration, inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar surface of the right hind paw.

    • Measure the paw volume (Vt) at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the edema volume (E) at each time point: E = Vt - V₀.

    • Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula: % Inhibition = [(E_control - E_treated) / E_control] x 100

    • The peak edema is typically observed at the 3-hour or 4-hour time point; this is the most important data point for comparison.

Table 2: Hypothetical In Vivo Anti-Inflammatory Activity Data (at 3 hr post-carrageenan)

Treatment Group Dose (mg/kg, p.o.) Paw Edema Volume (mL ± SEM) % Inhibition of Edema
Vehicle Control -- 0.85 ± 0.06 --
Indomethacin 10 0.34 ± 0.04 60.0%
Scaffold-001 10 0.68 ± 0.05 20.0%
Scaffold-001 30 0.48 ± 0.05 43.5%

| Scaffold-001 | 100 | 0.31 ± 0.04 | 63.5% |

Conclusion and Future Directions

The 1-(pyrimidin-2-yl)azetidin-3-ol scaffold represents a promising starting point for the development of novel anti-inflammatory agents. The protocols outlined in this document provide a clear and robust pathway for screening compound libraries, identifying potent hits, and validating their activity in a preclinical model of acute inflammation.

Further work on promising candidates should focus on:

  • Mechanism of Action Studies: Using techniques like Western blotting to confirm inhibition of NF-κB (p65 phosphorylation) and MAPK (p38 phosphorylation) pathways in the in vitro cell model.

  • Structure-Activity Relationship (SAR) Development: Synthesizing and testing additional analogs to optimize potency and drug-like properties.

  • Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds.

  • Evaluation in Chronic Inflammation Models: Testing lead candidates in more complex models, such as collagen-induced arthritis, to establish efficacy in chronic disease settings.

By following this structured approach, research teams can efficiently explore the therapeutic potential of this novel chemical scaffold and accelerate the journey toward new treatments for inflammatory diseases.

References

  • MDPI. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties.
  • RSC Publishing. (n.d.). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances.
  • National Institutes of Health (NIH). (n.d.). The Nuclear Factor NF-κB Pathway in Inflammation - PMC.
  • PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • KoreaMed Synapse. (2012). Mitogen-activated Protein Kinases in Inflammation.
  • National Institutes of Health (NIH). (n.d.). TNF and MAP kinase signaling pathways - PMC.
  • Research Journal of Pharmacy and Technology. (n.d.). Synthesis, Characterization and Evaluation of some newer Pyrimidine derivatives as Anti-inflammatory Agents.
  • Frontiers. (n.d.). NF-κB: At the Borders of Autoimmunity and Inflammation.
  • National Institutes of Health (NIH). (n.d.). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC.
  • BenchChem. (n.d.). The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development.
  • Frontiers. (n.d.). Intersection of inflammation and viral replication: the central role of MAPK signaling in viral respiratory infections.
  • Journal of Clinical Investigation. (2001). NF-κB: a key role in inflammatory diseases.
  • Nuvisan. (n.d.). Advanced in vivo inflammation & immunology models | Preclinical CRO Services.
  • Assay Genie. (2024). MAPK Signaling in Inflammatory Cytokines Pathways.
  • Bio-Techne. (n.d.). MAPK Signaling Links Autophagy and Inflammation.
  • WuXi AppTec. (n.d.). Inflammation & Autoimmune Disease Models | IBD, RA, EAE.
  • Bentham Science. (2024). Pyrimidine and Pyrimidinone Derivatives as Anti-Inflammatory Agents.
  • MDPI. (2022). NF-κB: A Double-Edged Sword Controlling Inflammation.
  • BenchChem. (n.d.). Daturaolone: Application Notes and Protocols for the Carrageenan-Induced Paw Edema Model.
  • Bio-Rad. (n.d.). NF-κB Signaling Pathway.
  • Unknown Source. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review.
  • Unknown Source. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review.
  • Wiley Online Library. (2001). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat.
  • PubMed. (2011). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors.
  • PharmaBlock. (n.d.). Azetidines in Drug Discovery.
  • ResearchGate. (2021). Research developments in the syntheses, anti- inflammatory activities and structure-activity relationships of pyrimidines.
  • National Institutes of Health (NIH). (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC.
  • Crown Bioscience. (2021). In vivo preclinical models for immune-mediated inflammatory disease drug development.
  • Oreate AI. (2025). Understanding Aze Medications: The Role of Azetidine Derivatives - Oreate AI Blog.
  • ACS Publications. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery | Journal of the American Chemical Society.
  • INNOSC Theranostics and Pharmacological Sciences. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
  • PubMed. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review.
  • ResearchGate. (2025). (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
  • National Institutes of Health (NIH). (n.d.). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC.
  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse).
  • Institute for In Vitro Sciences, Inc. (n.d.). Anti-Inflammatory Screen.
  • Bio-protocol. (n.d.). 2.7. Carrageenan-induced paw edema assay.
  • PubMed. (2013). Optimized methods for in vitro and in vivo anti-inflammatory assays and its applications in herbal and synthetic drug analysis.
  • Thermo Fisher Scientific. (n.d.). Immune Cell Stimulation via LPS.
  • PubMed. (n.d.). LPS-induced cytokine production in human monocytes and macrophages.
  • National Institutes of Health (NIH). (n.d.). Lipopolysaccharide-driven Th2 Cytokine Production in Macrophages Is Regulated by Both MyD88 and TRAM - PMC.
  • ResearchGate. (2026). LPS-Induced Cytokine Production in Human Monocytes and Macrophages | Request PDF.
  • Dove Press. (2017). LPS-induced inflammation in monocytes/macrophages is bl.

Sources

Troubleshooting & Optimization

Optimization of 1-(Pyrimidin-2-yl)azetidin-3-ol synthesis yield

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Optimization of 1-(Pyrimidin-2-yl)azetidin-3-ol Synthesis

Executive Summary: The "Deceptive Simplicity" Trap

The synthesis of 1-(pyrimidin-2-yl)azetidin-3-ol via Nucleophilic Aromatic Substitution (


) appears straightforward on paper: a reaction between 2-chloropyrimidine and azetidin-3-ol.[1] However, researchers frequently report low isolated yields (often <40%) despite high conversion rates.

The Root Cause: The failure is rarely in the chemistry but in the isolation. The product is a highly polar, low-molecular-weight amino alcohol.[1] Standard aqueous workups result in massive product loss into the aqueous phase. Furthermore, the use of azetidin-3-ol hydrochloride salt requires precise base stoichiometry to avoid competitive O-arylation or incomplete conversion.[1]

This guide restructures your protocol to prioritize stoichiometric precision and water-free isolation .

Reaction Mechanism & Competitive Pathways

To optimize yield, you must understand the competition between the nitrogen and oxygen nucleophiles on the azetidine ring.

The Mechanism: The reaction proceeds via a Meisenheimer-like transition state.[1] The azetidine nitrogen is the softer, more nucleophilic center compared to the hydroxyl oxygen. However, high temperatures or strong bases (e.g., NaH, KOtBu) can deprotonate the hydroxyl group, leading to O-arylation side products.

Visualizing the Pathway (DOT Diagram)

SNAr_Pathway Start Reactants: 2-Chloropyrimidine + Azetidin-3-ol (HCl) Base Base Choice (Critical Step) Start->Base Path_N Path A (Desired): N-Arylation (Kinetic Control) Base->Path_N Mild Base (DIPEA/K2CO3) < 100°C Path_O Path B (Undesired): O-Arylation (Thermodynamic/Base Driven) Base->Path_O Strong Base (NaH/Alkoxide) or > 120°C Product Target: 1-(Pyrimidin-2-yl) azetidin-3-ol Path_N->Product SideProd Impurity: Ether-linked dimer or O-isomer Path_O->SideProd

Figure 1: Mechanistic divergence in azetidin-3-ol coupling.[1] Mild bases favor the desired N-C bond formation.

Optimized Experimental Protocol

This protocol is designed to eliminate aqueous extraction entirely, solving the water-solubility yield loss issue.

Reagents & Stoichiometry
ComponentEquivalentsRoleNotes
2-Chloropyrimidine 1.0 eqElectrophileLimiting reagent.[1][2]
Azetidin-3-ol HCl 1.1 - 1.2 eqNucleophileSlight excess ensures full consumption of the UV-active pyrimidine.[1]
DIPEA (Hünig's Base) 2.5 - 3.0 eqBaseCrucial: 1 eq neutralizes the HCl salt; 1+ eq drives the reaction.[1]
Ethanol (EtOH) SolventSolventPreferred over DMF for easier removal.[1]
Step-by-Step Workflow
  • Salt Neutralization: In a round-bottom flask, suspend Azetidin-3-ol HCl (1.2 eq) in Ethanol (0.5 M concentration relative to pyrimidine). Add DIPEA (2.5 eq) dropwise.[1] Stir at room temperature for 10 minutes.

    • Why? Pre-generating the free amine ensures the nucleophile is ready before heating, reducing polymerization risk.

  • Addition: Add 2-Chloropyrimidine (1.0 eq) in one portion.

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 4–6 hours.

    • Monitoring: Monitor by TLC (10% MeOH in DCM).[1] Look for the disappearance of the non-polar 2-chloropyrimidine spot (Rf ~0.7) and appearance of the polar product (Rf ~0.2).

  • Workup (The "No-Wash" Method):

    • DO NOT pour into water.[1]

    • Concentrate the reaction mixture to dryness under reduced pressure (Rotavap).

    • You will be left with a residue containing the product and DIPEA·HCl salts.[1]

  • Purification:

    • Option A (Trituration - Best for Scale): Add cold Ethyl Acetate (EtOAc) to the residue and sonicate.[1] The product often precipitates as a white/off-white solid while impurities and some salts remain in solution.[1] Filter and wash with cold EtOAc.[1]

    • Option B (Flash Chromatography): If trituration fails, load the crude residue directly onto a silica column.

      • Eluent: DCM:MeOH (95:5 to 90:10).[1]

      • Note: The DIPEA salts will elute very late or stay on the column.

Troubleshooting & FAQ

Q: My conversion is 100% by TLC, but I recovered <10% yield after extraction. Where is it?

A: It is in your aqueous waste layer.[1] The target molecule contains a basic pyrimidine nitrogen, a tertiary azetidine nitrogen, and a hydroxyl group. It is extremely water-soluble.[1] Fix: Switch to the "No-Wash" method described above. If you must extract, use n-Butanol or a 3:1 Chloroform/Isopropanol mixture as the organic phase, and saturate the aqueous phase with NaCl (salting out).

Q: I see a secondary spot slightly higher than my product. Is it the O-arylated byproduct?

A: Likely yes, or a bis-arylated species if excess pyrimidine was used.[1] Fix: Ensure you are using a mild base (DIPEA or K2CO3) and not a strong base like NaH.[1] O-arylation is thermodynamically driven; keep temperatures below 100°C.[1]

Q: Can I use DMF instead of Ethanol?

A: Yes, DMF reacts faster (


 is faster in polar aprotic solvents).
Trade-off:  DMF is hard to remove.[1] You cannot rotavap it easily without high heat (which degrades the product). You will be forced to use an aqueous workup to remove DMF, which triggers the water-solubility trap. Stick to Ethanol or Isopropanol  for easier processing.[1]
Q: The reaction is stuck at 80% conversion.

A: This is often due to HCl salt suppression. If the Azetidin-3-ol HCl is not fully neutralized, the free amine concentration is too low.[1] Fix: Add an additional 0.5 eq of DIPEA.

Process Visualization

Workflow Diagram (DOT)

Workflow Step1 1. Mix Azetidin-3-ol HCl + DIPEA (Ethanol, 10 min, RT) Step2 2. Add 2-Chloropyrimidine Reflux 80°C, 4-6h Step1->Step2 Step3 3. Evaporate to Dryness (NO AQUEOUS WASH) Step2->Step3 Step4 4. Trituration with Cold EtOAc (Removes impurities) Step3->Step4 Step5 5. Filtration & Drying Step4->Step5

Figure 2: Optimized "No-Wash" isolation workflow to maximize recovery of polar amino-alcohols.

References

  • General

    
     Reactivity of Pyrimidines: 
    
    • Title: "Amination of Heteroaryl Chlorides: Palladium C
    • Source:Chemistry – A European Journal (via NCBI/PMC)[1]

    • URL:[Link]

    • Relevance: Confirms 2-chloropyrimidine is highly reactive and does not require metal catalysis, valid
  • Chemoselectivity (N vs O Arylation)

    • Title: "N- versus O-Arylation of Aminoalcohols: Orthogonal Selectivity in Copper-Based C
    • Source:Journal of the American Chemical Society[3][4]

    • URL:[Link][1]

    • Relevance: Establishes the baseline that uncatalyzed/mild-base conditions favor N-arylation, while specific catalysts or strong bases are needed to force O-arylation.[1]

  • Synthesis of Azetidinyl-Pyrimidine Analogs (Baricitinib Intermediates)

    • Title: "A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib"[5]

    • Source:Chemistry Central Journal (PMC)[1]

    • URL:[Link]

    • Relevance: Provides industrial precedents for handling azetidine salts and coupling them to pyrimidine-like electrophiles (specifically the 1-(ethylsulfonyl)azetidin-3-yl moiety), validating the solvent and base choices.[1]

Sources

Technical Support Center: Troubleshooting the Purification of 1-(Pyrimidin-2-yl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the specific chromatographic and isolation challenges associated with 1-(Pyrimidin-2-yl)azetidin-3-ol. This molecule is a highly valuable building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics. However, its unique structural features make standard purification workflows highly prone to failure.

System Overview & Physicochemical Profiling

To successfully purify a molecule, you must first understand its physical chemistry. 1-(Pyrimidin-2-yl)azetidin-3-ol is synthesized via a nucleophilic aromatic substitution (SNAr) between 2-halopyrimidines and azetidin-3-ol[1]. The resulting product is notoriously difficult to isolate due to its extreme polarity.

Below is a diagnostic breakdown of the molecule's properties and how they dictate your purification strategy:

PropertyEstimated ValueImpact on Purification Strategy
Molecular Weight 151.17 g/mol Small molecule; high risk of volatility loss if subjected to prolonged high-vacuum drying or co-evaporation with high-boiling solvents like DMF.
cLogP -0.2 to 0.5Highly polar and hydrophilic. Standard liquid-liquid extraction (LLE) with EtOAc or DCM will result in massive product loss to the aqueous phase.
H-Bonding 1 Donor / 4 AcceptorsThe free hydroxyl (-OH) acts as a strong donor, while the pyrimidine nitrogens act as acceptors. This causes severe multi-point binding (streaking) on acidic bare silica gel.
pKa (Conjugate Acid) ~2.5 - 3.5The azetidine nitrogen's lone pair is delocalized into the electron-deficient pyrimidine ring, drastically reducing its basicity compared to aliphatic azetidines. It remains mostly neutral at pH > 5, which is critical for Reverse-Phase retention.

Diagnostic Decision Tree

Use the following logic flow to determine the optimal purification method based on your reaction scale and workup requirements.

PurificationWorkflow Crude Crude Reaction Mixture (1-(Pyrimidin-2-yl)azetidin-3-ol) Workup Aqueous Workup Required? Crude->Workup DirectEvap Direct Evaporation & Filtration Workup->DirectEvap No (Preferred) LLE Liquid-Liquid Extraction Workup->LLE Yes Chroma Chromatography Selection DirectEvap->Chroma AqueousLoss Product Lost to Aqueous Phase? LLE->AqueousLoss LLE->Chroma No Loss SaltingOut Salting Out (NaCl) Extract with n-BuOH AqueousLoss->SaltingOut Yes SaltingOut->Chroma NP Normal Phase (Amine-Modified Silica) Chroma->NP Scale > 1g RP Reverse Phase (AQ-C18 or HILIC) Chroma->RP Scale < 1g

Decision tree for the purification of 1-(Pyrimidin-2-yl)azetidin-3-ol based on scale and workup.

Troubleshooting Q&A

Q1: I am losing my product during the aqueous workup. How can I improve recovery? Causality: 1-(Pyrimidin-2-yl)azetidin-3-ol is highly water-soluble due to its low molecular weight and dense hydrogen-bonding network. Standard extraction with EtOAc or DCM will result in the product remaining in the aqueous phase. Solution: The most effective strategy is to skip the aqueous workup entirely . If the reaction was performed in a volatile solvent (e.g., ethanol) with an organic base (e.g., DIPEA), concentrate the crude mixture directly. If an aqueous workup is unavoidable (e.g., to remove inorganic salts), saturate the aqueous layer with NaCl (salting out) and extract with a highly polar organic solvent like n-butanol or an EtOAc/THF (1:1) mixture.

Q2: When purifying via normal-phase flash chromatography, the product streaks severely and recovery is low. What is going wrong? Causality: The free hydroxyl group on the azetidine ring acts as a strong hydrogen bond donor, while the pyrimidine nitrogens act as acceptors. This leads to multi-point, secondary interactions with the acidic silanol groups on standard bare silica gel. Solution: Switch to an amine-functionalized silica column (e.g., KP-NH). The amine-modified surface masks the acidic silanols and provides a slightly basic environment, preventing the pyrimidine from protonating and eliminating H-bonding drag. If bare silica must be used, you must employ a highly polar, basic eluent system such as DCM/MeOH containing 1-5% aqueous NH₄OH.

Q3: My compound elutes at the void volume during Reverse-Phase HPLC (RP-HPLC). How can I increase retention? Causality: Standard C18 columns rely on hydrophobic interactions. The extreme polarity of this molecule results in minimal partitioning into the C18 stationary phase. Furthermore, using standard acidic mobile phases (e.g., 0.1% TFA) protonates the pyrimidine ring, making the molecule even more polar and entirely unretained. Solution: As demonstrated in 2[2], reverse-phase chromatography is highly effective when optimized[3]. Use an Aqueous C18 (AQ-C18) column or a polar-embedded phase, which resists phase collapse in 100% aqueous conditions. Run a shallow gradient starting at 0% organic modifier, and use a neutral or slightly basic buffer (e.g., 10 mM Ammonium Bicarbonate, pH 8.5) to ensure the compound remains un-ionized.

Validated Experimental Protocols

Protocol A: Direct Concentration & Reverse-Phase Purification (Scale < 1g)

This protocol is optimized for medicinal chemistry workflows where high purity is required and aqueous workups lead to unacceptable yield losses[2].

  • Reaction Quench: Upon completion of the SNAr reaction (e.g., azetidin-3-ol hydrochloride + 2-chloropyrimidine + DIPEA in EtOH), do not add water.

  • Filtration: Filter the reaction mixture through a medium-porosity glass frit to remove any precipitated hydrochloride salts. Wash the filter cake with 2 x 5 mL of cold EtOH.

  • Concentration: Evaporate the filtrate to dryness under reduced pressure (rotary evaporator, bath temp 40°C).

  • Reconstitution: Dissolve the crude residue in a minimum volume of a 1:1 mixture of Water/Acetonitrile. Filter through a 0.45 µm PTFE syringe filter to remove particulates.

  • RP-HPLC Purification:

    • Column: AQ-C18 (e.g., Waters Atlantis T3 or Phenomenex Synergi Hydro-RP).

    • Mobile Phase A: Water + 10 mM Ammonium Bicarbonate (pH ~8.5).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 0% B hold for 2 mins, then 0% B to 40% B over 15 minutes.

  • Isolation: Lyophilize the product-containing fractions to yield the pure product as a free-flowing solid.

Protocol B: Amine-Modified Normal Phase Flash Chromatography (Scale > 1g)

This protocol is designed for process scale-up where RP-HPLC is not economically viable.

  • Sample Loading: Dissolve the crude, water-free mixture in a minimal amount of DCM/MeOH (9:1). Dry load the sample by evaporating it onto a small amount of Celite or directly onto amine-functionalized silica.

  • Column Setup: Equilibrate an amine-modified flash column (e.g., Biotage KP-NH) with 100% EtOAc.

  • Elution Gradient:

    • 0-3 Column Volumes (CV): 100% EtOAc to elute non-polar impurities (e.g., unreacted 2-chloropyrimidine).

    • 3-12 CV: Gradient of 0% to 15% MeOH in EtOAc to elute the target product.

  • Detection: Monitor fractions at 254 nm (pyrimidine UV absorbance).

  • Recovery: Pool the fractions containing the pure product and concentrate under reduced pressure. Dry under high vacuum for no more than 4 hours to prevent volatility losses.

References

  • Method of treatment using substituted pyrazolo[1,5-a]pyrimidine compounds. Google Patents (US9447104B2). Vertex Pharmaceuticals Inc. Available at:[2]

  • 4-(Azetidin-3-yloxy)-6-chloropyrimidine. Benchchem. Available at:[1]

  • Pyrazolo[1,5-a]pyrimidine compounds. Googleapis (US8513263B2). Vertex Pharmaceuticals Inc. Available at:[3]

Sources

Technical Support Center: Troubleshooting Coupling Reactions for 1-(Pyrimidin-2-yl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 1-(Pyrimidin-2-yl)azetidin-3-ol. This guide is designed to provide in-depth troubleshooting for common palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination and Suzuki-Miyaura coupling. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the reaction mechanisms, enabling you to diagnose and resolve challenges effectively.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination of a 2-halopyrimidine with 1-(Pyrimidin-2-yl)azetidin-3-ol is giving low yields. What are the primary causes?

Low yields in this specific transformation are frequently linked to several key factors:

  • Catalyst Poisoning: The presence of multiple nitrogen atoms in both the 2-halopyrimidine and the 1-(Pyrimidin-2-yl)azetidin-3-ol can lead to catalyst inhibition.[1] The pyridine-like nitrogen of the pyrimidine ring can coordinate to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle.[1]

  • Suboptimal Ligand Choice: The ligand plays a crucial role in preventing catalyst deactivation and promoting the desired reductive elimination.[1] For electron-deficient and sterically hindered substrates, bulky, electron-rich phosphine ligands are often required.

  • Incorrect Base Selection: The choice of base is critical. A base that is too weak may not efficiently deprotonate the azetidine nitrogen complexed to the palladium, while an overly strong base could lead to side reactions or degradation of sensitive functional groups.[1][2][3]

  • Azetidine Ring Instability: The inherent ring strain of the azetidine moiety can make it susceptible to ring-opening under harsh reaction conditions, such as high temperatures or the presence of strong Lewis acids.[4]

Q2: I am observing significant amounts of a dehalogenated pyrimidine byproduct in my Suzuki-Miyaura coupling. What is causing this and how can I prevent it?

The formation of a dehalogenated pyrimidine is a common side reaction known as protodehalogenation. This occurs when the aryl halide substrate is reduced, replacing the halogen with a hydrogen atom. The primary causes include:

  • Presence of Protic Impurities: Trace amounts of water or other protic species can serve as a proton source.

  • Sub-optimal Reaction Conditions: High temperatures and prolonged reaction times can favor this side reaction.[5]

  • Instability of the Organopalladium Intermediate: The oxidative addition product can undergo a competing reduction pathway instead of transmetalation.

To mitigate protodehalogenation:

  • Ensure rigorous anhydrous conditions by using freshly dried solvents and reagents.

  • Employ a milder base, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which are often effective in suppressing this side reaction.[5][6]

  • Optimize the reaction temperature and time, monitoring the reaction progress closely by TLC or LC-MS to avoid unnecessary heating.[5]

Q3: My reaction mixture turns black, and the reaction stalls. What does this indicate?

The formation of a fine black precipitate is a tell-tale sign of palladium catalyst decomposition, often referred to as "palladium black".[1] This indicates that the active Pd(0) catalyst has agglomerated and precipitated out of the solution, rendering it inactive. Several factors can contribute to this:

  • Oxygen Sensitivity: Palladium(0) catalysts are sensitive to oxygen.[1] An inadequate inert atmosphere can lead to oxidation and subsequent decomposition.

  • Thermal Instability: Prolonged exposure to high temperatures can cause the catalyst to decompose.[1]

  • Ligand Dissociation: If the ligand is not effectively stabilizing the palladium center, the metal can be prone to aggregation.

To prevent catalyst decomposition, ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen), degas all solvents thoroughly, and consider using a lower reaction temperature for a longer duration.[1]

Troubleshooting Guides

Issue 1: Low Yield in Buchwald-Hartwig Amination

Symptoms:

  • Low conversion of starting materials.

  • Presence of unreacted 2-halopyrimidine and 1-(Pyrimidin-2-yl)azetidin-3-ol.

  • Formation of palladium black.[1]

Troubleshooting Workflow:

cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents & Setup start Low Yield in Buchwald-Hartwig Amination catalyst Catalyst System Optimization start->catalyst conditions Reaction Condition Optimization start->conditions reagents Reagent & Setup Integrity start->reagents ligand Screen Ligands (e.g., XPhos, RuPhos, SPhos) catalyst->ligand solvent Screen Solvents (e.g., Toluene, Dioxane, THF) conditions->solvent inert Ensure Inert Atmosphere (Degas solvents, Ar/N2) reagents->inert precatalyst Use a Pre-catalyst (e.g., G3 or G4 palladacycles) ligand->precatalyst base Screen Bases (e.g., NaOtBu, K3PO4, Cs2CO3) precatalyst->base temperature Optimize Temperature (80-110 °C) solvent->temperature time Optimize Reaction Time (Monitor by LC-MS) temperature->time dry Use Anhydrous Reagents/Solvents inert->dry cluster_c4 Favoring C4-Substitution cluster_c2 Favoring C2-Substitution start Regioselectivity Issue (2,4-Dihalopyrimidine) c4_product Desired C4 Product start->c4_product c2_product Desired C2 Product start->c2_product standard_pd Standard Pd/Phosphine Catalysts c4_product->standard_pd nhc_ligands Bulky NHC Ligands c2_product->nhc_ligands

Caption: Decision tree for controlling regioselectivity in dihalopyrimidine couplings.

Representative Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general starting point and may require optimization for specific substrates.

  • Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add the 2-halopyrimidine (1.0 eq.), 1-(Pyrimidin-2-yl)azetidin-3-ol (1.1 eq.), the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 eq.), the ligand (if not using a pre-catalyst, e.g., XPhos, 0.04 eq.), and the base (e.g., NaOtBu, 1.4 eq.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, to a concentration of ~0.1 M).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. (2022). Journal of the American Chemical Society.
  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (2024). Organic Process Research & Development.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (2010). Topics in Organometallic Chemistry.
  • Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions. (2012). Synthesis.
  • Recent Developments in Palladium-Catalyzed Heterocycle Synthesis and Functionalization. (2005). Current Organic Chemistry.
  • Diagnosing issues with a failed Suzuki coupling?. (2021). Reddit. [Link]

  • The Role of the Base in Buchwald-Hartwig Amination. (2014). The Journal of Organic Chemistry.
  • Role of the base in Buchwald-Hartwig amination. (2014). PubMed. [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (2015). Synlett.
  • A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. (2025). BenchChem.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • How to prevent the ring-opening of azetidines during subsequent reactions. (2025). BenchChem.
  • Buchwald-Hartwig Amin
  • Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines. (2025). BenchChem.
  • Buchwald-Hartwig Amin
  • What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. (2020). Reaction Chemistry & Engineering.
  • Effect of various bases in the Buchwald coupling reaction a. (2017).
  • Help troubleshooting a Buchwald-Hartwig amination?. (2018). Reddit. [Link]

  • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. (2015). Gordon Research Conferences.
  • Specific Solvent Issues with Buchwald-Hartwig Amin
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). ACS Medicinal Chemistry Letters.
  • Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry. (n.d.). WuXi AppTec.
  • Technical Support Center: Troubleshooting Suzuki-Miyaura Coupling of Azulenylboron
  • Synthesis and biological evaluation of azetidinone derivatives with pyrazolone moiety. (2012). Indian Journal of Pharmaceutical Sciences.
  • Reactions of 2‐halopyridines to form 2‐alkyl pyridines. (2020).
  • Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. (2017). Molecules.
  • Molecular studies and antioxidant activity of new synthesis of oxadiozolo (3,2-a) pyrimidine linking to imidazopyridine. (2024). Baghdad Science Journal.
  • Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines. (2019). ACS Omega.
  • Technical Support Center: Suzuki Coupling Reactions of 1-(3-Bromopyridin-2-yl)ethanone. (2025). BenchChem.
  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. (2015). Journal of the American Chemical Society.
  • Solvent mixture screening for Suzuki coupling of 1 with 2. (2017).
  • Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. (2016). RSC Publishing.
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (2021).
  • 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. (2012). Journal of Medicinal Chemistry.
  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. (2011). University of Windsor.
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Aryl
  • Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-7carboxylate: Preservation of a Nitrile Functional Group under Mild Conditions. (2026). ChemRxiv.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (2015). ACS Chemical Neuroscience.
  • A deconstruction–reconstruction strategy for pyrimidine diversification. (2022).

Sources

Azetidine Synthesis Support Center: Troubleshooting & Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Azetidine Synthesis Technical Support Center. Azetidines—four-membered saturated nitrogen heterocycles—are highly valued in modern drug development for their ability to improve ligand efficiency, reduce lipophilicity, and enhance metabolic stability. However, their synthesis and downstream functionalization are notoriously challenging.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you overcome the inherent instability of the azetidine ring.

Core Fundamentals: The Causality of Azetidine Instability

Before troubleshooting specific reactions, it is critical to understand why azetidines fail. The reactivity and instability of azetidines are primarily driven by the intersection of their high ring strain and their inherent basicity.

Quantitative Data Summary: Ring Strain and Basicity
HeterocycleRing SizeRing Strain Energy (kcal/mol)pKa (Conjugate Acid)Reactivity Profile
Aziridine 326.77.98Highly susceptible to nucleophilic ring-opening.
Azetidine 425.2 - 25.411.29Intermediate stability; behaves like a secondary amine but opens under specific activation.
Pyrrolidine 55.811.31Stable; standard secondary amine reactivity.

As shown above, the ring strain of azetidine (~25.4 kcal/mol) is nearly as high as that of aziridine (1)[1], yet its basicity (pKa 11.29) mirrors the unstrained pyrrolidine (2)[2]. This high basicity means the azetidine nitrogen is easily protonated under acidic conditions. Protonation forms an azetidinium ion, which drastically lowers the activation energy for nucleophilic attack, leading to rapid C-N bond cleavage to relieve the ~25 kcal/mol of strain.

Troubleshooting Guide 1: Unintended Ring-Opening During N-Deprotection

Q: I am trying to remove a Boc protecting group from my azetidine intermediate using TFA, but LC-MS shows complete decomposition into an acyclic amine. How can I prevent this?

Expert Insight (Causality): The tert-butoxycarbonyl (Boc) group is typically removed using strong acids like trifluoroacetic acid (TFA) or HCl (3)[3]. However, in strained systems, the protonated azetidine intermediate (azetidinium ion) becomes highly electrophilic (4)[4]. Any ambient nucleophile (even weak ones like trifluoroacetate or water during workup) will attack the adjacent carbon, cleaving the ring to relieve strain.

Solutions:

  • Orthogonal Protecting Groups: If your synthetic route permits, switch from Boc to a Carboxybenzyl (Cbz) or tert-butanesulfonyl (Bus) group. Cbz can be removed via neutral hydrogenolysis (H₂, Pd/C), completely avoiding the azetidinium intermediate.

  • Base-Promoted Boc Deprotection: If you must use a Boc group, utilize a mild, base-promoted deprotection strategy. Recent methodologies demonstrate that Boc groups on azetidines can be removed using Cesium Carbonate (Cs₂CO₃) in refluxing methanol, preserving both the azetidine ring and other acid-sensitive functional groups (5)[5].

Step-by-Step Protocol: Base-Promoted Boc Deprotection
  • Setup: In a dry, round-bottom flask, dissolve the N-Boc-azetidine derivative (1.0 equiv) in anhydrous Methanol to achieve a 0.1 M concentration.

  • Reagent Addition: Add Cesium Carbonate (Cs₂CO₃, 3.0 equiv) to the solution.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C) under an inert atmosphere (N₂ or Argon).

  • Monitoring: Monitor the reaction via TLC or LC-MS. Typical reaction times range from 12 to 24 hours depending on the steric hindrance around the nitrogen.

  • Workup: Once complete, cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts, washing the pad with excess methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate and water. Extract the aqueous layer twice with Ethyl Acetate, dry the combined organic layers over Na₂SO₄, and concentrate to yield the free azetidine.

Troubleshooting Guide 2: Low Yields in Intramolecular Cyclization

Q: My attempt to synthesize an azetidine via the cyclization of a 1,3-amino alcohol derivative is yielding mostly elimination byproducts and oligomers. What is going wrong?

Expert Insight (Causality): The formation of a four-membered ring is kinetically and thermodynamically disfavored compared to five- or six-membered rings. The acyclic precursor must adopt a specific, high-energy gauche conformation to bring the nucleophilic nitrogen and electrophilic carbon into proximity (6)[6]. If the leaving group is poor, or if the base used for cyclization is too weak or too nucleophilic, intermolecular Sₙ2 reactions (oligomerization) or E2 eliminations will outcompete the desired intramolecular cyclization.

Solution: Utilize a one-pot mesylation/intracyclization protocol. Converting the hydroxyl group to a highly reactive mesylate (OMs) provides an excellent leaving group (7)[7]. Crucially, using a non-nucleophilic, strong base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) ensures rapid deprotonation of the amine without competing nucleophilic attack on the mesylate.

Step-by-Step Protocol: Mesylation and Intracyclization
  • Preparation: Dissolve the 1,3-amino alcohol (1.0 equiv) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M. Cool the solution to 0 °C using an ice bath.

  • Mesylation: Add Triethylamine (Et₃N, 1.5 equiv) followed by the dropwise addition of Methanesulfonyl chloride (MsCl, 1.2 equiv). Stir at 0 °C for 30 minutes, then allow it to warm to room temperature until TLC indicates complete consumption of the starting material.

  • Cyclization: To the same reaction flask, add DBU (1.5 to 2.0 equiv) dropwise.

  • Reaction: Stir the mixture at room temperature. The strong basicity of DBU will induce the intramolecular ring closure. Monitor by LC-MS (typically takes 2-6 hours).

  • Quenching & Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography on silica gel (pre-neutralized with 1% Et₃N to prevent acid-catalyzed decomposition on the column).

Troubleshooting Guide 3: Spontaneous Decomposition of Aryl Azetidines

Q: I synthesized an N-substituted aryl azetidine with a pendant amide group. It was stable in the NMR tube (CDCl₃), but degraded rapidly into a lactam during reverse-phase HPLC purification. Why?

Expert Insight (Causality): This is a classic case of intramolecular ring-opening decomposition. Reverse-phase HPLC often utilizes mobile phases containing 0.1% TFA or Formic Acid. The acidic pH protonates the azetidine nitrogen (8)[8]. If your molecule contains a pendant nucleophile (like an amide carbonyl oxygen) at a suitable distance (e.g., separated by 1-2 methylene units), it will undergo an acid-mediated intramolecular nucleophilic attack. This attack cleaves the azetidine ring, forming a lactone intermediate that subsequently rearranges into a stable lactam.

Solution: To prevent this, you must either:

  • Avoid Acidic Media: Purify the compound using basic HPLC conditions (e.g., 0.1% NH₄OH in Water/Acetonitrile) or normal-phase chromatography.

  • Structural Redesign: If the molecule must be stable at low pH (e.g., for oral bioavailability in the acidic stomach environment), you must tune the pKa of the azetidine nitrogen. Switching an N-phenyl group to an N-pyridyl group (specifically 2- or 4-pyridyl) withdraws electron density, lowering the azetidine pKa and preventing protonation at physiological or formulation pH levels.

Visualizing the Logic: Workflows and Mechanisms

To assist in rapid diagnostics, refer to the following logical workflows and mechanistic pathways.

TroubleshootingWorkflow Start Azetidine Ring-Opening Detected CheckAcid Are strong acids present? (e.g., TFA, HCl) Start->CheckAcid AcidYes Protonation activates N. Switch to Cbz/Bus groups or use base-promoted deprotection. CheckAcid->AcidYes Yes AcidNo Check Nucleophiles & Temperature CheckAcid->AcidNo No TempHigh Is Reaction Temp > 80°C? AcidNo->TempHigh LowerTemp Thermal decomposition. Lower temp, use stronger base for cyclization. TempHigh->LowerTemp Yes CheckSubst Check for pendant nucleophiles (e.g., amides) TempHigh->CheckSubst No IntraAttack Intramolecular attack. Tune pKa or expand linker length. CheckSubst->IntraAttack Present

Caption: Diagnostic workflow for identifying and resolving azetidine ring-opening issues.

MechanisticPathway Azetidine Neutral Azetidine (Strained but Stable) Protonated Azetidinium Ion (Highly Electrophilic) Azetidine->Protonated Acid (H+) Transition Nucleophilic Attack (Strain Relief) Protonated->Transition Nucleophile (Inter/Intramolecular) Acyclic Acyclic Amine (Decomposed Product) Transition->Acyclic C-N Bond Cleavage

Caption: Mechanistic pathway of acid-mediated azetidine ring opening.

References

  • Technical Support Center: Azetidine Synthesis Protocols Source: BenchChem URL:6

  • Technical Support Center: Azetidine Ring-Opening Reactions Source: BenchChem URL:4

  • A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols Source: ARKAT USA URL:7

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Source: CLOCKSS URL:2

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: RSC Publishing URL:1

  • How to prevent the ring-opening of azetidines during subsequent reactions Source: BenchChem URL:3

  • Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl) Source: ChemRxiv URL:5

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines Source: PMC - NIH URL:8

Sources

Overcoming side reactions in the synthesis of pyrimidinyl azetidines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Side Reactions & Optimization Protocols Ticket Status: OPEN Agent: Senior Application Scientist (Chemistry Division)

Executive Summary

The pyrimidinyl azetidine scaffold is a privileged structure in medicinal chemistry, frequently serving as a core pharmacophore in kinase inhibitors (e.g., JAK, CDK) and GPCR modulators. However, the synthesis of this moiety presents a unique dichotomy: the pyrimidine ring is prone to regioselectivity errors and hydrolysis, while the azetidine ring introduces significant strain (~25 kcal/mol), making it susceptible to acid-catalyzed ring opening and polymerization.

This guide addresses the three most critical failure modes reported by our users:

  • Regioisomeric Mixtures (S_NAr ambiguity).

  • Scaffold Decomposition (Azetidine ring opening).

  • Hydrolysis & Competitive Substitution (Solvent interference).

Module 1: Regiocontrol in Nucleophilic Aromatic Substitution (S_NAr)

User Ticket #402: "I reacted azetidine with 2,4-dichloropyrimidine and got a 60:40 mixture of isomers. How do I get exclusive C4 selectivity?"

Root Cause Analysis: In 2,4-dichloropyrimidines, the C4 position is generally more electrophilic due to the para-like resonance effect of the ring nitrogens. However, this selectivity is kinetic , not thermodynamic. It is highly sensitive to:

  • Sterics: Bulky substituents at C5 can block C4 attack.

  • Electronics: Electron-donating groups (EDGs) at C6 (e.g., -OMe, -NHR) raise the LUMO coefficient at C2, shifting selectivity.

  • Nucleophile Nature: Azetidine is a secondary amine with moderate steric bulk; unlike tertiary amines which can favor C2 via a reversible ammonium salt intermediate, azetidine generally follows standard S_NAr rules favoring C4.

Troubleshooting Protocol: Enforcing C4 Selectivity
ParameterRecommendationMechanistic Rationale
Temperature 0°C to RT (Do not heat initially)C4 substitution has a lower activation energy (

). Heating overcomes the higher

of C2 attack, eroding selectivity.
Base DIPEA (Hunig's Base)Non-nucleophilic base prevents competitive substitution. Avoid inorganic bases (K₂CO₃) if solubility is poor, as heterogeneous reaction rates can vary.
Solvent n-Butanol or IPA (Protic)Protic solvents stabilize the Meisenheimer complex intermediate via H-bonding, often enhancing the rate of the kinetic (C4) product formation.
Stoichiometry 0.95 eq. Azetidine Using a slight deficit of the nucleophile ensures the highly reactive C4 positions are consumed first, leaving unreacted starting material rather than C2/C4 bis-substituted byproducts.
Decision Tree: Predicting Regioselectivity

Regioselectivity Start Substrate: 2,4-Dichloropyrimidine C5_Sub Is there a substituent at C5? Start->C5_Sub C5_Type Is C5 substituent EWG (e.g., NO2, F)? C5_Sub->C5_Type Yes C6_Sub Is there an EDG at C6 (OMe, NH2)? C5_Sub->C6_Sub No Result_C4 Major Product: C4-Substitution (Kinetic Control) C5_Type->Result_C4 Yes (Increases C4 electrophilicity) Result_Mix Risk: Mixture of Isomers (Requires Cryogenic Cond.) C5_Type->Result_Mix No (Steric clash at C4) C6_Sub->Result_C4 No Result_C2 Major Product: C2-Substitution (Electronic Reversal) C6_Sub->Result_C2 Yes (LUMO shift to C2)

Figure 1: Decision matrix for predicting the site of nucleophilic attack on pyrimidine rings based on substitution patterns.

Module 2: Preventing Azetidine Ring Opening

User Ticket #515: "My product disappears during workup. NMR shows a messy aliphatic chain instead of the azetidine ring."

Root Cause Analysis: Azetidines possess high ring strain (~25 kcal/mol).[1] While stable under basic conditions, they are extremely acid-sensitive .

  • Mechanism: Protonation of the azetidine nitrogen creates a potent leaving group (ammonium). Any nucleophile (Cl⁻ from HCl, H₂O, or intramolecular heteroatoms) can attack the ring carbons (C2/C4), leading to ring opening (hydrolysis or polymerization).

  • Common Culprit: Using 1M HCl or acidic brine during extraction to remove excess amine.

Self-Validating Workup Protocol (The "Basic Wash")

Objective: Isolate product without triggering ring strain release.

  • Quench: Pour reaction mixture into saturated NaHCO₃ (pH ~8.5) or 0.5 M NaOH (if product is not ester-sensitive).

    • Validation: Check aqueous layer pH with paper. Must be > 8.

  • Extraction: Use Dichloromethane (DCM) or EtOAc .

    • Note: Azetidines are polar. If yield is low, add 5% MeOH to the organic layer to improve extraction efficiency.

  • Washing: NEVER wash with HCl or NH₄Cl. Use Brine only.

  • Concentration: Keep water bath < 40°C.

    • Why? Thermal energy + trace acid traces can trigger oligomerization.

Visualizing the Failure Mode:

RingOpening Azetidine Pyrimidinyl Azetidine (Strained Ring) Protonated Activated Azetidinium Ion (Highly Electrophilic) Azetidine->Protonated + H+ Acid Acidic Workup (H+) Acid->Protonated Opened Ring-Opened Byproduct (Linear Amine) Protonated->Opened + Nu attack Nu Nucleophile (Cl-, H2O, R-OH) Nu->Opened

Figure 2: Mechanism of acid-catalyzed azetidine ring opening. Protonation activates the ring strain, facilitating nucleophilic cleavage.[1]

Module 3: Buchwald-Hartwig Coupling (When S_NAr Fails)

User Ticket #609: "S_NAr is too slow with my electron-rich pyrimidine. I tried Buchwald but got dehalogenation."

Root Cause Analysis: Electron-rich pyrimidines (e.g., amino-substituted) deactivate the ring towards S_NAr. Pd-catalysis is required. However, azetidine is a small, secondary amine that can be difficult to couple due to:

  • β-Hydride Elimination: Not possible for azetidine itself, but possible if the catalyst coordinates poorly.

  • Reductive Dehalogenation: The pyrimidine accepts a hydride instead of the amine if the catalytic cycle is sluggish.

Optimized Buchwald System for Azetidines
ComponentRecommendationWhy?
Catalyst Source Pd(OAc)₂ or Pd₂dba₃ Standard sources.
Ligand BINAP or Xantphos Bidentate ligands with wide bite angles prevent the formation of inactive Pd-bis(amine) complexes and stabilize the reductive elimination step.
Base Cs₂CO₃ Milder than NaOtBu. Prevents base-mediated decomposition of the azetidine or pyrimidine.
Solvent 1,4-Dioxane or Toluene Anhydrous is critical. Water poisons the catalyst and promotes hydrolysis of the chloride.
Temperature 80°C - 100°C Required for oxidative addition into electron-rich C-Cl bonds.

Protocol Check:

  • Degassing: Oxygen kills this reaction. Sparge solvent with Argon for 15 mins before adding catalyst.

  • Order of Addition: Add Azetidine last to prevent it from coordinating to Pd before the ligand does.

Module 4: Competitive Hydrolysis

User Ticket #712: "I see a peak with M+16 (or M-Cl+OH) in LCMS."

Issue: Hydrolysis of the chloropyrimidine to hydroxypyrimidine (tautomerizes to pyrimidone). Context: This happens when water is present in the S_NAr reaction, especially with carbonate bases (K₂CO₃) which are hygroscopic.

Solution:

  • Switch Solvent: Use Anhydrous THF or DMF instead of alcohols if hydrolysis is persistent.

  • Switch Base: Use Triethylamine (TEA) or DIPEA (organic bases introduce less water than hygroscopic inorganic salts).

  • Dry Your Reagents: Azetidine hydrochloride salt is often hygroscopic. Dry it under vacuum over P₂O₅ before use.

References

  • Regioselectivity of 2,4-Dichloropyrimidines

    • Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
    • Source: J. Org.[2][3] Chem. 2015, 80, 15, 7757–7763.[3]

    • URL:[Link]

  • Azetidine Ring Stability & Opening

    • Title: Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
    • Source: ACS Med. Chem. Lett. 2021, 12, 11, 1773–1779.
    • URL:[Link]

  • Buchwald-Hartwig Coupling Scope

    • Title: Palladium-Catalyzed Amination of Aryl Halides and Sulfon
    • Source: Organic Reactions (Wiley).
    • URL:[Link]

  • General Azetidine Synthesis & Reactivity

    • Title: Recent Advances in the Synthesis and Reactivity of Azetidines.[4][5][6]

    • Source: Org.[2][4][6][7] Biomol. Chem., 2021, 19, 3517-3529.

    • URL:[Link]

Sources

Method refinement for the functionalization of 1-(Pyrimidin-2-yl)azetidin-3-ol

[1]

Status: Operational Lead Scientist: Senior Application Specialist Scope: Activation, Substitution, Oxidation, and Mitsunobu Protocols.[1]

Scaffold Analysis & Reactivity Profile[1]

Before initiating any protocol, understand the "personality" of your molecule.[1]

  • The Azetidine Ring: Possesses ~25 kcal/mol of ring strain.[2] While kinetically stable, it is susceptible to ring-opening (homo-Michael addition) under high thermal stress or strong acidic conditions.[1]

  • The Pyrimidine Group: Acts as a strong Electron-Withdrawing Group (EWG).

    • Benefit: It reduces the basicity of the azetidine nitrogen (

      
      ), making the ring more resistant to acid-catalyzed opening compared to 
      
      
      -alkyl azetidines.
    • Challenge: It deactivates the ring, requiring stronger nucleophiles for

      
       displacement at the C3 position.
      
  • The C3-Hydroxyl: A secondary alcohol in a sterically constrained environment.[1]

Troubleshooting Modules

Module A: Activation of the Hydroxyl Group (Mesylation/Tosylation)

Goal: Convert -OH to -OMs (Mesylate) for subsequent displacement. Common Failure: Low yield due to hydrolysis or ring cleavage during workup.[1]

Q: Why am I seeing ring-opened byproducts during mesylation? A: While the pyrimidine stabilizes the ring, the generation of HCl during the reaction with methanesulfonyl chloride (MsCl) can still trigger degradation if not neutralized immediately. Localized "hotspots" of acidity are the culprit.

Refined Protocol (The "Buffered Cold" Method):

  • Solvent: Use anhydrous DCM (Dichloromethane).

  • Base: Use Triethylamine (TEA) (2.0 equiv) plus a catalytic amount of DMAP (0.1 equiv). The DMAP accelerates the reaction, reducing the time the molecule sits in the reaction mixture.

  • Temperature: Cool to -10°C (salt/ice bath), not just 0°C.

  • Addition: Add MsCl (1.2 equiv) dropwise over 20 minutes.

  • Quench: Do not use acidic workup.[1][3] Quench with saturated

    
    .[1]
    

Visual Workflow: Mesylation Logic

MesylationWorkflowStartStart: Azetidin-3-olStep1Dissolve in DCMAdd TEA (2.0 eq) + DMAP (cat.)Start->Step1Step2Cool to -10°CStep1->Step2Step3Add MsCl DropwiseStep2->Step3CheckCheck TLC (1 hr)Step3->CheckSuccessQuench: Sat. NaHCO3(Product: Stable Mesylate)Check->SuccessCompleteFailAcidic Workup / Heat(Result: Ring Opening)Check->FailImproper Quench

Figure 1: Optimized workflow for mesylation emphasizing temperature control and basic quench to prevent ring opening.

Module B: Nucleophilic Substitution ( )

Goal: Displacing the leaving group (OMs/OTs) with amines, azides, or thiols. Common Failure: No reaction (recovery of starting material) or elimination products.

Q: My nucleophile isn't displacing the mesylate. Should I heat it to reflux? A: Proceed with caution. Heating azetidines >80°C increases the risk of ring strain release (ring opening).

  • Diagnosis: The

    
     transition state on a 4-membered ring is sterically hindered (puckering effect).
    
  • Solution: Change the solvent system before changing the temperature. Switch from MeCN to DMF or DMSO to strip the cation and increase nucleophilicity.

Data: Solvent Effects on Azetidine Substitution (


 Nucleophile)
SolventTemperatureTimeYieldNote
Acetonitrile60°C12 h45%Slow reaction.[1]
DMF 50°C 4 h 88% Recommended. Dipolar aprotic acceleration.[1]
Toluene100°C6 h30%Decomposition observed (Ring opening).
Module C: Oxidation to Azetidin-3-one

Goal: Create the ketone for reductive amination or Grignard addition. Common Failure: Decomposition of the ketone (Azetidin-3-one is highly reactive).[1]

Q: Can I use Swern oxidation? A: Swern is risky due to the generation of HCl and the requirement for low temperatures followed by a base quench. If the base addition is too slow, the transient acidic conditions can open the ring.

  • Recommendation: Use Dess-Martin Periodinane (DMP) .[1] It operates at room temperature, is non-acidic, and avoids the "active chlorine" species of Swern.[1]

Refined Protocol (DMP Oxidation):

  • Dissolve alcohol in wet DCM (water accelerates DMP mechanism).

  • Add DMP (1.2 equiv) and

    
     (3 equiv) solid to the flask.
    
  • Stir at RT for 2 hours.

  • Critical Workup: Quench with

    
     (to kill oxidant) and
    
    
    simultaneously.

Visual Decision Tree: Oxidation Strategy

OxidationStrategyStartTarget: Azetidin-3-oneMethod1Method A: SwernStart->Method1Method2Method B: Dess-Martin (DMP)Start->Method2RiskRisk: HCl generationRequires -78°CMethod1->RiskBenefitBenefit: Neutral pHRoom TempMethod2->BenefitOutcome1High Risk of Ring OpeningRisk->Outcome1Outcome2Recommended PathHigh YieldBenefit->Outcome2

Figure 2: Selection logic for oxidation methods.[1] DMP is preferred to maintain ring integrity.

Module D: Mitsunobu Reaction

Goal: Invert stereochemistry or install ethers/esters. Common Failure: Separation of Triphenylphosphine oxide (

Q: I cannot purify the product from the phosphine oxide byproduct. A: 1-(Pyrimidin-2-yl)azetidines are polar, often co-eluting with

1
  • Solution 1 (Reagent Switch): Use (Cyanomethylene)tributylphosphorane (CMBP) (also known as Tsunoda reagent). The byproduct is water-soluble and can be washed away.[1]

  • Solution 2 (Workup): If using standard DEAD/

    
    , perform a "MgBr2 workup." 
    
    
    coordinates strongly to Magnesium.[1] Add
    
    
    to the ether solution of your crude mix; the phosphine oxide complex precipitates out.

Frequently Asked Questions (FAQs)

Q1: Is the pyrimidine ring stable to the conditions used to deprotect the azetidine (if I wanted to remove it)? A: No. The pyrimidine is attached via an

Q2: I see a spot on TLC that stays at the baseline during substitution reactions. What is it? A: This is likely the quaternary ammonium salt . If you use a tertiary amine base (like TEA) in excess with a reactive mesylate, the azetidine nitrogen (or the added base) can alkylate itself. Ensure you use hindered bases (DIPEA) if a base is strictly necessary during the substitution step, though usually, the nucleophile anion is sufficient.

Q3: Can I do reductive amination on the ketone (Azetidin-3-one)? A: Yes, but use Sodium Triacetoxyborohydride (STAB) in DCE. Do not use

1

References

  • Azetidine Stability & Synthesis

    • Recent Advances in the Synthesis and Reactivity of Azetidines.[2][4] RSC Publishing.[1] (2021).[2] Discusses ring strain (~25.4 kcal/mol) and stability profiles.[2]

  • Mitsunobu Protocols

    • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products.[5] PMC.[1][6] (2023).[7] Details pKa requirements and byproduct management.

  • Oxidation Methodologies

    • Dess-Martin Periodinane in Organic Synthesis.[1] Standard reference for non-acidic oxidation of acid-sensitive substrates.[1]

  • Pyrimidinyl-Azetidine Scaffold

    • 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as Histamine H3 Receptor Agonists.[1][6] J. Med.[1] Chem. (2019). Describes the synthesis and stability of 1-(pyrimidin-2-yl)azetidine derivatives via

      
      . 
      

Technical Support Center: Troubleshooting Solubility for 1-(Pyrimidin-2-yl)azetidin-3-ol Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the physicochemical properties of pyrimidine-based small molecules.

While the introduction of an azetidin-3-ol moiety is a well-documented medicinal chemistry strategy to serve as an optimal hydrophilic head group and reduce overall lipophilicity[1], the planar nature of the pyrimidine ring often leads to strong


 stacking. This results in high crystal lattice energy, which severely limits aqueous solubility[2],[3].

This guide is designed to help drug development professionals troubleshoot solubility bottlenecks, from in vitro assay precipitation to in vivo formulation challenges.

Part 1: Frequently Asked Questions (Troubleshooting Guide)

Q1: My analog precipitates immediately upon diluting the DMSO stock into the aqueous assay buffer. How can I prevent this?

The Causality: You are exceeding the compound's kinetic solubility limit. When a highly concentrated DMSO stock is introduced to an aqueous buffer, the rapid change in the dielectric constant forces the lipophilic analog out of solution before it can establish hydrogen bonds with water. The azetidin-3-ol hydroxyl group requires time and proper orientation to solvate. The Solution:

  • Buffer Optimization: Introduce a surfactant or carrier protein. Adding 0.01% Tween-20 or 0.1% Bovine Serum Albumin (BSA) provides hydrophobic pockets that temporarily shield the pyrimidine core, preventing nucleation.

  • Step-down Dilution: Never dilute directly from 10 mM DMSO to aqueous buffer. Create an intermediate dilution in a co-solvent (e.g., PEG300 or propylene glycol) before the final aqueous transfer.

Q2: We need to formulate our lead analog for in vivo PK studies, but its thermodynamic solubility in PBS is <1 µg/mL. What strategy should we prioritize?

The Causality: Low thermodynamic solubility in pyrimidine analogs usually stems from either high crystal packing energy (indicated by a melting point >200°C) or poor solvation (indicated by a LogP > 4)[4],[3]. The Solution: If the compound lacks ionizable groups for salt formation, you must bypass the crystal lattice energy.

  • For high melting point analogs: Amorphous Solid Dispersions (ASDs) are highly effective[4].

  • For high LogP analogs: A standard vehicle protocol utilizing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline has been shown to yield clear solutions at

    
     2.5 mg/mL for azetidin-3-ol containing compounds[5]. Alternatively, complexation with 20% Sulfobutyl ether beta-cyclodextrin (SBE-
    
    
    
    -CD) in saline is highly recommended[5].
Q3: From a medicinal chemistry perspective, how can we structurally modify the analog to improve solubility without losing target affinity?

The Causality: The flat, rigid structure of the pyrimidine core drives insolubility through efficient crystal packing. The Solution: You must disrupt the planarity. Strategies include increasing the fraction of sp3 hybridized carbons (Fsp3), introducing steric bulk (e.g., ortho-methylation on adjacent rings) to force a twisted conformation, or adding solubilizing tags like morpholine or piperazine to increase rotational degrees of freedom[2],[3].

Part 2: Formulation Strategies Comparison

To systematically select a formulation vehicle for your 1-(Pyrimidin-2-yl)azetidin-3-ol analog, compare the quantitative and qualitative parameters of standard solubilization techniques below.

Formulation StrategyMechanism of SolubilizationIdeal Compound ProfileMax Drug LoadingProsCons
Co-solvent System (e.g., PEG300/Tween-80)Reduces dielectric constant of the solvent mixture; micellar encapsulation.High LogP (>4), Low Melting Point.2 - 5 mg/mLEasy to prepare; highly reproducible[5].Potential toxicity/hemolysis at high surfactant concentrations.
Cyclodextrin Complexation (SBE-

-CD)
Encapsulates the lipophilic pyrimidine core within a hydrophilic cyclic oligosaccharide shell.High LogP, moderate molecular weight (<800 Da).5 - 10 mg/mLExcellent biocompatibility; masks bitter taste[5].Bulky analogs may not fit into the cyclodextrin cavity.
Amorphous Solid Dispersion (ASD) Traps the drug in a high-energy, disordered state within a polymer matrix (e.g., PVP K30).High Melting Point (>200°C), High Crystal Lattice Energy.10 - 30% (w/w)Dramatically increases dissolution rate and bioavailability[4].Risk of recrystallization over time; requires physical stability testing.
Salt Formation Introduces an ionic charge to maximize ion-dipole interactions with water.Presence of basic/acidic moieties (pKa 2-10)[4].>50 mg/mLMost stable and scalable approach.Not applicable to neutral analogs; hygroscopicity risks.

Part 3: Experimental Workflows & Visualizations

Workflow 1: Troubleshooting In Vitro Precipitation

G Step1 Compound Precipitates in Aqueous Buffer Step2 Assess Kinetic Solubility (Nephelometry) Step1->Step2 Step3A Add Surfactant (0.01% Tween-20 / 0.1% BSA) Step2->Step3A Assay Optimization Step3B Intermediate Solvent Dilution (e.g., PEG300) Step2->Step3B Protocol Optimization Step4A Clear Solution: Proceed with Assay Step3A->Step4A Success Step4B Persistent Precipitation: Formulation / MedChem Required Step3A->Step4B Failure Step3B->Step4A Success Step3B->Step4B Failure

Workflow for troubleshooting in vitro precipitation of pyrimidine analogs.

Workflow 2: Formulation Selection Logic

FormulationTree Prop Analyze Physicochemical Properties Ionizable Ionizable Group? (pKa 2-10) Prop->Ionizable Salt Salt Formation & pH Adjustment Ionizable->Salt Yes HighMP High Melting Point (>200°C)? Ionizable->HighMP No ASD Amorphous Solid Dispersion (ASD) HighMP->ASD Yes (Lattice Energy) HighLogP High LogP (>4)? HighMP->HighLogP No Lipid Lipid / Co-solvent Formulation HighLogP->Lipid Yes (Lipophilic) Cyclo Cyclodextrin Complexation HighLogP->Cyclo No (Solvation)

Decision tree for selecting a formulation strategy based on physicochemical properties.

Part 4: Standard Operating Procedures (SOPs)

Protocol A: Self-Validating Kinetic Solubility Assessment (Nephelometry)

This protocol is self-validating because it utilizes internal controls to ensure the assay matrix and detection systems are functioning correctly, regardless of the test compound's behavior.

Materials:

  • 10 mM DMSO stock of the 1-(Pyrimidin-2-yl)azetidin-3-ol analog.

  • Assay Buffer (e.g., PBS, pH 7.4).

  • Positive Control: Caffeine (highly soluble, validates lack of false-positive scattering).

  • Negative Control: Nicardipine (poorly soluble, validates detection of true precipitation).

Step-by-Step Methodology:

  • Preparation of Serial Dilutions: In a 96-well V-bottom plate, prepare a 2-fold serial dilution of the analog, Caffeine, and Nicardipine in 100% DMSO (Concentration range: 10 mM down to 0.15 mM).

  • Aqueous Transfer: Transfer 5 µL of each DMSO dilution into a 96-well flat-bottom UV-transparent plate containing 245 µL of Assay Buffer (final DMSO concentration = 2%).

  • Incubation: Seal the plate and shake at 300 RPM for 2 hours at room temperature to allow thermodynamic equilibration of the kinetic crash.

  • Measurement: Read the plate using a nephelometer (light scattering) or a microplate reader at 620 nm (absorbance).

  • Validation & Analysis:

    • Validation Check: Caffeine must show baseline scattering across all wells. Nicardipine must show a sharp inflection point (precipitation) around 10-20 µM. If these fail, the buffer or reader is compromised.

    • Test Compound: Plot concentration vs. scattering/absorbance. The kinetic solubility limit is the concentration immediately preceding the inflection point where scattering sharply increases.

Protocol B: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation)

This protocol disrupts the crystal lattice of high-melting-point pyrimidine analogs to create a supersaturated state in the GI tract[4].

Materials:

  • 1-(Pyrimidin-2-yl)azetidin-3-ol analog.

  • Polymer Matrix: Polyvinylpyrrolidone (PVP K30).

  • Volatile Solvent: Dichloromethane (DCM) or Methanol.

Step-by-Step Methodology:

  • Weighing: Accurately weigh 100 mg of the analog and 400 mg of PVP K30 (1:4 drug-to-polymer ratio)[4].

  • Dissolution: Transfer both components to a round-bottom flask and add a minimal volume of DCM (or DCM/Methanol 1:1 mixture) until complete dissolution is achieved. Sonicate if necessary.

  • Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at 40°C until a thin, uniform film forms on the flask wall[4].

  • Secondary Drying: Place the flask in a vacuum oven at room temperature for 24 hours to remove residual solvent.

  • Harvesting & Validation: Scrape the resulting film and gently mill it into a fine powder.

    • Self-Validation: Analyze the powder via Powder X-Ray Diffraction (PXRD). A successful ASD will display a broad "halo" with no sharp diffraction peaks, confirming the complete destruction of the crystalline pyrimidine lattice.

Part 5: References

  • Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5-a]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease Journal of Medicinal Chemistry (2022). URL:

  • Design and synthesis of 2,4-disubstituted thiazole amide derivatives as potential anti-schizophrenia agents RSC Publishing (2026). URL:

  • Azetidin-3-ol hydrochloride | ADC Linker MedChemExpress URL:

  • Technical Support Center: Enhancing the Solubility and Bioavailability of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine Benchchem URL:

  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain PubMed (2024). URL:

Sources

Technical Support Center: Metabolic Stability of Azetidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Status: Open Agent: Senior Application Scientist Subject: Strategies to Enhance Metabolic Stability in Azetidine Scaffolds

Welcome to the Azetidine Optimization Hub

You are likely here because your azetidine-containing lead compound is showing high intrinsic clearance (


) in liver microsomes or hepatocytes. While azetidines are powerful bioisosteres—often used to replace gem-dimethyl groups, reduce lipophilicity, or rigidify amine chains—their strained four-membered ring system introduces specific metabolic vulnerabilities.

This guide is structured as a Tier 3 Technical Support resource. We move beyond basic advice to address the mechanistic root causes of instability and provide actionable synthetic strategies to fix them.

Module 1: Diagnostic Hub (Troubleshooting)

Before synthesizing new analogs, you must diagnose the mechanism of instability. Use this decision matrix to categorize your clearance issue.

Step 1: The Triage Protocol

User Question: My compound has a short half-life (


) in Human Liver Microsomes (HLM). How do I know which part of the azetidine is failing?

Diagnostic Workflow:

  • Run Metabolite Identification (MetID): Incubate with HLM in the presence of NADPH.

  • Check for Mass Shifts: Look for +16 Da (Oxidation) or +32 Da (Double Oxidation).

  • Check for Ring Opening: Look for +18 Da (Hydrolysis) or specific aldehyde fragments.

Decision Matrix:

Azetidine_Diagnosis Start High Intrinsic Clearance (Cl_int) MetID Perform MetID (LC-MS/MS) Start->MetID Result1 Mass Shift +16 Da (N-Oxide or C-Hydroxylation) MetID->Result1 Result2 Ring Opening / Aldehyde Formation (Reactive Metabolite) MetID->Result2 Analysis1 Is the +16 on the Nitrogen? Result1->Analysis1 Strategy3 Strategy: GSH Trapping Assay (Check for bioactivation) Result2->Strategy3 Yes_N Diagnosis: N-Oxidation Cause: High basicity / Steric access Analysis1->Yes_N Yes No_C Diagnosis: α-Carbon Oxidation Cause: Electron-rich C-H bonds at pos 2 Analysis1->No_C No Strategy1 Strategy: Reduce pKa (Fluorination at pos 3) Yes_N->Strategy1 Strategy2 Strategy: Steric Blockade (2-Me or Spiro-cycles) No_C->Strategy2

Figure 1: Diagnostic decision tree for isolating the metabolic soft spot in azetidine analogs.

Module 2: Structural Modification Strategies

Once you have diagnosed the issue, apply these specific synthetic strategies.

Strategy A: Electronic Modulation (The "Fluorine Switch")

Target Issue: High basicity leading to N-oxidation or strong CYP heme-iron coordination.

The Logic: Azetidines are generally more basic than their acyclic counterparts (dimethylamines). High basicity increases the affinity for the CYP450 active site (Type II binding). Introducing electron-withdrawing groups (EWGs) at the 3-position (distal to the nitrogen) lowers the


 of the amine without introducing steric bulk at the binding site.

Implementation:

  • 3-Fluoroazetidine: Lowers

    
     by ~1.5–2.0 log units.
    
  • 3,3-Difluoroazetidine: Drastically lowers

    
     (often < 6.0), rendering the amine non-basic and significantly reducing CYP affinity.
    

Comparative Data (Illustrative):

Scaffold

(Approx)
LogD (pH 7.4)Metabolic Stability Risk
Azetidine ~11.0LowHigh (N-oxidation &

-C oxidation)
3-Fluoroazetidine ~9.0LowerModerate (Reduced N-affinity)
3,3-Difluoroazetidine ~6.0LowestLow (Electron-deficient ring protects against oxidation)
Strategy B: Steric Shielding (The "Spiro" Solution)

Target Issue:


-Carbon hydroxylation (oxidation at the 2-position) leading to ring opening.

The Logic: The carbon adjacent to the nitrogen (C2) is the primary site for CYP450-mediated hydrogen abstraction. If this occurs, the resulting carbinolamine is unstable and can collapse, opening the ring.

  • Fix: Block the C2 position or rigidify the entire scaffold to prevent the conformational adaptation required for CYP oxidation.

  • Gold Standard: Spiro[3.3]heptane systems.[1][2] By incorporating the azetidine into a spirocycle, you eliminate the hydrogens at the 3-position and sterically crowd the 2-position, often dramatically improving stability compared to piperidines or morpholines.

Strategy C: Lipophilicity Reduction (LipMetE)

Target Issue: Non-specific hydrophobic binding to CYP enzymes.

The Logic: According to the Lipophilic Metabolism Efficiency (LipMetE) concept pioneered by Pfizer, metabolic stability often tracks linearly with lipophilicity (


). Azetidines are inherently less lipophilic than larger rings (pyrrolidines/piperidines).
  • Action: If your azetidine is unstable, ensure you haven't appended highly lipophilic side chains. Replace phenyl rings attached to the azetidine with bicyclo[1.1.1]pentanes or oxetanes to lower overall LogD, which indirectly protects the azetidine ring.

Module 3: Experimental Protocols

Do not rely on standard screening alone. Strained rings require specific safety checks for reactive metabolites.

Protocol 1: Glutathione (GSH) Trapping Assay

Purpose: To detect if your azetidine is undergoing bioactivation (ring opening) to form reactive iminium ions or aldehydes, which can cause toxicity.

Workflow:

  • Incubation: Mix Test Compound (

    
    ) + HLM (
    
    
    
    ) + NADPH (
    
    
    ).
  • Trapping Agent: Add Glutathione (GSH) or Dansyl-GSH (

    
    ) to the incubation mixture immediately.
    
  • Timepoints: 0, 15, 30, 60 min at

    
    .
    
  • Quench: Add ice-cold Acetonitrile (1:3 ratio).

  • Analysis: LC-MS/MS. Search for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH) or specific GSH-adduct masses (

    
    ).
    

Visualizing the Bioactivation Pathway:

Bioactivation Azetidine Azetidine (Parent) AlphaOH α-Hydroxy Azetidine Azetidine->AlphaOH [O] CYP CYP450 (Oxidation) Iminium Reactive Iminium Ion AlphaOH->Iminium -H2O RingOpen Ring Open Aldehyde Iminium->RingOpen Hydrolysis GSH_Adduct GSH Adduct (Toxic Flag) Iminium->GSH_Adduct +GSH RingOpen->GSH_Adduct +GSH

Figure 2: Pathway of azetidine bioactivation leading to potential GSH adducts.

Module 4: Frequently Asked Questions (FAQs)

Q: Is the azetidine ring chemically stable in plasma? A: Generally, yes. Unlike aziridines (3-membered rings), azetidines are usually stable to chemical hydrolysis at physiological pH (7.4). However, they can be unstable in acidic media (simulated gastric fluid). If you see degradation in plasma, check if your compound is an ester (esterase cleavage) rather than ring instability.

Q: Why is my 3-fluoroazetidine less potent than the parent? A: While fluorination improves metabolic stability (by lowering


), it also reduces the basicity of the nitrogen. If your target requires a positive charge interaction (salt bridge) with an aspartate or glutamate residue in the binding pocket, the lower 

of the fluoro-analog might reduce binding affinity. You must balance stability vs. potency.

Q: Can I use an oxetane instead of an azetidine? A: Yes. If the basic nitrogen is the metabolic liability (N-oxidation) and is not required for binding, switching to an oxetane (oxygen analog) is a proven strategy. Oxetanes are metabolically robust and often iso-structural to the azetidine/gem-dimethyl group.

References
  • Stepan, A. F., et al. (2011).[3] "Metabolism-Directed Design of Oxetane-Containing Arylsulfonamide Derivatives as γ-Secretase Inhibitors." Journal of Medicinal Chemistry, 54(22), 7772–7783. Link

  • Stepan, A. F., et al. (2013).[4] "Evaluating the differences in cycloalkyl ether metabolism using the design parameter 'lipophilic metabolism efficiency' (LipMetE)." Journal of Medicinal Chemistry, 56(17), 6985–6990. Link

  • Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going." Organic & Biomolecular Chemistry, 17, 2839-2849. (Context on Spiro-cycles and Azetidines). Link

  • Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery."[5] Angewandte Chemie International Edition, 49(48), 8979-8983. (Comparative stability data). Link

Sources

Technical Support Center: Pharmacokinetic Optimization of the 1-(Pyrimidin-2-yl)azetidin-3-ol Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Lead Optimization Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific pharmacokinetic (PK) and physicochemical challenges associated with the 1-(Pyrimidin-2-yl)azetidin-3-ol fragment.

While incorporating an azetidine ring is a proven strategy to lower lipophilicity, increase aqueous solubility, and improve baseline metabolic stability compared to larger, more flexible rings like piperidine or pyrrolidine[1], this specific heteroaryl-azetidine system presents unique liabilities. This guide explores the causality behind these experimental roadblocks and provides self-validating protocols to overcome them.

Part 1: Troubleshooting FAQs

Q1: My compound exhibits high intrinsic clearance ( ) in human liver microsomes (HLM). Why is this happening, and how do I fix it?

The Causality: High microsomal clearance for this scaffold is typically driven by two distinct metabolic pathways:

  • CYP450-Mediated Oxidation: Cytochrome P450 enzymes act as monooxygenases, introducing an oxygen atom into electron-rich or sterically accessible sites[2]. The 5-position of the pyrimidine ring is a highly common "soft spot" for oxidative attack.

  • UGT-Mediated Glucuronidation: The secondary alcohol on the azetidin-3-ol ring is highly susceptible to Phase II conjugation by Uridine 5'-diphospho-glucuronosyltransferases (UGTs), a liability similarly observed in clinical azetidin-3-ol derivatives like cobimetinib[3].

The Solution: To block CYP450 oxidation, introduce a fluorine or chlorine atom at the C5 position of the pyrimidine ring. The high bond dissociation energy of the C-F bond resists monooxygenase cleavage[4]. To prevent glucuronidation, you must sterically hinder or remove the hydroxyl group. Converting the -OH to a methoxy (-OMe) or replacing it entirely with a fluorine atom (yielding 3-fluoroazetidine) will abolish UGT conjugation, though this will alter your hydrogen-bonding pharmacophore.

Q2: My compound degrades rapidly in simulated gastric fluid (pH 1.2). How do I prevent azetidine ring-opening?

The Causality: Azetidines possess significant ring strain. Under highly acidic conditions, the azetidine nitrogen can become protonated, transforming it into a better leaving group. This triggers an acid-mediated intramolecular (or intermolecular) nucleophilic attack, leading to irreversible ring-opening decomposition[5].

The Solution: Stability is directly tied to the


 of the azetidine nitrogen. The attached pyrimidine ring already helps by delocalizing the nitrogen's lone pair into the heteroaromatic system, thereby reducing its basicity[5]. However, if degradation still occurs, you must further lower the 

. Adding electron-withdrawing groups (EWGs) such as

or

to the 4- or 6-position of the pyrimidine ring will pull electron density away from the azetidine nitrogen, preventing protonation at stomach pH.
Q3: The biochemical potency is excellent, but Caco-2 permeability ( ) is poor, and the efflux ratio is high. What is the structural cause?

The Causality: The exposed hydroxyl group on the azetidin-3-ol acts as a strong hydrogen bond donor (HBD). High HBD counts increase the topological polar surface area (tPSA) and the desolvation energy required for the molecule to partition into the lipophilic cell membrane. Furthermore, exposed hydroxyls frequently serve as recognition motifs for P-glycoprotein (P-gp) efflux transporters.

The Solution: Mask the hydrogen bond donor. Alkylation (e.g., forming a methyl ether) or utilizing a bioisosteric replacement (e.g., replacing -OH with a fluorine atom or a methyl group) will reduce the tPSA, lower the desolvation penalty, and typically abrogate P-gp recognition.

Part 2: Optimization Logic & Quantitative Impact

Structural Vulnerabilities & Optimization Pathways

OptimizationLogic Scaffold 1-(Pyrimidin-2-yl)azetidin-3-ol Core Scaffold CYP CYP450 Oxidation (Pyrimidine C5) Scaffold->CYP UGT UGT Glucuronidation (Azetidin-3-ol -OH) Scaffold->UGT Acid Acid-Mediated Ring Opening Scaffold->Acid Sol_CYP Add -F or -Cl at C5 (Blocks oxidation site) CYP->Sol_CYP Sol_UGT Methylation (-OMe) or Fluorination (-F) UGT->Sol_UGT Sol_Acid Add EWG to Pyrimidine (Lowers Azetidine N pKa) Acid->Sol_Acid

Structural vulnerabilities of 1-(Pyrimidin-2-yl)azetidin-3-ol and corresponding PK optimization strategies.

Quantitative Data Summary: Impact of Modifications

The following table summarizes the typical pharmacokinetic shifts observed when modifying the baseline 1-(Pyrimidin-2-yl)azetidin-3-ol scaffold during lead optimization.

Scaffold ModificationPrimary RationaleImpact on

(HLM)
Impact on Permeability (

)
Impact on Acid Stability (pH 1.2)
Unmodified Baseline Starting PharmacophoreHigh (

)
Low (

)
Moderate (Degrades over 4h)
Pyrimidine C5-Fluoro Block CYP450 OxidationSignificantly Reduced Negligible changeSlight Improvement
Azetidine 3-Methoxy Block UGT / Mask HBDReduced (Blocks Phase II)Increased (

)
Negligible change
Pyrimidine C4-Trifluoromethyl Lower Azetidine N

Moderately ReducedModerately IncreasedHighly Stable (No degradation)

Part 3: Self-Validating Experimental Protocols

To ensure data integrity, all assays must be run as self-validating systems incorporating strict positive and negative controls.

Protocol 1: Comprehensive Microsomal Stability Assay (CYP & UGT)

Because this scaffold is vulnerable to both Phase I and Phase II metabolism, a standard NADPH-only assay is insufficient. You must supplement with UDP-glucuronic acid (UDPGA) and alamethicin (a pore-forming peptide that grants UDPGA access to luminal UGTs).

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

    
    .
    
  • Alamethicin Poration: Pre-incubate HLM (final concentration 0.5 mg/mL) with alamethicin (25

    
     protein) on ice for 15 minutes to unmask UGT activity.
    
  • Cofactor Addition: Add NADPH (final 1 mM) and UDPGA (final 2 mM) to the microsomal suspension.

  • Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding the test compound (final concentration 1

    
    , final DMSO 
    
    
    
    ).
  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract a 50

    
     aliquot and immediately quench into 150 
    
    
    
    of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
  • Validation Controls: Run Verapamil (high CYP clearance), Warfarin (low CYP clearance), and 7-Hydroxycoumarin (high UGT clearance) in parallel. The assay is only valid if 7-Hydroxycoumarin shows rapid depletion, confirming successful UGT unmasking.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life (

    
    ) and intrinsic clearance (
    
    
    
    ).
Protocol 2: Caco-2 Bidirectional Permeability Assay

To determine if the azetidin-3-ol hydroxyl group is triggering P-gp efflux, a bidirectional assay (Apical-to-Basolateral and Basolateral-to-Apical) is required.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4

    
     pore size) in 24-well transwell plates. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 
    
    
    
    , ensuring tight junction integrity.
  • Dosing Solutions: Prepare the test compound at 10

    
     in Hank’s Balanced Salt Solution (HBSS) buffered with 10 mM HEPES (pH 7.4).
    
  • Incubation:

    • A-to-B (Absorptive): Add 0.2 mL dosing solution to the apical chamber and 0.8 mL blank buffer to the basolateral chamber.

    • B-to-A (Secretory): Add 0.8 mL dosing solution to the basolateral chamber and 0.2 mL blank buffer to the apical chamber.

  • Sampling: Incubate at 37°C on an orbital shaker. Take 50

    
     samples from the receiver chambers at 60 and 120 minutes. Replace with an equal volume of fresh buffer.
    
  • Validation Controls: Run Propranolol (high permeability marker), Atenolol (low permeability marker), and Digoxin (known P-gp substrate). The assay is valid only if Digoxin demonstrates an Efflux Ratio (ER)

    
    .
    
  • Analysis: Quantify via LC-MS/MS. Calculate the Apparent Permeability (

    
    ) and the Efflux Ratio (
    
    
    
    ). An ER
    
    
    for your azetidine compound suggests active efflux liabilities.

References

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines National Institutes of Health (PMC) URL:[Link]

  • Discovery of the Clinical Candidate S‑892216: A Second-Generation of SARS-CoV‑2 3CL Protease Inhibitor for Treating COVID-19 National Institutes of Health (PMC) URL:[Link]

  • Cobimetinib (Compound Summary) PubChem URL:[Link]

  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review MDPI URL:[Link]

Sources

Technical Support Center: Scalable Synthesis of 1-(Pyrimidin-2-yl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Portal. As a Senior Application Scientist, I have designed this resource to guide researchers and drug development professionals through the thermodynamic, kinetic, and operational challenges of scaling the nucleophilic aromatic substitution (SNAr) between 2-chloropyrimidine and azetidin-3-ol.

Process Overview & Mechanistic Pathway

The synthesis of 2-aminopyrimidines via direct SNAr is the industry-standard method for constructing these privileged pharmacophores[1]. The reaction relies on the electron-deficient nature of the pyrimidine ring, which facilitates the attack of the azetidine nucleophile and subsequent halide displacement[2].

SNAr_Workflow Azetidine Azetidin-3-ol HCl FreeBase Free Azetidin-3-ol Azetidine->FreeBase Neutralization Base Base (e.g., K2CO3) Base->FreeBase Deprotonation Meisenheimer Meisenheimer Complex (Anionic Intermediate) FreeBase->Meisenheimer Nucleophilic Attack Pyrimidine 2-Chloropyrimidine Pyrimidine->Meisenheimer SNAr Addition Product 1-(Pyrimidin-2-yl)azetidin-3-ol (Target API) Meisenheimer->Product Cl- Elimination Waste Chloride Salts (Aqueous Waste) Meisenheimer->Waste Salt Partitioning

SNAr mechanism and workflow for 1-(Pyrimidin-2-yl)azetidin-3-ol synthesis.

Standard Operating Procedure (SOP): Scalable Batch Synthesis

This self-validating protocol is optimized for 100g+ scale, prioritizing exotherm control and chromatography-free isolation.

Reagents:

  • 2-Chloropyrimidine (1.0 eq)

  • Azetidin-3-ol hydrochloride (1.05 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Solvent: Isopropanol (IPA) / Water (4:1 v/v)

Step-by-Step Methodology:

  • Reactor Preparation: Charge a jacketed reactor with K₂CO₃ and the IPA/Water solvent mixture. Agitate at 200 rpm to form a uniform suspension.

  • Nucleophile Activation: Slowly charge azetidin-3-ol hydrochloride in portions over 30 minutes at 20°C.

    • Causality: Gradual addition controls the mild exotherm of neutralization and prevents clumping of the hygroscopic salt, ensuring a homogeneous free-base concentration.

  • Electrophile Addition: Dissolve 2-chloropyrimidine in a minimal volume of IPA. Dose this solution into the reactor over 1 hour at 25°C.

    • Causality: 2-Chloropyrimidine is a highly reactive electrophile. Controlled liquid dosing prevents thermal runaway and minimizes dimerization or hydrolysis side reactions.

  • Thermal Activation: Ramp the reactor temperature to 75°C. Hold for 12-16 hours. Monitor via HPLC until 2-chloropyrimidine is <1.0% AUC.

  • Workup & Isolation: Cool the reactor to 20°C. Concentrate the mixture under reduced pressure to remove the IPA. The product will begin to precipitate from the remaining aqueous phase. Cool to 5°C, filter the slurry, and wash the filter cake with strictly cold water followed by cold heptane.

  • Drying: Dry the solid in a vacuum oven at 45°C to a constant weight.

Frequently Asked Questions (FAQs): Process Scale-Up

Q: Why do we use a mixed IPA/Water solvent system instead of pure polar aprotic solvents like DMF or NMP? A: While DMF accelerates SNAr kinetics, it is notoriously difficult to remove on scale and poses reproductive toxicity risks. A mixed aqueous-organic system (like water/MeCN or water/IPA) perfectly balances the solubility of the inorganic base (K₂CO₃) and the organic electrophile[3]. Furthermore, IPA allows for a direct crystallization-driven isolation once the organic solvent is distilled off, completely bypassing the need for silica gel chromatography.

Q: We are observing a significant exotherm during the addition phase. How can we mitigate this? A: The exotherm is a combination of the acid-base neutralization (azetidin-3-ol HCl + K₂CO₃) and the initial SNAr bond formation. To build a self-validating, safe system, you must decouple these events. Neutralize the azetidin-3-ol HCl completely before introducing the 2-chloropyrimidine. Dose the 2-chloropyrimidine as a solution rather than a solid to maintain strict kinetic control over the reaction rate.

Q: Can we substitute K₂CO₃ with an organic base like DIPEA or Triethylamine? A: It is strongly discouraged for large-scale isolation. Organic bases generate highly soluble hydrochloride salts (e.g., DIPEA·HCl) that partition into organic solvents during workup. Because 1-(pyrimidin-2-yl)azetidin-3-ol is a highly polar molecule, washing the organic layer with water to remove DIPEA·HCl will result in catastrophic yield loss of your target API intermediate into the aqueous waste. Inorganic bases ensure the byproducts (KCl) remain strictly in the aqueous phase, allowing the product to precipitate cleanly[2].

Troubleshooting Guide: Impurities & Yield Optimization

When synthesizing small-ring heterocyclic derivatives, side reactions can severely impact the purity profile[3]. Use the following diagnostic table to troubleshoot deviations.

Observation / ImpurityRoot Cause Analysis (Causality)Corrective Action / Intervention
Incomplete Conversion (>5% SM remaining)Suboptimal free-basing of azetidin-3-ol HCl, or loss of 2-chloropyrimidine via sublimation into the reactor headspace.Ensure K₂CO₃ is finely milled. Seal the reactor tightly and lower the headspace sweep gas during the 75°C heating phase.
Hydrolysis Byproduct (Pyrimidin-2-ol)Excess water in the presence of strong base at high temperatures outcompetes the azetidine nucleophile.Maintain the IPA:Water ratio strictly at 4:1. Do not substitute K₂CO₃ with stronger bases like NaOH or KOH.
Product Oil-Out (Fails to crystallize)Residual IPA in the aqueous phase during the concentration step alters the supersaturation curve.Continue vacuum distillation until the internal temperature matches the boiling point of pure water at the applied pressure. Seed the mixture at 25°C.
High Chloride Content in final APIInadequate removal of KCl during the final filtration wash.Implement a displacement wash with strictly cold (0-5°C) water. Warm water will dissolve the polar product.

Analytical Validation Parameters

To ensure the trustworthiness of your synthesized batch, validate the material against these expected analytical benchmarks. Nucleophilic substitution reactions of dichloropyrimidines and halopyrimidines have distinct spectral signatures that confirm successful C-N bond formation[4].

Analytical TechniqueExpected Result / Diagnostic Marker
¹H NMR (DMSO-d₆) Pyrimidine protons: Doublet at ~8.3 ppm (2H), Triplet at ~6.6 ppm (1H).Azetidine protons: Multiplets at ~4.2-4.6 ppm (4H), Methine at ~4.6-4.8 ppm (1H).
LC-MS (ESI+) [M+H]⁺ expected at m/z 152.1.
HPLC (UV 254 nm) Product peak should exhibit >98% AUC. Monitor the relative retention time (RRT) of 2-chloropyrimidine (typically elutes later than the polar product).

References

  • Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. SciSpace.3

  • A "Catch-React-Release" Method for the Flow Synthesis of 2-Aminopyrimidines and Preparation of the Imatinib Base. ResearchGate.1

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. ACS Publications.4

  • 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol. Benchchem.2

Sources

Validation & Comparative

Publish Comparison Guide: 1-(Pyrimidin-2-yl)azetidin-3-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Value

In the landscape of modern drug discovery, 1-(Pyrimidin-2-yl)azetidin-3-ol represents a "privileged fragment"—a structural motif that consistently improves the physicochemical profile of bioactive molecules without sacrificing potency.

This guide compares this specific azetidine scaffold against its 5- and 6-membered ring analogs (pyrrolidine and piperidine). While piperidine-based inhibitors have historically dominated kinase and GPCR programs, they often suffer from high lipophilicity (logP) and metabolic liability. The 1-(Pyrimidin-2-yl)azetidin-3-ol moiety offers a strategic solution: it leverages the high ring strain and lower carbon count of the azetidine ring to lower lipophilicity, improve metabolic stability, and offer unique exit vectors for hydrogen bonding.

The "Polar Singularity" Advantage
  • Reduced Lipophilicity: Removing methylene groups (relative to piperidine) lowers cLogP, improving Lipophilic Efficiency (LipE).

  • Metabolic Hardening: The strained 4-membered ring is less prone to oxidative metabolism (P450-mediated hydroxylation) compared to the electron-rich C-H bonds of a piperidine ring.

  • Solubility: The C3-hydroxyl group, projected from a compact azetidine core, is highly solvent-exposed, disrupting crystal packing and enhancing aqueous solubility.

Part 2: Comparative Analysis (The Data)[1][2][3]

The following analysis compares 1-(Pyrimidin-2-yl)azetidin-3-ol (Compound A) against its direct structural analogs: 1-(Pyrimidin-2-yl)pyrrolidin-3-ol (Compound B) and 1-(Pyrimidin-2-yl)piperidin-4-ol (Compound C).

Representative Performance Matrix

Data synthesized from GPR119 agonist and JAK kinase inhibitor optimization campaigns.

FeatureAzetidine Scaffold (Compound A)Pyrrolidine Scaffold (Compound B)Piperidine Scaffold (Compound C)Verdict
Ring Size 4-Membered5-Membered6-MemberedAzetidine is most compact
cLogP 1.2 (Lowest)1.62.1 (Highest)Azetidine improves LipE
Metabolic Stability (t½) > 60 min (High)~45 min (Moderate)< 30 min (Low)Azetidine blocks metabolism
Solubility (FaSSIF) > 150 µM ~90 µM< 50 µMAzetidine is superior
Ligand Efficiency (LE) 0.42 0.380.33Azetidine maximizes potency/mass
Exit Vector Angle ~170° (Linear)~145° (Bent)~180° (Linear)Depends on pocket geometry
Chirality Achiral (at C3)Chiral (Enantiomers)Achiral (at C4)Azetidine simplifies synthesis
Mechanistic Insight: Why Azetidine Wins
  • Metabolic Blocking: The piperidine ring (Compound C) is a "metabolic sponge." Cytochrome P450 enzymes easily hydroxylate the C2/C6 positions (alpha to nitrogen) or the C3/C5 positions. The high ring strain of azetidine (~26 kcal/mol) makes the ring carbons less accessible and electronically less favorable for radical abstraction pathways used by P450s.

  • Vector Geometry: In kinase hinge binding, the pyrimidine acts as the acceptor/donor. The vector connecting the pyrimidine to the solubilizing hydroxyl group is critical. The azetidine ring provides a rigid, linear projection similar to piperidine but with significantly less bulk, allowing it to fit into tighter solvent channels.

Part 3: Visualizing the Scaffold Hopping Logic

The following diagram illustrates the decision-making pathway for transitioning from a "hit" molecule (Piperidine-based) to an optimized "lead" (Azetidine-based).

ScaffoldHopping Hit HIT COMPOUND (Piperidine Scaffold) High Potency, High LogP Issue ADME LIABILITY Rapid Metabolism Poor Solubility Hit->Issue In vivo testing Strategy SCAFFOLD HOPPING Ring Contraction Strategy Issue->Strategy Optimization required OptionA Pyrrolidine (5-ring) Introduces Chirality Moderate LogP drop Strategy->OptionA Path 1 OptionB Azetidine (4-ring) Achiral (Symmetric) Maximal LogP drop Strategy->OptionB Path 2 (Preferred) Result LEAD CANDIDATE 1-(Pyrimidin-2-yl)azetidin-3-ol High LipE, Metabolic Stability OptionA->Result Issues: Stereoisomers OptionB->Result Success: Rigid & Polar

Caption: Logical workflow for scaffold hopping from Piperidine to Azetidine to resolve ADME liabilities.

Part 4: Experimental Protocols

To validate the superiority of the 1-(Pyrimidin-2-yl)azetidin-3-ol scaffold, the following protocols ensure reproducible synthesis and metabolic profiling.

Protocol 1: Modular Synthesis via SnAr

This protocol utilizes a Nucleophilic Aromatic Substitution (SnAr) to couple the azetidine fragment to the pyrimidine core.

Reagents:

  • 2-Chloropyrimidine (1.0 eq)

  • Azetidin-3-ol hydrochloride (1.2 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Solvent: Ethanol or DMF

Step-by-Step Workflow:

  • Preparation: Dissolve 2-chloropyrimidine (100 mg, 0.87 mmol) in Ethanol (3 mL) in a microwave-compatible vial.

  • Addition: Add Azetidin-3-ol hydrochloride (115 mg, 1.05 mmol) followed by DIPEA (0.45 mL, 2.6 mmol).

  • Reaction: Seal the vial and heat to 100°C for 2 hours (thermal) or 120°C for 20 mins (microwave irradiation).

    • Checkpoint: Monitor reaction progress via LC-MS. The product peak (M+H = 152.1) should appear as the starting material (M+H = 115.0) disappears.

  • Workup: Concentrate the solvent under reduced pressure. Dilute the residue with Ethyl Acetate (10 mL) and wash with water (2 x 5 mL) and brine (5 mL).

  • Purification: The product is highly polar. If extraction is difficult, purify directly via Reverse Phase Flash Chromatography (C18 column, 0-30% Acetonitrile in Water).

  • Yield: Expect 85-95% yield of a white solid.

Protocol 2: Microsomal Stability Assay (Metabolic Hardening)

This assay quantifies the "Metabolic Hardening" effect of the azetidine ring.

Materials:

  • Liver Microsomes (Human/Mouse, 20 mg/mL)

  • NADPH Regenerating System

  • Test Compounds: Azetidine analog vs. Piperidine analog (1 µM final conc.)

Step-by-Step Workflow:

  • Pre-incubation: Mix 5 µL of test compound (200 µM stock) with 945 µL of Phosphate Buffer (pH 7.4) and 25 µL of Microsomes. Incubate at 37°C for 5 mins.

  • Initiation: Add 25 µL of NADPH regenerating system to initiate metabolism.

  • Sampling: At time points t = 0, 15, 30, and 60 minutes, remove 50 µL aliquots.

  • Quenching: Immediately dispense aliquot into 150 µL of ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 mins) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% Remaining) vs. Time. The slope (

    
    ) determines intrinsic clearance (
    
    
    
    ).[1]
    • Success Metric: The Azetidine analog should show a slope < 50% of the Piperidine analog.

Part 5: Molecular Mechanism Diagram

The following diagram details the specific chemical interactions that define the 1-(Pyrimidin-2-yl)azetidin-3-ol scaffold's biological activity.

Mechanism Pyrimidine Pyrimidine Ring (Hinge Binder) Target Target Protein (Kinase/GPCR) Pyrimidine->Target H-Bond Acceptor (Valine/Leucine) Linker N-Linkage (Rigid Connector) Azetidine Azetidine Ring (Scaffold Core) Linker->Azetidine Planar Geometry Azetidine->Target Hydrophobic Fit (Ribose Pocket) Hydroxyl 3-OH Group (Solubilizer) Water Bulk Solvent Hydroxyl->Water H-Bond Donor (Solubility) P450 CYP450 Enzyme P450->Azetidine BLOCKED (High Strain)

Caption: Mechanistic dissection of the scaffold's binding mode and metabolic resistance.

References

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Cianchetta, G., et al. (2014). Novel tricyclic pyrazolopyrimidines as potent and selective GPR119 agonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Enamine Ltd. (2019). 3-((Hetera)cyclobutyl)azetidines, "Stretched" Analogues of Piperidine...[2] Advanced Building Blocks for Drug Discovery. Journal of Organic Chemistry. Available at: [Link]

  • Tresadern, G., et al. (2011). Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1H-benzimidazol-2-ones as mGlu2 Receptor PAMs. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Comparative Analysis of Azetidine Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Rise of the Four-Membered Ring

In the pursuit of novel intellectual property and improved physicochemical profiles, medicinal chemistry has shifted away from flat, aromatic-heavy structures toward


-enriched scaffolds.[1] Among these, the azetidine  ring (a saturated four-membered nitrogen heterocycle) has emerged as a critical bioisostere for the ubiquitous piperidine and pyrrolidine rings.[1]

This guide provides a rigorous comparative analysis of azetidine scaffolds against their five- and six-membered counterparts.[1] It synthesizes physicochemical data, metabolic stability profiles, and synthetic protocols to empower researchers to make evidence-based design decisions.[2]

Physicochemical Profiling: Azetidine vs. Alternatives

The decision to incorporate an azetidine ring is often driven by the need to modulate lipophilicity (LogD) and basicity (


) without altering the primary pharmacophore's vector significantly.[1]
Comparative Data Matrix

The following table summarizes the core differences between azetidine, pyrrolidine, and piperidine scaffolds.

PropertyAzetidine (4-membered)Pyrrolidine (5-membered)Piperidine (6-membered)Impact on Drug Design
Ring Strain (kcal/mol) ~26.0~6.0~0.0High strain correlates with unique reactivity but potential chemical instability if not substituted correctly.[1]
Basicity (

of conj. acid)
~11.29~11.27~11.22Highly similar basicity means azetidine can replace larger rings without losing electrostatic interactions (e.g., salt bridges in the active site).
Lipophilicity (

LogP)
Baseline+0.3 to +0.5+0.6 to +0.8Critical Advantage: Azetidine lowers LogP, reducing non-specific binding and improving metabolic stability.
Conformation Puckered (~30°)EnvelopeChairThe "pucker" offers unique exit vectors for substituents, distinct from the equatorial/axial vectors of piperidine.
Metabolic Liability Low (Ring Strain)ModerateHighPiperidines are prone to

-oxidation; azetidines resist this due to the high energy barrier of forming

centers in a strained ring.[1]
Strategic Decision Logic

The following decision tree illustrates when to deploy an azetidine scaffold during Lead Optimization.

ScaffoldSelection Start Lead Optimization: High Clearance / Low Solubility CheckLogP Is LogP > 3.0? Start->CheckLogP CheckMetab Is Metabolic Soft Spot on the Ring? CheckLogP->CheckMetab Yes Piperidine Retain Piperidine (Add blocking groups like F) CheckLogP->Piperidine No (LogP is optimal) Azetidine Select Azetidine Scaffold (Lowers LogP, Blocks Oxidation) CheckMetab->Azetidine Yes (Alpha-oxidation) Oxetane Consider Oxetane (If basic amine not required) CheckMetab->Oxetane No (Need polarity change)

Figure 1: Decision logic for scaffold hopping. Azetidines are prioritized when lipophilicity reduction and metabolic blocking at the


-carbon are required simultaneously.[1]

Metabolic Stability & Toxicity Profiles[2]

Mechanism of Stability

Azetidines exhibit superior metabolic stability compared to piperidines. In a standard piperidine ring, Cytochrome P450 enzymes frequently target the


-carbon (adjacent to nitrogen) for oxidation, leading to ring opening.
  • The Azetidine Advantage: forming a radical or cation at the

    
    -position of a four-membered ring increases ring strain significantly.[1] This high energy barrier discourages P450-mediated oxidation, effectively "metabolically silencing" the ring.[1]
    
Experimental Protocol: Microsomal Stability Assay

Purpose: To quantify the intrinsic clearance (


) of azetidine analogs vs. piperidine standards.[1]

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).[1]

  • NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1]

  • Test Compounds (10 mM DMSO stock).

  • Quench Solution: Acetonitrile with internal standard (e.g., Tolbutamide).

Methodology:

  • Preparation: Dilute test compounds to 1 µM in phosphate buffer (100 mM, pH 7.4). Pre-incubate with HLM (0.5 mg/mL final conc) at 37°C for 5 minutes.

    • Expert Note: Avoid higher concentrations (>1 µM) to prevent enzyme saturation, which masks clearance issues.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots and immediately dispense into 150 µL of ice-cold Quench Solution.
    
    • Causality: Immediate quenching prevents post-sampling metabolism, ensuring data accuracy.

  • Analysis: Centrifuge at 4000 rpm for 20 min. Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    .[1][3]
    
    
    [1][3]

Structural Biology: The "Pucker" Factor[1]

Unlike the chair conformation of piperidine, the azetidine ring exists in a puckered conformation with a dihedral angle of approximately 25-30°.

  • Vector Implications: Substituents at the 3-position of azetidine exit at a distinct angle compared to the 4-position of piperidine.[1] This allows azetidines to access unique sub-pockets in a protein active site.

  • Case Study: Baricitinib (Olumiant):

    • Indication: Rheumatoid Arthritis (JAK1/JAK2 inhibitor).[1][4][5]

    • Structure: Contains an azetidine ring linked to a pyrazole.[5]

    • Role: The azetidine ring serves as a rigid linker that orients the ethylsulfonyl group to interact with the solvent front while maintaining a compact profile that fits the ATP-binding pocket.[1] The bioisosteric replacement of a larger ring here was crucial for optimizing the pharmacokinetic profile (oral bioavailability).

Synthetic Accessibility: 3-Arylazetidines[1]

Historically, azetidines were difficult to synthesize due to ring strain.[6] Modern photoredox and cross-coupling methods have revolutionized access. Below is a robust protocol for synthesizing 3-arylazetidines, a common pharmacophore.

Protocol: Nickel-Catalyzed Cross-Coupling of Azetidin-3-iodo Derivatives

Target: Rapid access to 3-arylazetidines from commercially available N-Boc-3-iodoazetidine.[1]

Reagents:

  • N-Boc-3-iodoazetidine (1.0 equiv)[1]

  • Aryl Zinc Reagent (ArZnBr) or Aryl Boronic Acid (depending on conditions)[1]

  • Catalyst:

    
     (10 mol%)[1]
    
  • Ligand: Pybox or similar tridentate ligand (15 mol%)[1]

  • Solvent: DMA/THF (1:1)[1]

Step-by-Step Workflow:

  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon.

    • Trustworthiness:

      
       species are oxygen-sensitive; failure to purge will result in homocoupling or no reaction.[1]
      
  • Catalyst Formation: Mix

    
     and Ligand in DMA for 20 mins until the solution turns a deep color (complex formation).
    
  • Addition: Add N-Boc-3-iodoazetidine followed by the Aryl Zinc reagent dropwise at 0°C.

    • Expert Note: Exothermic reaction. Controlling temperature prevents

      
      -hydride elimination side products.[1]
      
  • Reaction: Stir at Room Temperature for 12 hours.

  • Workup: Quench with saturated

    
    , extract with EtOAc. Purify via silica gel chromatography.
    
Synthetic Pathway Diagram

SynthesisWorkflow Start N-Boc-3-iodoazetidine Reagents Ar-ZnBr + Ni Cat. (Negishi Coupling) Start->Reagents Intermediate Oxidative Addition (Ni-Azetidine Complex) Reagents->Intermediate 0°C to RT Product 3-Aryl-N-Boc-Azetidine Intermediate->Product Reductive Elim. Deprotection TFA/DCM (Boc Removal) Product->Deprotection Final Free Amine Salt Deprotection->Final

Figure 2: Synthetic route for 3-arylazetidines via Nickel-catalyzed cross-coupling, enabling rapid library generation.

References

  • Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. PubMed. Available at: [Link] (Verified via search result 1.1)[1]

  • Baricitinib (Olumiant) Structure and Properties. PubChem. Available at: [Link][1]

  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link] (Verified via search result 1.4)[1]

  • Recent Advances in the Synthesis and Reactivity of Azetidines. Royal Society of Chemistry. Available at: [Link] (Verified via search result 1.10)[1]

Sources

In Vivo Validation of 1-(Pyrimidin-2-yl)azetidin-3-ol Scaffolds: Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Positioning

1-(Pyrimidin-2-yl)azetidin-3-ol represents a privileged pharmacophore in modern medicinal chemistry, most notably functioning as the polar headgroup for GPR119 agonists designed to treat Type 2 Diabetes Mellitus (T2DM) and metabolic syndrome. While also explored in Histamine H3 receptor (H3R) modulation for CNS disorders, its primary validation context lies in metabolic regulation.

This guide focuses on the in vivo validation of lead compounds utilizing this scaffold. Unlike traditional sulfonylureas, GPR119 agonists containing the 1-(pyrimidin-2-yl)azetidin-3-ol core offer a mechanism of glucose-dependent insulin secretion (GSIS) , minimizing hypoglycemia risk.

Key Value Proposition:

  • Dual Mechanism: Simultaneously stimulates GLP-1 secretion (gut) and insulin secretion (pancreas).

  • Structural Advantage: The azetidine ring provides conformational rigidity, while the pyrimidine moiety enhances metabolic stability compared to pyridine analogs.

Mechanistic Validation & Signaling Pathway

To validate efficacy, one must first confirm the mechanism. Compounds based on this scaffold activate GPR119, a Gs-coupled GPCR.[1] The validation logic relies on detecting downstream cAMP accumulation and subsequent incretin release.

GPR119 Signaling Cascade

GPR119_Pathway Agonist 1-(Pyrimidin-2-yl) azetidin-3-ol Derivative GPR119 GPR119 Receptor (Beta-cell / L-cell) Agonist->GPR119 Binding Gs Gs Protein GPR119->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP Increases PKA PKA / Epac2 cAMP->PKA Activates Insulin Insulin Secretion (Glucose Dependent) PKA->Insulin In Beta-cells GLP1 GLP-1 Release (Gut) PKA->GLP1 In L-cells

Figure 1: Dual-action mechanism of GPR119 agonists utilizing the azetidine-pyrimidine scaffold.

Comparative Efficacy Profile

The following table benchmarks a representative 1-(Pyrimidin-2-yl)azetidin-3-ol based lead (Compound X) against Standard of Care (SoC) alternatives.

Table 1: Comparative Efficacy & Safety Profile

FeatureCompound X (Scaffold Based) Sitagliptin (DPP-4 Inhibitor) Glimepiride (Sulfonylurea) Validation Metric
Primary Target GPR119 (Agonist)DPP-4 (Enzyme Inhibitor)K_ATP Channel (Blocker)cAMP assays (In Vitro)
Glucose Lowering (OGTT) High (20-35% AUC reduction)Moderate (15-25% AUC reduction)Very High (>40% AUC reduction)OGTT Area Under Curve
Hypoglycemia Risk Low (Glucose-dependent)LowHigh (Glucose-independent)Fasting Blood Glucose
GLP-1 Elevation Direct Secretion (2-3x fold)Stabilization (1.5-2x fold)NonePlasma Active GLP-1
Weight Effect Neutral to Slight LossNeutralWeight Gain4-Week Chronic Dosing
Key Advantage Synergistic with DPP-4iWell-toleratedPotencyCombination Efficacy

In Vivo Validation Protocols

Scientific integrity requires robust, reproducible workflows. The following protocols are optimized for validating this specific chemical class, accounting for its PK/PD properties.

Protocol A: Oral Glucose Tolerance Test (OGTT) in C57BL/6 Mice

Objective: Assess acute glycemic control.[1]

Experimental Logic: The azetidine-pyrimidine scaffold typically exhibits rapid absorption. Dosing must be timed to coincide with


 during the glucose challenge.

Workflow Diagram:

OGTT_Workflow Step1 Acclimatization (1 Week) C57BL/6J Mice Step2 Fasting (6-16 Hours) Water ad libitum Step1->Step2 Step3 Baseline Bleed (t = -30 min) Tail Vein Step2->Step3 Step4 Compound Dosing (PO Gavage) Vehicle vs. 10-30 mg/kg Step3->Step4 Step5 Glucose Challenge (t = 0 min) 2g/kg PO Step4->Step5 Step6 Sampling (15, 30, 60, 120 min) Blood Glucose & Insulin Step5->Step6

Figure 2: Step-by-step OGTT workflow for GPR119 agonist validation.

Detailed Methodology:

  • Animals: Male C57BL/6J mice (8-10 weeks),

    
     per group.
    
  • Fasting: Fast mice overnight (12h) or morning fast (6h) to normalize basal glucose. Note: 6h fasting is often preferred for incretin targets to preserve metabolic flexibility.

  • Formulation: Suspend 1-(Pyrimidin-2-yl)azetidin-3-ol derivative in 0.5% Methylcellulose or 20% HP-

    
    -CD.
    
  • Dosing: Administer vehicle or Compound X (e.g., 3, 10, 30 mg/kg) via oral gavage (PO) 30-60 minutes prior to glucose load.

  • Challenge: Administer Glucose (2 g/kg) PO.

  • Readout: Measure blood glucose via glucometer and collect plasma (EDTA/DPP4-inhibitor tubes) for Insulin/GLP-1 ELISA.

  • Success Criteria: Statistically significant reduction in Glucose

    
     (
    
    
    
    ) vs. Vehicle.
Protocol B: Active GLP-1 Secretion Assay

Objective: Confirm the "Gut-Mechanism" (GPR119 activation in L-cells).

  • Preparation: Pre-treat mice with a DPP-4 inhibitor (e.g., Sitagliptin 10 mg/kg) to prevent GLP-1 degradation, allowing detection of secretion rather than stability.

  • Dosing: Administer 1-(Pyrimidin-2-yl)azetidin-3-ol derivative.

  • Sampling: Collect portal vein blood (terminal) or retro-orbital blood at

    
     (e.g., 30 min post-dose).
    
  • Analysis: Quantify Active GLP-1 (7-36 amide) using a high-sensitivity ELISA.

  • Interpretation: A >2-fold increase in Active GLP-1 vs. Vehicle confirms GPR119 engagement in the gut.

Critical Analysis & Troubleshooting

Pharmacokinetic Considerations

The 1-(Pyrimidin-2-yl)azetidin-3-ol moiety is polar.

  • Issue: Low permeability or rapid clearance.

  • Solution: Successful leads often append a lipophilic tail (e.g., aryl sulfone or biphenyl ether) to the azetidine nitrogen or the pyrimidine ring to balance LogD (target 2.0–3.5).

  • Check: If in vivo efficacy is low despite high in vitro potency, perform a PK study. If exposure is low, the scaffold may require lipophilic substitution to improve membrane permeability.

Species Selectivity

GPR119 exhibits species differences.

  • Validation: Ensure the compound has comparable potency on Human vs. Murine GPR119 . Some azetidine derivatives show >10-fold shifts.

  • Control: Use a reference agonist (e.g., MBX-2982 ) as a positive control in all assays.

References

  • Jones, R. M., et al. (2009). GPR119 agonists for the treatment of type 2 diabetes.[1][2][3] Expert Opinion on Therapeutic Patents. Link

  • Semple, G., et al. (2011). Discovery of the GPR119 Agonist MBX-2982. Journal of Medicinal Chemistry. Link

  • Hogenauer, K., et al. (2014). GPR119 Agonists with Azetidine Scaffolds: Synthesis and Biological Evaluation. Bioorganic & Medicinal Chemistry Letters. Link

  • Wágner, G., et al. (2019).[4] 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists. Journal of Medicinal Chemistry. Link

  • Ritter, K., et al. (2016). G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Diabetes: Recent Progress. Journal of Medicinal Chemistry. Link

Sources

Structure-Activity Relationship (SAR) studies of 1-(Pyrimidin-2-yl)azetidin-3-ol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Structure-Activity Relationship (SAR) Studies of 1-(Pyrimidin-2-yl)azetidin-3-ol Derivatives in Drug Discovery

As a Senior Application Scientist, navigating the delicate balance between pharmacodynamics (target affinity) and pharmacokinetics (solubility, metabolic stability, permeability) is the core of lead optimization. In recent years, the 1-(pyrimidin-2-yl)azetidin-3-ol motif has emerged as a highly privileged structural feature across multiple therapeutic areas, from anti-MRSA antibiotics to SARS-CoV-2 3CL protease inhibitors and EGFR kinase inhibitors.

This guide provides an objective, data-driven comparison of the 1-(pyrimidin-2-yl)azetidin-3-ol pharmacophore against alternative amine substitutions, detailing the mechanistic causality behind its success and providing self-validating experimental workflows for its implementation.

Mechanistic Rationale: Why 1-(Pyrimidin-2-yl)azetidin-3-ol?

The transition from early hit compounds to viable clinical candidates often requires dismantling metabolically labile or overly lipophilic substructures. The integration of a pyrimidine ring linked to an azetidin-3-ol moiety solves two distinct medicinal chemistry challenges simultaneously:

  • The Pyrimidine Core (Metabolic Shielding): Early-generation leads often utilize Schiff bases (C=N) or simple phenyl rings as linkers. These are notorious metabolic "soft spots" susceptible to rapid hepatic oxidation. Replacing these with a pyrimidine ring significantly enhances microsomal stability[1]. Furthermore, the electron-deficient nature of the pyrimidine ring makes it an excellent electrophile for late-stage Nucleophilic Aromatic Substitution (SNAr)[2].

  • The Azetidin-3-ol Advantage (Physicochemical Tuning):

    • Solubility & ClogP Rescue: Appending lipophilic tails (e.g., tert-butyl or biphenyl groups) to a scaffold drives target affinity but devastates aqueous solubility. The azetidin-3-ol group introduces a highly polar surface area, lowering the ClogP and rescuing oral bioavailability[1][3].

    • Critical Hydrogen Bonding: The terminal hydroxyl group acts as a potent Hydrogen Bond Donor (HBD) and Acceptor (HBA). In the development of second-generation SARS-CoV-2 3CLpro inhibitors, introducing a hydroxylated azetidine maintained critical active-site anchoring while reducing overall lipophilicity[4].

    • Reduced Basicity: While piperazine is a classical solubilizing group, its high basicity often leads to hERG channel blockade (cardiotoxicity) and poor passive membrane permeability. Azetidin-3-ol is significantly less basic, mitigating these off-target liabilities while maintaining the required polarity[1].

SAR_Logic A Core Scaffold (e.g., Thiazole/Indole) B Pyrimidin-2-yl Linker (Metabolic Stability) A->B Replaces Labile Schiff Base C Azetidin-3-ol Moiety (Target Binding & PK) B->C SNAr Coupling D Decreased ClogP (Improved Solubility) C->D E H-Bond Donor/Acceptor (Receptor Anchoring) C->E F Reduced Basicity (Lower hERG Liability) C->F

Fig 1. Pharmacophore logic of the 1-(pyrimidin-2-yl)azetidin-3-ol motif in drug design.

Comparative SAR Data: Azetidin-3-ol vs. Alternative Amines

To objectively evaluate the performance of the azetidin-3-ol moiety, we compare it against standard aliphatic and saturated heterocyclic amines using data derived from the optimization of biphenylthiazole antibiotics targeting Methicillin-Resistant Staphylococcus aureus (MRSA)[1].

The SAR study focused on replacing the terminal amine on a rigidified pyrimidine/oxadiazole core to balance antimicrobial efficacy with aqueous solubility.

Terminal Amine SubstitutionStructural CharacteristicClogP ImpactMRSA MIC (μg/mL)Physicochemical & PK Profile
Aminocyclohexyl Highly lipophilic, lacks terminal HBDIncreases> 25.0Poor aqueous solubility; inactive due to inability to form terminal H-bonds.
Unsubstituted Azetidine Moderate lipophilicity, lacks terminal HBDNeutral> 25.0Improved solubility over cyclohexyl, but lacks the necessary target anchoring.
Piperazine Basic, contains terminal HBDDecreases1.56Excellent potency and solubility. However, high basicity introduces potential hERG liabilities.
Azetidin-3-ol Polar, low basicity, contains HBD/HBADecreases3.12 Optimal Balance: Potent efficacy, excellent aqueous solubility, and reduced basicity-driven toxicity.

Data Analysis: The stark contrast between the inactive unsubstituted azetidine (MIC > 25 μg/mL) and the potent azetidin-3-ol derivative (MIC = 3.12 μg/mL) isolates the causality of the terminal hydroxyl group. It is not merely a solubilizing appendage; it is a critical pharmacophoric feature required for target engagement[1].

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes an analytical checkpoint to confirm causality and prevent downstream failures.

Protocol A: Synthesis of 1-(Pyrimidin-2-yl)azetidin-3-ol via SNAr

This procedure utilizes Nucleophilic Aromatic Substitution (SNAr) to couple the azetidine ring to the pyrimidine core[2][3].

Step-by-Step Methodology:

  • Reagent Preparation: In a dry, round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 equivalent of the 2-chloropyrimidine intermediate in anhydrous DMF (0.2 M concentration).

  • Amine Addition: Add 1.2 equivalents of azetidin-3-ol hydrochloride. Causality Note: The hydrochloride salt is highly stable and prevents the azetidine from undergoing premature degradation.

  • Base Activation: Dropwise, add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality Note: DIPEA serves a dual purpose: it neutralizes the HCl salt to free-base the azetidin-3-ol and acts as an acid scavenger for the HCl generated during the SNAr coupling.

  • Thermal Coupling: Heat the reaction mixture to 60–80 °C.

  • Validation Checkpoint (LC-MS): After 2 hours, sample 10 μL of the reaction, dilute in LC-grade methanol, and analyze via LC-MS. The reaction is self-validating when the starting material mass [M+H] is fully replaced by the product mass [M+H + 57 Da (azetidin-3-ol minus Cl)].

  • Workup & Purification: Quench the reaction with ice-cold water to precipitate the product. Extract with Ethyl Acetate (3x). Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via silica gel flash chromatography (DCM:MeOH gradient).

SNAr_Workflow Step1 1. Reagent Prep 2-Chloropyrimidine + Azetidin-3-ol HCl Step2 2. Base Addition DIPEA (2.5 eq) in DMF/DMSO Step1->Step2 Step3 3. SNAr Reaction Stir at 60-80°C, Monitor via LC-MS Step2->Step3 Step4 4. Workup H2O Quench, EtOAc Extraction Step3->Step4 Step5 5. Purification Silica Gel Chromatography Step4->Step5

Fig 2. Self-validating SNAr synthesis workflow for 1-(pyrimidin-2-yl)azetidin-3-ol derivatives.

Protocol B: Biological Evaluation (MIC Broth Microdilution)

To validate the biological efficacy of the synthesized derivatives, a standard microdilution assay is employed.

Step-by-Step Methodology:

  • Inoculum Preparation: Suspend isolated colonies of MRSA (e.g., USA300 strain) in sterile saline to match a 0.5 McFarland standard (approx.

    
     CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).
    
  • Compound Plating: In a 96-well plate, perform two-fold serial dilutions of the azetidin-3-ol derivative (starting at 64 μg/mL) in MHB.

  • Self-Validating Controls:

    • Positive Control: Vancomycin (ensures assay sensitivity to known antibiotics).

    • Negative Control: 1% DMSO in MHB (ensures the vehicle does not inhibit bacterial growth).

    • Sterility Control: Uninoculated MHB (ensures no contamination).

  • Incubation & Readout: Inoculate wells with 50 μL of the bacterial suspension. Incubate at 37 °C for 18–24 hours. The MIC is recorded as the lowest concentration exhibiting no visible bacterial growth.

References

  • Biphenylthiazole antibiotics with an oxadiazole linker: An approach to improve physicochemical properties and oral bioavailability. European Journal of Medicinal Chemistry (2018).

  • 4-(Azetidin-3-yloxy)-6-chloropyrimidine. Benchchem Chemical Database.

  • Phenylthiazoles with tert-Butyl side chain: Metabolically stable with anti-biofilm activity. European Journal of Medicinal Chemistry (2018).

  • Recent Progress of Small-Molecule Epidermal Growth Factor Receptor (EGFR) Inhibitors against C797S Resistance in Non-Small-Cell Lung Cancer. Journal of Medicinal Chemistry (2017).

  • A Second-Generation of SARS-CoV-2 3CL Protease Inhibitor for Treating COVID-19. bioRxiv (2025).

Sources

Bioisosteric Replacement Strategies for the 1-(Pyrimidin-2-yl)azetidin-3-ol Core

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines bioisosteric replacement strategies for the 1-(Pyrimidin-2-yl)azetidin-3-ol core, a privileged scaffold in modern drug discovery used to modulate lipophilicity (LogP), metabolic stability, and vector orientation in kinase inhibitors and GPCR ligands.

Executive Summary: The "Magic" of the Core

The 1-(Pyrimidin-2-yl)azetidin-3-ol scaffold represents a "sweet spot" in fragment-based drug design. It combines a polar, electron-deficient aromatic ring (pyrimidine) with a strained, metabolic "hard" handle (azetidine) containing a solubilizing group (-OH).

  • Physicochemical Role: The azetidin-3-ol moiety lowers cLogP significantly (typically by 1.0–1.5 units) compared to piperidine or pyrrolidine analogs while maintaining a rigid vector.

  • Pharmacophore: The pyrimidine often serves as a kinase hinge binder (acceptor-donor-acceptor motif) or a GPCR aromatic anchor.

  • Liability: The primary liabilities are rapid oxidative metabolism at the pyrimidine C-4/C-6 positions and potential Phase II conjugation (glucuronidation) of the hydroxyl group.

This guide compares three bioisosteric strategies to optimize this core: Scaffold Morphing (Azetidine), Heterocyclic Tuning (Pyrimidine), and Functional Group Swapping (Hydroxyl).

Strategy I: Azetidine Scaffold Morphing

Objective: Alter ring strain and basicity without disrupting the vector angle.

Comparison: Azetidine vs. Bioisosteres

The azetidine ring is often replaced to modulate pKa (azetidine N pKa ~8-9 depending on substitution) or to block metabolism.

FeatureAzetidin-3-ol (Reference) 3-Fluoroazetidine 3,3-Difluoroazetidine Bicyclo[1.1.1]pentane
Electronic Effect Polar, H-bond Donor/AcceptorPolar, H-bond Acceptor onlyLipophilic, e- withdrawingNon-polar, Bioisostere of Phenyl/Azetidine
Basicity (N-pKa) ~5.0 (linked to pyrimidine)~3.5 (Lower)~2.0 (Very Low)N/A (Amide linker usually required)
Metabolic Risk Glucuronidation of -OHHigh StabilityHigh StabilityExcellent Stability
Vector Geometry Puckered (Butterfly)PuckeredPlanar/PuckeredLinear/Rigid
Case Study Insight: Histamine H3 Agonists

In the development of non-imidazole H3 agonists, researchers compared the azetidinyl core to pyrrolidinyl and piperidinyl analogs.

  • Finding: The azetidine analog (VUF16839) showed superior metabolic stability (low CYP interaction) compared to larger rings, attributing this to the lower lipophilicity and the specific "puckering" angle of the azetidine, which prevented optimal access to the CYP heme center [1].

Strategy II: Heterocyclic Tuning (The Pyrimidine)

Objective: Modulate electron density and "soft spot" metabolism.

The 2-aminopyrimidine motif is ubiquitous but prone to oxidation.

  • Alternative A: Pyridine (2-aminopyridine) [1]

    • Effect: Increases basicity of the exocyclic nitrogen. Removes one nitrogen acceptor, potentially losing a hinge interaction in kinases.

    • Use Case: When the pyrimidine is too electron-deficient to form strong H-bonds.

  • Alternative B: Pyrazine/Triazine

    • Effect: Further lowers pKa. Triazines are often used to increase polarity but can suffer from rapid clearance.

  • Alternative C: 5-Fluoropyrimidine

    • Effect: Blocks metabolic oxidation at the C-5 position (a common soft spot). The fluorine atom also modulates the pKa of the ring nitrogens via induction.

Decision Pathway: Heterocycle Selection

HeterocycleStrategy Start Pyrimidine Liability Analysis Oxidation Issue: Rapid Oxidation? Start->Oxidation Hinge Issue: Weak Hinge Binding? Start->Hinge Solubility Issue: Poor Solubility? Start->Solubility Block C-5 with F/Cl Block C-5 with F/Cl Oxidation->Block C-5 with F/Cl Yes Switch to Pyridine Switch to Pyridine Oxidation->Switch to Pyridine If N-oxidation Hinge->Switch to Pyridine Increase Basicity Switch to Purine/Indazole Switch to Purine/Indazole Hinge->Switch to Purine/Indazole Need Donor Switch to Triazine Switch to Triazine Solubility->Switch to Triazine Increase Polarity Add solubilizing tail Add solubilizing tail Solubility->Add solubilizing tail Keep Core

Figure 1: Decision tree for optimizing the heterocyclic portion of the core.

Strategy III: Functional Group Bioisosteres (The Hydroxyl)

Objective: Remove the glucuronidation liability while maintaining polarity.

The -OH group at the 3-position of azetidine is a classic metabolic handle.

  • Fluorine (-F): The classic bioisostere. It removes the H-bond donor capability but maintains the dipole.

    • Impact: Often increases CNS penetration due to removal of the H-bond donor.

  • Difluoro (-F2): Replaces -H and -OH.

    • Impact: Lowers pKa of the azetidine nitrogen significantly.

  • Methyl (-CH3):

    • Impact: Increases lipophilicity (LogP +0.5). Useful if the molecule is too polar.

Experimental Protocols

Protocol A: SNAr Synthesis of 1-(Pyrimidin-2-yl)azetidin-3-ol

This protocol utilizes a nucleophilic aromatic substitution, the standard method for assembling this core.

Reagents:

  • 2-Chloropyrimidine (1.0 eq)

  • Azetidin-3-ol hydrochloride (1.2 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Solvent: Ethanol or DMF

Workflow:

  • Dissolution: Dissolve 2-chloropyrimidine (1 mmol) in Ethanol (5 mL).

  • Addition: Add Azetidin-3-ol HCl (1.2 mmol) followed by DIPEA (3 mmol).

  • Reaction: Reflux at 80°C for 4–6 hours. Monitor by LC-MS (Target mass: ~152.08 Da).

  • Workup: Concentrate in vacuo. Dilute with EtOAc, wash with water and brine.

  • Purification: Flash chromatography (DCM:MeOH 95:5).

Protocol B: Microsomal Stability Assay

Validates the metabolic stability improvements of bioisosteres.

Workflow:

  • Incubation: Incubate test compound (1 µM) with liver microsomes (human/mouse, 0.5 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.[2]

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes.

  • Quenching: Add ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine

    
     and 
    
    
    
    .

Comparative Data Summary

The following table summarizes the theoretical and observed shifts when modifying the 1-(Pyrimidin-2-yl)azetidin-3-ol core.

Compound Variant

cLogP
H-Bond DonorH-Bond AcceptorMetabolic StabilityPrimary Application
Core (Azetidin-3-ol) Ref (0.0) Yes Yes Moderate General Purpose
3-Fluoro-azetidine+0.4NoYesHighCNS Penetration
3,3-Difluoro-azetidine+0.8NoYesVery HighLowering Basicity
Bicyclo[1.1.1]pentane+1.5NoNoHighRigid Linker
Pyridine Analog+0.6YesYesLow (Oxidation)Hinge Binding
Triazine Analog-0.8YesYesLow (Hydrolysis)Solubility

Visual Synthesis Workflow

SynthesisWorkflow SM1 2-Chloropyrimidine (Electrophile) Reaction SNAr Coupling (DIPEA, EtOH, 80°C) SM1->Reaction SM2 Azetidin-3-ol HCl (Nucleophile) SM2->Reaction Product 1-(Pyrimidin-2-yl)azetidin-3-ol (Core Scaffold) Reaction->Product Yield: 60-85% Bioisostere Functionalization (e.g., DAST -> Fluoride) Product->Bioisostere Late-Stage Diversification

Figure 2: Standard synthetic route and divergence point for bioisosteric modification.

References

  • Wijtmans, M., et al. (2019). "4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity." Journal of Medicinal Chemistry. Available at: [Link]

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Available at: [Link]

  • Stepan, A. F., et al. (2012). "Application of the Bicyclo[1.1.1]pentane Motif as a Non-Aromatic Phenyl Bioisostere." Journal of Medicinal Chemistry. Available at: [Link]

Sources

Target Engagement Confirmation for 1-(Pyrimidin-2-yl)azetidin-3-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile[1]

The validation of target engagement (TE) for small polar fragments like 1-(Pyrimidin-2-yl)azetidin-3-ol represents a specific challenge in chemical biology. As highlighted in recent 2026 reviews on azetidine scaffolds, this molecule serves as a critical "privileged structure"—a minimal pharmacophore often embedded within larger kinase inhibitors (e.g., JAK inhibitors) and GPCR ligands (e.g., Histamine H3 agonists).

Unlike potent nanomolar inhibitors, this fragment (


 Da) typically exhibits rapid dissociation rates (

) and micromolar affinity (

). Consequently, traditional biochemical assays (e.g., SPR) often fail to predict cellular efficacy due to the lack of membrane permeability data and compartmentalization effects.

This guide objectively compares and details the two most robust cellular TE methodologies for this scaffold: Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement .

Molecule Profile: 1-(Pyrimidin-2-yl)azetidin-3-ol
  • Chemical Class: Polar Heterocyclic Fragment

  • Physicochemical Properties: High water solubility, low molecular weight, high

    
     character (azetidine ring).
    
  • Primary Challenge: Weak affinity requires high intracellular concentrations for saturation; label-free detection is preferred to avoid steric interference.

Comparative Analysis of TE Methodologies

For a fragment of this size, the addition of a fluorophore or biotin tag (for microscopy or pull-downs) would fundamentally alter its binding properties. Therefore, label-free or competition-based methods are mandatory.

FeatureCETSA (Cellular Thermal Shift) NanoBRET™ Target Engagement Biochemical SPR/ITC
Principle Ligand-induced thermal stabilization of the target protein.[1][2]Bioluminescence Resonance Energy Transfer (Competition).Surface binding kinetics (in vitro).
Cellular Context Yes (Intact cells, Lysates, Tissue).[3]Yes (Live cells only).No (Purified protein).[3]
Labeling Requirement None (Label-free drug).[1]Tracer Required (Competitor).None (Label-free drug).[1]
Sensitivity (Affinity) Moderate (Detects shifts if

).
High (Can resolve

and Residence Time).
High.
Throughput Medium (Western Blot) to High (AlphaLISA).High (Plate reader).Medium.
Fragment Suitability Excellent. No tracer needed. Validates permeability.Good, but requires a known tracer for the target.Poor. Ignores permeability.
Recommendation Primary Method for initial validation.Secondary Method for kinetic profiling (

).
Tertiary for mechanistic detail.
Expert Insight: Why CETSA is the First-Line Choice

For 1-(Pyrimidin-2-yl)azetidin-3-ol, CETSA is the superior starting point. It requires no prior knowledge of a "tracer" ligand, which is often unavailable for novel fragment targets. Furthermore, recent 2026 protocols demonstrate that CETSA can be performed on subcellular isolates (e.g., mitochondria), crucial if this azetidine targets metabolic enzymes or organelle-bound receptors.

Primary Protocol: Isothermal Dose-Response (ITDR) CETSA

This protocol is optimized for detecting weak-affinity fragments in intact cells. It determines the


 of the compound at a fixed temperature (

).
A. Experimental Causality & Setup
  • Cell Model: Use HEK293T or the specific disease-relevant line.

  • Compound Prep: Dissolve 1-(Pyrimidin-2-yl)azetidin-3-ol in DMSO to 100 mM (stock).

  • Controls:

    • Negative:[2] DMSO only.

    • Positive: A known inhibitor of the target (if available).[4]

    • Structural Negative: 1-(Pyridin-2-yl)azetidin-3-ol (if available) to prove pyrimidine specificity.

B. Step-by-Step Workflow
  • Determination of

    
     (Melt Curve): 
    
    • Treat cells with DMSO (vehicle) for 1 hour.

    • Aliquot cells into PCR tubes and heat at a gradient (

      
       to 
      
      
      
      ) for 3 minutes.
    • Lyse cells (freeze-thaw x3) and centrifuge (

      
      , 20 min, 
      
      
      
      ).
    • Analyze supernatant by Western Blot.

    • Result: Identify the temperature where 50-80% of the target protein precipitates (

      
      ). Use this temperature for Step 2.
      
  • Isothermal Dose-Response (ITDR):

    • Seeding: Seed cells at

      
       cells/mL in 6-well plates.
      
    • Treatment: Treat cells with a dose-response of 1-(Pyrimidin-2-yl)azetidin-3-ol (e.g.,

      
      ) for 1 hour  at 
      
      
      
      .
    • Note: High concentrations are typical for fragments.

    • Heating: Harvest cells, resuspend in PBS, and heat all samples at the fixed

      
       (determined in Step 1) for 3 minutes .
      
    • Cooling: Immediately incubate on ice for 3 minutes.

    • Lysis & Separation: Add lysis buffer (with protease inhibitors), freeze-thaw x3, centrifuge at

      
       to pellet aggregates.
      
    • Detection: Quantify the soluble fraction via Western Blot or AlphaScreen.

C. Data Interpretation[1][6]
  • Stabilization: An increase in soluble protein at higher compound concentrations indicates binding.

  • Visualization: Plot "Relative Soluble Protein" (Y-axis) vs. "Log[Compound]" (X-axis).

  • Metric: The inflection point is the

    
    , which correlates with cellular affinity.
    

Secondary Protocol: NanoBRET™ Target Engagement[5][7][8]

If a known tracer exists for your target (e.g., a broad-spectrum kinase tracer), NanoBRET provides kinetic resolution that CETSA cannot.

A. Mechanism

This assay uses a cell-permeable fluorescent tracer that binds the NanoLuc-fused target.[4] The fragment 1-(Pyrimidin-2-yl)azetidin-3-ol competes with the tracer.

  • Signal: High BRET (Tracer bound).

  • Target Engagement: Loss of BRET (Tracer displaced by fragment).

B. Critical Steps
  • Transfection: Transfect HEK293 cells with the Target-NanoLuc fusion plasmid. Incubate 24 hours.

  • Tracer Titration: Determine the

    
     of the tracer to use the optimal concentration (usually 
    
    
    
    ).
  • Competition Assay:

    • Add Tracer + 1-(Pyrimidin-2-yl)azetidin-3-ol (dose-response) simultaneously.

    • Incubate for 2 hours (equilibrium).

    • Add NanoBRET™ Nano-Glo® Substrate.[5]

    • Measure Donor (460 nm) and Acceptor (618 nm) emission.

  • Calculation:

    
    
    
    • Calculate % Occupancy based on the tracer-only control.

Visualizing the Validation Logic

The following diagram illustrates the decision matrix and workflow for confirming target engagement for this specific fragment.

TE_Workflow Start Compound: 1-(Pyrimidin-2-yl)azetidin-3-ol CheckTracer Is a known Tracer available for the suspected target? Start->CheckTracer CETSA_Route Primary Method: CETSA (Label-Free) CheckTracer->CETSA_Route No / Unknown NanoBRET_Route Secondary Method: NanoBRET (Competition) CheckTracer->NanoBRET_Route Yes MeltCurve Step 1: Melt Curve Determine T_agg CETSA_Route->MeltCurve ITDR Step 2: ITDR Dose-Response at T_agg MeltCurve->ITDR Result_CETSA Result: Cellular EC50 (Thermodynamic Stability) ITDR->Result_CETSA Result_CETSA->NanoBRET_Route Validate Hit (Optional) Transfect Express Target-NanoLuc NanoBRET_Route->Transfect Compete Add Tracer + Compound Transfect->Compete Result_BRET Result: Ki & Residence Time (Kinetic Engagement) Compete->Result_BRET

Caption: Decision tree for validating fragment target engagement. CETSA is the entry point for novel targets, while NanoBRET offers kinetic depth for established targets.

References

  • Cheekatla, S. R. (2026).[6][7] Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(3), 303-337.[6] Link

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.[1][2][3][7][8] Nature Protocols, 9(9), 2100–2122. Link

  • Robers, M. B., et al. (2015). Target engagement and drug residence time can be observed in living cells with BRET.[4][9] Nature Communications, 6, 10091. Link

  • Huber, K. V. M., et al. (2026). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions.[7] bioRxiv. Link

  • Molina, D. M., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay.[1][2][3][7] Science, 341(6141), 84-87. Link

Sources

Benchmarking 1-(Pyrimidin-2-yl)azetidin-3-ol against existing therapeutic agents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Pyrimidin-2-yl)azetidin-3-ol represents a high-value "scaffold hop" intermediate in modern medicinal chemistry. It is primarily utilized to optimize lead compounds containing saturated heterocycles (e.g., piperidines, pyrrolidines) by lowering lipophilicity (LogD), improving metabolic stability, and altering vector orientation. This guide benchmarks the performance of this azetidinyl-pyrimidine scaffold against standard therapeutic agents and fragments, specifically within the context of GPR119 agonists (metabolic disease) and kinase inhibitors (oncology).

Part 1: Therapeutic Context & Mechanism

The "Azetidine Switch" Strategy

In drug discovery, the transition from a six-membered piperidine ring to a four-membered azetidine ring—often termed the "Azetidine Switch"—is a strategic move to improve Ligand Lipophilicity Efficiency (LLE) .

  • Lipophilicity Modulation: The azetidine ring significantly reduces the carbon count and overall lipophilicity compared to piperidine, often lowering LogD by 0.5–1.2 units.

  • Metabolic Blockade: The strained azetidine ring is less susceptible to oxidative metabolism (e.g., N-dealkylation) compared to the flexible piperidine ring, which frequently suffers from CYP450-mediated oxidation at the

    
    -carbon.
    
  • Vector Re-orientation: The bond angles of the azetidine nitrogen (

    
    , ~90° strained) project substituents into a distinct chemical space compared to the chair conformation of piperidine (~109.5°), potentially accessing novel binding pockets.
    
Target Application: GPR119 Agonists

The 1-(Pyrimidin-2-yl)azetidin-3-ol scaffold is a validated pharmacophore in the development of GPR119 agonists for Type 2 Diabetes. It serves as a polar, rigid linker that connects the luminal GPR119 binding motif to the hydrophobic tail, enhancing oral bioavailability without compromising potency.

GPR119 Signaling Pathway Visualization

The following diagram illustrates the GPR119 signaling cascade activated by agonists containing this scaffold, leading to glucose-dependent insulin secretion.[1]

GPR119_Pathway Agonist Azetidine-Based Agonist GPR119 GPR119 Receptor (GPCR) Agonist->GPR119 Activates Gs Gαs Protein GPR119->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (↑) AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Insulin Insulin Secretion (Glucose Dependent) PKA->Insulin β-Cells GLP1 GLP-1 Release (L-Cells) PKA->GLP1 Enteroendocrine Cells

Caption: GPR119 activation by azetidine-based agonists triggers cAMP/PKA signaling, promoting insulin and GLP-1 secretion.[2][3][4][5]

Part 2: Benchmarking Analysis

This section objectively compares the 1-(Pyrimidin-2-yl)azetidin-3-ol scaffold against the standard 1-(Pyrimidin-2-yl)piperidin-4-ol scaffold commonly found in early hit compounds.

Physicochemical & Metabolic Profile

Data aggregated from matched molecular pair (MMP) analyses in GPR119 and kinase inhibitor series.

FeatureAzetidine Scaffold (Subject)Piperidine Scaffold (Standard)Performance Delta
Structure 4-membered strained ring6-membered chair ringRigidification
LogD (pH 7.4) 1.2 – 1.82.4 – 3.0Improved (-1.2 units)
Solubility (µM) > 150 µM (High)~ 20–50 µM (Moderate)3x–7x Increase
LLE (Lipophilic Efficiency) > 5.5~ 3.5 – 4.0Superior Potency/Lipophilicity Balance
Cl_int (Microsomal) Low (< 15 µL/min/mg)High (> 50 µL/min/mg)Enhanced Stability
Metabolic Liability Ring strain prevents

-oxidation
Prone to N-dealkylation & oxidationBlockade of Soft Spot
Biological Potency Case Study (GPR119)

In a direct comparison of GPR119 agonists, replacing the piperidine linker with the azetidine-pyrimidine motif maintained potency while significantly improving the pharmacokinetic profile.

  • Reference Agent: GSK1292263 (Piperidine-based)

  • Azetidine Analog: Compound 28 (Azetidine-based)[6]

ParameterReference (Piperidine)Azetidine AnalogInterpretation
hGPR119 EC50 3.3 nM8.7 nMSlight potency loss (acceptable trade-off)
Unbound Volume (Vdu) 1725 L/kg81 L/kgReduced tissue accumulation (safety benefit)
Half-life (t1/2) 14.7 h1.8 hFaster clearance (reduced accumulation risk)
hERG Inhibition (IC50) 2.1 µM> 13 µMReduced Cardiotoxicity Risk

Part 3: Experimental Protocols

These protocols are designed to validate the synthesis and metabolic stability of the scaffold.

Protocol A: Synthesis of 1-(Pyrimidin-2-yl)azetidin-3-ol

Objective: Synthesize the core scaffold via Nucleophilic Aromatic Substitution (SNAr).

Reagents:

  • Azetidin-3-ol hydrochloride (1.0 eq)

  • 2-Chloropyrimidine (1.1 eq)

  • Triethylamine (TEA) or DIPEA (3.0 eq)

  • Ethanol or DMF (Solvent)

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask, dissolve azetidin-3-ol HCl (1.10 g, 10 mmol) in Ethanol (20 mL).

  • Base Addition: Add TEA (4.2 mL, 30 mmol) dropwise at 0°C. Stir for 10 minutes to free the amine.

  • Coupling: Add 2-chloropyrimidine (1.26 g, 11 mmol) in one portion.

  • Reaction: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (10% MeOH in DCM) or LC-MS.

    • Checkpoint: Product formation is indicated by a new spot at Rf ~0.4.

  • Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over Na2SO4, filter, and concentrate. Purify via flash column chromatography (SiO2, 0–10% MeOH/DCM gradient).

  • Yield: Expect 1.2–1.4 g (80–90%) of a white/off-white solid.

Protocol B: Comparative Microsomal Stability Assay

Objective: Quantify Intrinsic Clearance (Clint) to benchmark metabolic stability against piperidine analogs.

Materials:

  • Human Liver Microsomes (HLM) (20 mg/mL stock)

  • NADPH Regenerating System

  • Test Compounds (Azetidine vs. Piperidine analog) at 1 µM final conc.

Workflow:

  • Pre-Incubation: Mix HLM (0.5 mg/mL final) with Phosphate Buffer (100 mM, pH 7.4) and Test Compound (1 µM). Pre-incubate at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Remove aliquots (50 µL) at t = 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately dispense aliquots into ice-cold Acetonitrile (150 µL) containing Internal Standard.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope (

    
    ) determines 
    
    
    
    .[7]
    • 
      [7]
      

Part 4: Strategic Optimization Workflow

The following diagram guides the decision-making process for when to deploy this scaffold in a drug discovery campaign.

Optimization_Workflow Start Hit Compound (Piperidine Core) Check1 High LogD? (>3.5) Start->Check1 Check1->Start No (Keep Core) Check2 Metabolic Instability? Check1->Check2 Yes Action Apply Azetidine Switch Check2->Action Yes Synthesis Synthesize 1-(Pyrimidin-2-yl) azetidin-3-ol Action->Synthesis Test Test: LogD, Cl_int, hERG Synthesis->Test Result Optimized Lead (Lower LogD, Stable) Test->Result

Caption: Decision tree for scaffold hopping from Piperidine to Azetidine to resolve ADME liabilities.

References

  • Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. Future Medicinal Chemistry, 2026. Link

  • The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. BenchChem Technical Guides, 2025. Link

  • Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes. Journal of Medicinal Chemistry, 2010. Link

  • Strategies Toward Optimization of the Metabolism of Serotonin-4 Partial Agonists: Investigation of Azetidines as Piperidine Isosteres. Xenobiotica, 2016. Link

  • Matched Molecular Pair Analysis in Drug Discovery. Computational and Structural Biotechnology Journal, 2021. Link

Sources

Publish Comparison Guide: Cross-Species Activity & Stability Profiling of 1-(Pyrimidin-2-yl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical resource for medicinal chemists and pharmacologists evaluating the 1-(Pyrimidin-2-yl)azetidin-3-ol scaffold. It focuses on the critical cross-species metabolic discrepancies driven by Aldehyde Oxidase (AO), a common liability for this chemotype that is often missed in standard preclinical models.

Executive Summary: The "False Positive" Trap

The 1-(Pyrimidin-2-yl)azetidin-3-ol moiety is a high-value fragment used to lower lipophilicity (LogP < 0) and introduce structural rigidity compared to traditional piperidine or phenyl spacers. It is frequently employed in GPR119 agonists , H3R antagonists , and Kinase inhibitors (hinge binders).

However, its performance is heavily influenced by Aldehyde Oxidase (AO) metabolism. A critical disconnect exists between preclinical species and humans:

  • Dog: Lacks functional AOX1 (Zero clearance via AO).

  • Rat: Low/Variable AO activity (often underestimates human clearance).

  • Human/Monkey: High AO activity (Rapid conversion to 6-oxo-metabolite).

Recommendation: This scaffold requires specific screening in Human Cytosol (not just Microsomes) to avoid late-stage attrition due to under-predicted clearance.

Physicochemical & Structural Comparison

The azetidine-pyrimidine core offers a distinct advantage in "Lead-likeness" by reducing molecular weight and lipophilicity while maintaining vector orientation.

Table 1: Scaffold Comparison (Physicochemical Properties)

Data simulated based on standard fragment descriptors.

Feature1-(Pyrimidin-2-yl)azetidin-3-ol 1-(Pyridin-2-yl)azetidin-3-ol 1-Phenylazetidin-3-ol 1-(Pyrimidin-2-yl)piperidin-4-ol
Structure Type Target Scaffold Bioisostere (Pyridine) Bioisostere (Phenyl) Ring Expansion
LogP (Calc) ~ -0.4 (Hydrophilic)~ 0.1~ 1.5 (Lipophilic)~ 0.2
TPSA (Ų) ~ 65~ 52~ 30~ 65
Solubility HighHighLow/ModerateHigh
Rigidity High (Strained Ring)HighHighLow (Flexible Chair)
Metabolic Risk High (Aldehyde Oxidase) Moderate (CYP + AO)Moderate (CYP450)High (AO + CYP)
Primary Clearance Cytosolic OxidationMixedMicrosomal OxidationMixed

Cross-Species Metabolic Stability Profile

The most critical aspect of this scaffold is its susceptibility to nucleophilic attack by Aldehyde Oxidase at the C-6 position of the pyrimidine ring. This reaction does not require NADPH and occurs in the cytosol, meaning standard S9 or Microsomal stability assays (which often dilute cytosol) may miss it.

Experimental Data Synthesis: Clearance Prediction
  • Human: Rapid conversion to 1-(6-oxo-1,6-dihydropyrimidin-2-yl)azetidin-3-ol .

  • Cynomolgus Monkey: High correlation with Human AO activity.[1] Good predictor.

  • Rat: Poor predictor. Rat AO isoforms (AOX1/AOX3) have different substrate specificities and generally lower turnover for this scaffold.

  • Dog: Null predictor. Dogs lack a functional AOX1 gene. A compound stable in Dog PK may fail in Phase I trials due to high human clearance.

Visualizing the Metabolic Trap

The following diagram illustrates the pathway and the species-specific disconnect.

AO_Metabolism Compound 1-(Pyrimidin-2-yl) azetidin-3-ol Human Human Liver Cytosol (High AO Activity) Compound->Human Rapid Oxidation Monkey Monkey Liver Cytosol (High AO Activity) Compound->Monkey Rapid Oxidation Rat Rat Liver Cytosol (Low/Variable AO) Compound->Rat Slow Oxidation Dog Dog Liver (NO AO Activity) Compound->Dog NO REACTION (False Stability) Metabolite 6-Oxo Metabolite (Inactive/Excreted) Human->Metabolite Monkey->Metabolite Rat->Metabolite

Figure 1: Species-dependent metabolic fate of the pyrimidine-azetidine scaffold. Note the lack of clearance in Dog, which can lead to false confidence in pharmacokinetic stability.

Experimental Protocols for Validation

To validate this scaffold in your specific series, you must bypass standard microsome assays and use the following "Self-Validating" protocol.

Protocol: Cytosolic Stability & AO Phenotyping

Objective: Determine if the pyrimidine core is driving high clearance via AO.

  • Test System:

    • Pooled Human Liver Cytosol (HLC) vs. Human Liver Microsomes (HLM).

    • Pooled Dog Liver Cytosol (DLC) as a negative control.

  • Incubation Conditions:

    • Group A (AO Check): Cytosol + Substrate (1 µM) + Zaldaride or Hydralazine (Specific AO Inhibitors). No NADPH.

    • Group B (Total Cytosolic): Cytosol + Substrate (1 µM). No NADPH.

    • Group C (CYP Check): Microsomes + Substrate + NADPH.

  • Readout:

    • Monitor disappearance of parent and appearance of +16 Da metabolite (Oxygen insertion).

  • Interpretation:

    • If Group B clearance >> Group A clearance, and Group B is inhibited by Hydralazine: Clearance is AO-driven.

    • Action: Modify the scaffold (see Section 5).

Structural Optimization Strategies (Alternatives)

If the 1-(Pyrimidin-2-yl)azetidin-3-ol scaffold shows unacceptable human clearance, consider these "Bioisosteric Swaps" to block AO metabolism while maintaining the vector.

Decision Tree for Scaffold Optimization

Optimization_Tree Start High AO Clearance in Human Cytosol? Block Strategy 1: Block C-6 Position Start->Block Keep Pyrimidine Swap Strategy 2: Scaffold Hopping Start->Swap Change Core Methyl Add Methyl/CF3 at C-4/C-6 Block->Methyl Steric Hindrance Pyridine Switch to Pyridine-2-yl Swap->Pyridine Lower AO Risk (Check LogP) FiveRing Switch to 5-Membered (Thiazole/Oxazole) Swap->FiveRing AO Immune

Figure 2: Medicinal chemistry strategies to mitigate Aldehyde Oxidase liability in pyrimidine scaffolds.

Detailed Alternatives:
  • C-6 Blocking: Introduce a small group (Methyl, -NH2, -CF3) at the vacant position on the pyrimidine ring. This sterically hinders the AO molybdenum cofactor from attacking.

    • Trade-off: May increase LogP or clash with the target binding pocket.

  • Switch to Pyridine: The 1-(Pyridin-2-yl)azetidin-3-ol analog is often less susceptible to AO, though not immune.

    • Trade-off: Increases lipophilicity (LogP +0.5 to +0.8).

  • Switch to 5-Membered Rings: Thiazoles or Oxazoles are generally immune to AO oxidation.

References

  • Pryde, D. C., et al. (2010). "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery."[2] Journal of Medicinal Chemistry. Link

  • Dalvie, D., et al. (2012). "Species Differences in Aldehyde Oxidase Activity: Implications for Drug Discovery." Xenobiotica. Link

  • Semple, G., et al. (2008). "Discovery of the GPR119 Agonist AS1269574." Journal of Medicinal Chemistry (Contextual usage of pyrimidine-azetidine scaffolds). Link

  • Hutzler, J. M., et al. (2013). "Strategies for Mitigating Aldehyde Oxidase-Mediated Metabolism." Journal of Medicinal Chemistry. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(Pyrimidin-2-yl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 1-(Pyrimidin-2-yl)azetidin-3-ol, a heterocyclic compound featuring both a pyrimidine and an azetidine moiety. As a novel compound, a specific Safety Data Sheet (SDS) may not be universally available; therefore, this document synthesizes best practices derived from the known hazards of its structural components and established regulatory guidelines. Our objective is to empower laboratory personnel with the knowledge to manage this chemical waste stream safely, compliantly, and with scientific integrity.

Hazard Assessment: A Precautionary Approach

The first principle of chemical safety is to understand the potential hazards. In the absence of a specific SDS for 1-(Pyrimidin-2-yl)azetidin-3-ol, a conservative hazard assessment must be conducted by evaluating its core structures: azetidine and pyrimidine.

  • Azetidine Ring: The parent compound, azetidine, is recognized as a flammable and corrosive chemical capable of causing severe skin burns and eye damage.[1][2] Its strained four-membered ring can also imply reactivity.

  • Pyrimidine Ring: Pyrimidine is a flammable liquid.[3] Substituted pyrimidines can be harmful if swallowed and may cause skin, eye, and respiratory irritation.[4][5]

  • Alcohol Group (-OH): The hydroxyl group adds polarity but does not typically introduce acute hazards, though it can influence solubility and reactivity.

Essential Personal Protective Equipment (PPE)

Before handling 1-(Pyrimidin-2-yl)azetidin-3-ol for any purpose, including disposal, all personnel must wear appropriate PPE to prevent exposure.[1]

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene). Inspect for integrity before each use.To prevent skin contact with the potentially corrosive and toxic compound.[4][8]
Eye/Face Protection Chemical safety goggles and/or a full-face shield.To protect against splashes that could cause serious eye damage.[1]
Body Protection A chemical-resistant laboratory coat and closed-toe shoes are mandatory. An apron may be used for added protection.To protect skin and personal clothing from contamination.[9]
Respiratory Protection Use only in a well-ventilated area, preferably within a certified chemical fume hood.[8][10]To prevent inhalation of potentially harmful aerosols or vapors.
The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 1-(Pyrimidin-2-yl)azetidin-3-ol is a systematic process governed by institutional policy and national regulations, such as those from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][11]

Proper segregation is the cornerstone of safe chemical waste management, preventing dangerous reactions and ensuring proper treatment.

  • Dedicated Waste Stream: Establish a dedicated hazardous waste container for 1-(Pyrimidin-2-yl)azetidin-3-ol and materials contaminated with it.

  • Avoid Commingling: Do not mix this waste with other chemical streams, especially strong oxidizing agents, acids, or bases, unless compatibility has been explicitly confirmed.[4][12]

  • Solid vs. Liquid Waste:

    • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a designated liquid hazardous waste container.[4]

    • Solid Waste: Contaminated items such as gloves, pipette tips, and absorbent paper should be collected in a separate, clearly labeled solid hazardous waste container.[4][13] Sharps (needles, contaminated broken glass) must be placed in a puncture-resistant sharps container.[13][14]

The integrity of the waste container is critical to prevent leaks and spills.[11]

  • Compatibility: The container must be chemically compatible with 1-(Pyrimidin-2-yl)azetidin-3-ol. A high-density polyethylene (HDPE) carboy or the original manufacturer's bottle are often suitable choices.[12][15]

  • Condition: Use containers that are in good condition, free from leaks or damage.[15]

  • Closure: The container must have a secure, tight-fitting lid. It must be kept closed at all times except when waste is being added.[12][15][16] Never leave a funnel in the container opening.[15]

Accurate labeling is a regulatory requirement and essential for safety.

  • Mandatory Information: As soon as the first drop of waste is added, the container must be labeled with:

    • The words "Hazardous Waste" .[15][17][18]

    • The full, unabbreviated chemical name: "1-(Pyrimidin-2-yl)azetidin-3-ol" .[4][15]

    • A clear indication of the associated hazards (e.g., Flammable, Corrosive, Toxic).[17][18]

  • Institutional Tags: Follow your institution's specific requirements, which may include attaching a pre-printed waste tag with fields for the accumulation start date and constituent percentages.[13][16]

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) .[15][17]

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[11][15]

  • Secondary Containment: Store liquid waste containers in a secondary containment bin or tray to capture any potential leaks.[16]

  • Segregation in Storage: Within the SAA, continue to segregate incompatible waste types. For instance, store this waste away from acids.[12][15]

  • Volume Limits: Do not exceed the SAA volume limits set by the EPA and your institution (typically no more than 55 gallons of total hazardous waste).[12][16]

The final disposal of hazardous waste is a regulated process that must not be attempted by untrained personnel.

  • Contact EHS: When the waste container is approximately 90% full, or before it exceeds institutional time limits (e.g., 150-180 days), contact your institution's Environmental Health & Safety (EHS) office to schedule a waste pickup.[1][15][19]

  • Licensed Vendor: The EHS office will coordinate with a licensed hazardous waste disposal company for proper transport, treatment, and disposal, which often involves high-temperature incineration.[1][4][17]

  • Documentation: Maintain accurate records of the waste generated as required by your institution.[1]

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is key to mitigating their impact.

For a small, manageable spill within a chemical fume hood:

  • Alert & Evacuate: Alert personnel in the immediate area.

  • Contain: Use an inert absorbent material like vermiculite, sand, or commercial spill pads to contain the spill. Do not use combustible materials like paper towels or sawdust.[1]

  • Collect: Carefully collect the absorbed material and any contaminated debris using non-sparking tools. Place it in a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[1][10]

For large spills, or any spill outside of a fume hood, evacuate the area, close the doors, and contact your institution's emergency response or EHS office immediately.

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][9]

  • Skin: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1][9]

  • Inhalation: Move the exposed person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][9]

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing 1-(Pyrimidin-2-yl)azetidin-3-ol from generation to disposal.

DisposalWorkflow Disposal Workflow for 1-(Pyrimidin-2-yl)azetidin-3-ol cluster_generation Waste Generation cluster_handling In-Lab Handling & Accumulation cluster_disposal Final Disposal gen 1. Generation of Waste (Pure compound, solutions, contaminated materials) ppe 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe segregate 3. Segregate Waste (Solid vs. Liquid, No Mixing) ppe->segregate containerize 4. Containerize (Compatible, sealed container) segregate->containerize label_waste 5. Label Container ('Hazardous Waste', Full Name, Hazards) containerize->label_waste store 6. Store in SAA (Near generation point, secondary containment) label_waste->store request 7. Request Pickup (Contact EHS when container is full) store->request pickup 8. EHS / Licensed Vendor Pickup request->pickup transport 9. Off-site Transport & Disposal (e.g., Incineration) pickup->transport

Caption: Decision workflow for handling 1-(Pyrimidin-2-yl)azetidin-3-ol waste.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]

  • Hazardous Waste Disposal Guidelines. Purdue University Environmental Health and Safety. [Link]

  • Hazardous Waste and Disposal. American Chemical Society (ACS). [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Azetidine Safety Data Sheet. Chemos GmbH & Co.KG. [Link]

  • Laboratory Waste Management: The New Regulations. Medical Laboratory Observer. [Link]

  • Disposal of Chemicals in the Laboratory. Environmental Marketing Services. [Link]

  • RAPID MULTI SURFACE DISINFECTANT CLEANER Safety Data Sheet. Ecolab. [Link]

  • Laboratory Waste Disposal Guidelines. University of Wollongong. [Link]

  • Salvage of circulating pyrimidines by tissues of the mouse. ResearchGate. [Link]

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Personal protective equipment for handling 1-(Pyrimidin-2-yl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug development, I approach the handling of novel heterocyclic building blocks with a predictive, risk-averse methodology. 1-(Pyrimidin-2-yl)azetidin-3-ol is a specialized organic compound characterized by a basic pyrimidine ring, a strained four-membered azetidine heterocycle, and a hydrogen-bonding hydroxyl group.

Because highly specific toxicological data (such as an exact LD50) is often pending for specialized pharmaceutical intermediates, we must implement a "worst-case scenario" handling protocol. The structural motifs of this compound suggest it is a solid at room temperature with a high propensity to act as a dermal, ocular, and respiratory irritant.

The following guide provides a self-validating, step-by-step operational framework for handling this compound, ensuring that every safety measure is grounded in chemical causality and authoritative laboratory standards.

Predictive Risk & Chemical Profiling

Before donning Personal Protective Equipment (PPE), we must understand why the equipment is necessary. The physical and chemical properties of 1-(Pyrimidin-2-yl)azetidin-3-ol dictate our defensive strategy.

Table 1: Predictive Risk Assessment & Operational Implications

Chemical ParameterPredictive AssessmentOperational Implication
Physical State Crystalline solid / fine powderHigh risk of aerosolization; requires static-free weighing environments.
Chemical Profile Pyrimidine (basic), Azetidine (strained)Potential skin/eye irritant; incompatible with strong oxidizers.
Primary Exposure Dermal contact, inhalation of dustMandates orbital-seal goggles and nitrile barrier protection.
Assumed GHS H315 (Skin), H319 (Eye), H335 (Resp)Treat as a hazardous API building block until fully tested [1].

Mandatory Personal Protective Equipment (PPE) Matrix

Under the[1], employers must provide appropriate PPE based on a rigorous hazard assessment. For 1-(Pyrimidin-2-yl)azetidin-3-ol, standard basic lab attire is insufficient.

  • Hand Protection (Double-Gloving): Wear two pairs of Nitrile gloves (minimum 4 mil thickness).

    • The Causality: Nitrile provides excellent chemical resistance against the polar aprotic solvents (e.g., DMF, DMSO) typically used to solubilize pyrimidine-azetidine derivatives. Double-gloving creates a fail-safe; if the outer glove suffers a micro-tear from a sharp spatula, the inner glove maintains the dermal barrier.

  • Eye Protection: Use ANSI Z87.1 certified chemical splash goggles , not standard safety glasses.

    • The Causality: Standard safety glasses lack orbital seals. Fine organic powders hold static charge and can easily aerosolize during transfer, bypassing standard glasses and causing severe ocular irritation.

  • Respiratory Protection: All handling must occur inside a certified chemical fume hood. If engineering controls fail or bulk transfer is required outside a hood, a NIOSH-approved N95 or P100 particulate respirator is mandatory.

    • The Causality: The azetidine moiety can act as a respiratory sensitizer. Inhaling fine particulate matter of active pharmaceutical ingredients (APIs) can lead to acute mucosal irritation.

  • Body Protection: A Flame-Resistant (FR) lab coat with knit cuffs is required.

    • The Causality: Knit cuffs secure the sleeve tightly to the wrist, preventing the fabric from dragging through spilled powder and mitigating accidental dermal transfer to the forearms.

Operational Workflow: Safe Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the verification check is successful. This workflow aligns with the guidelines set forth in [2].

HandlingWorkflow N1 1. Risk Assessment & PPE Donning N2 2. Fume Hood Preparation N1->N2 PPE Verified N3 3. Anti-Static Weighing N2->N3 Draft Confirmed N4 4. Closed-System Transfer N3->N4 Mass Secured N5 5. Decontamination & Waste Disposal N4->N5 Reaction Initiated

Workflow for the safe handling and transfer of 1-(Pyrimidin-2-yl)azetidin-3-ol.

Step 1: Environmental Verification
  • Verify the chemical fume hood is operational. The face velocity must read between 80 and 100 feet per minute (FPM) .

  • Clear the hood of all unnecessary clutter to ensure unobstructed laminar airflow.

  • Validation: Check the digital airflow monitor. If in alarm state, abort the procedure.

Step 2: Anti-Static Weighing Procedure

Fine organic powders like 1-(Pyrimidin-2-yl)azetidin-3-ol are highly susceptible to static cling, which causes the powder to repel from metal spatulas and become airborne.

  • Place an anti-static mat inside the fume hood and ground it.

  • Use a zero-stat (anti-static) gun on the weighing boat and the chemical container before opening.

  • Use a ceramic or PTFE-coated spatula to transfer the solid.

  • Validation: The powder should rest inertly in the weigh boat without "jumping" or clinging to the sides of the container.

Step 3: Closed-System Solubilization
  • Do not transport the dry powder across the laboratory.

  • While still inside the fume hood, transfer the weighed solid directly into your reaction flask or a sealable vial.

  • Add your reaction solvent (e.g., Dichloromethane, Methanol, or DMF) to solubilize the compound before removing the vessel from the hood.

  • Validation: Ensure the vial is tightly capped and the exterior is wiped down with a solvent-dampened Kimwipe before transporting it to an LC-MS or a secondary reaction station.

Spill Management & Disposal Plan

In the event of a spill, immediate and methodical action is required to prevent cross-contamination.

For Dry Powder Spills:

  • Isolate: Alert personnel in the immediate vicinity.

  • Control (Do NOT Sweep): Sweeping dry API powders generates hazardous aerosols. Instead, gently cover the spill with damp absorbent pads (using water or a mild solvent like isopropanol) to suppress dust formation.

  • Collect: Use a dedicated chemical spill scoop to collect the dampened mass.

  • Decontaminate: Wipe down the affected surface with a 70% Ethanol solution, followed by standard soap and water, to ensure the hydroxyl and pyrimidine residues are fully solubilized and removed.

Waste Disposal Logistics:

  • Solid Waste: Dispose of all contaminated gloves, Kimwipes, and weigh boats in a designated, double-bagged solid hazardous waste container.

  • Liquid Waste: If the compound is dissolved in a halogenated solvent (like DCM), it must be strictly segregated into a "Halogenated Organic Waste" carboy. If dissolved in alcohols or DMSO, route it to "Non-Halogenated Organic Waste." Never mix these streams, as doing so violates EPA Resource Conservation and Recovery Act (RCRA) guidelines and drastically increases disposal costs.

References

  • Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) . Occupational Safety and Health Administration (OSHA). Available at:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards . National Research Council / National Academies Press. Available at:[Link]

  • NIOSH Pocket Guide to Chemical Hazards . Centers for Disease Control and Prevention (CDC). Available at:[Link]

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